5-Pentacosylresorcinol
Description
Properties
IUPAC Name |
5-pentacosylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-26-30(32)28-31(33)27-29/h26-28,32-33H,2-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJMJAKVVSGNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220399 | |
| Record name | 1,3-Benzenediol, 5-pentacosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70110-61-1 | |
| Record name | 5-Pentacosylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70110-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenediol, 5-pentacosyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070110611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediol, 5-pentacosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Pentacosyl-1,3-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
5-Pentacosylresorcinol: A Technical Guide to Its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-pentacosylresorcinol, a member of the long-chain alkylresorcinol family of bioactive phenolic lipids. This document details its natural occurrences, biosynthetic pathways, and the experimental methodologies for its study.
Natural Sources of this compound and Related Long-Chain Alkylresorcinols
This compound is a saturated 5-n-alkylresorcinol with a 25-carbon alkyl chain. Alkylresorcinols typically exist as a series of homologs with varying alkyl chain lengths. While specific quantitative data for this compound is limited, its presence is documented in various plant species, often alongside other long-chain homologs.
One of the most notable sources of very-long-chain alkylresorcinols is the Tree of Heaven (Ailanthus altissima). Studies have led to the isolation of 5-n-nonacosylbenzene-1,3-diol (C29) and 5-n-hentriacontylbenzene-1,3-diol (C31) from its samaras (winged fruits)[1]. The presence of these longer-chain homologs strongly suggests the co-occurrence of this compound (C25) within the same plant, as alkylresorcinols are typically found in homologous series. Cereals, particularly wheat and rye, are also known to contain a range of 5-n-alkylresorcinols with chain lengths from C15 to C25[2][3].
Table 1: Quantitative Data of Long-Chain Alkylresorcinols in a Natural Source
| Compound | Natural Source | Plant Part | Total Alkylresorcinol Content (µg/g dry weight) | Relative Homologue Composition (%) | Reference |
| 5-n-Nonacosylbenzene-1,3-diol (C29:0) | Ailanthus altissima | Samaras | Varies considerably between samples | ~50% | [1] |
| 5-n-Hentriacontylbenzene-1,3-diol (C31:0) | Ailanthus altissima | Samaras | Varies considerably between samples | ~50% | [1] |
Note: While direct quantification of this compound in Ailanthus altissima is not explicitly reported in this study, its presence as part of the homologous series is highly probable.
Biosynthesis of this compound
The biosynthesis of 5-alkylresorcinols in plants is catalyzed by type III polyketide synthases (PKSs), specifically alkylresorcinol synthases (ARSs)[4][5]. These enzymes facilitate a decarboxylative condensation reaction.
The process begins with a long-chain fatty acyl-CoA starter unit, which in the case of this compound would be hexacosanoyl-CoA (C26:0-CoA). This starter unit is condensed with three molecules of malonyl-CoA, the extender units. The resulting tetraketide intermediate undergoes intramolecular C2-C7 aldol (B89426) condensation followed by aromatization to form the resorcinolic ring, yielding this compound[4][5].
Experimental Protocols
Extraction of Very-Long-Chain Alkylresorcinols from Ailanthus altissima Samaras
This protocol is adapted from the methodology used for the isolation of very-long-chain alkylresorcinols from Ailanthus altissima[1].
-
Sample Preparation: Air-dry the samaras of Ailanthus altissima at room temperature and then grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with acetone (B3395972) at room temperature for 72 hours.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Dissolve the crude extract in a mixture of methanol (B129727) and water (9:1, v/v) and partition it against n-hexane to remove nonpolar lipids.
-
Further Purification: The methanolic phase, enriched with phenolic compounds, can be further purified using chromatographic techniques.
Chromatographic Separation and Purification
-
Thin-Layer Chromatography (TLC): Perform analytical TLC on C18 reversed-phase plates using a mobile phase of acetone/water (9:1, v/v). Visualize the spots by spraying with a solution of Fast Blue B salt, which imparts a reddish-violet color to alkylresorcinols.
-
Column Chromatography: For preparative isolation, subject the methanolic extract to column chromatography on silica (B1680970) gel. Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor by TLC to pool those containing the desired alkylresorcinols.
Structural Elucidation and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Silylate the isolated compounds or the enriched fraction by reacting with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes.
-
GC Conditions: Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). Set the oven temperature program to start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 5°C/min, and hold for 20 minutes. Use helium as the carrier gas.
-
MS Conditions: Operate the mass spectrometer in electron impact (EI) mode at 70 eV. Acquire mass spectra in the range of m/z 50-700. Identification is based on the characteristic fragmentation patterns of silylated alkylresorcinols.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the structure. The characteristic signals for 5-n-alkylresorcinols include aromatic protons on the resorcinol (B1680541) ring and aliphatic protons of the long alkyl chain[2].
-
Experimental Workflow
The following diagram illustrates a general workflow for the isolation and identification of this compound from a plant source.
References
In Vitro Biological Activity of 5-Pentacosylresorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Pentacosylresorcinol, a member of the alkylresorcinol family of phenolic lipids, has garnered significant interest within the scientific community for its potential therapeutic applications. Alkylresorcinols are characterized by a dihydroxybenzene ring and a long aliphatic chain at the 5-position. These compounds are naturally occurring in various whole grains, bacteria, and fungi. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound and related long-chain alkylresorcinols, with a focus on cytotoxicity against cancer cell lines, antioxidant properties, antimicrobial effects, and enzyme inhibition. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Cytotoxic Activity
This compound and its homologs have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of this activity is believed to be the induction of apoptosis and cell cycle arrest, often mediated through the activation of key signaling pathways.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other long-chain alkylresorcinols against different cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound (C25:0) | L929 | Mouse Fibroblast | ~2142 | [1] |
| 5-Tricosylresorcinol (C23:0) | L929 | Mouse Fibroblast | ~1000 | [1] |
| 5-Heneicosylresorcinol (C21:0) | L929 | Mouse Fibroblast | ~500 | [1] |
| 5-Nonadecylresorcinol (C19:0) | L929 | Mouse Fibroblast | ~250 | [1] |
| 5-Heptadecylresorcinol (C17:0) | L929 | Mouse Fibroblast | ~171 | [1] |
| 5-Alkylresorcinols (C17:0-C25:0) | HCT-116 | Human Colon Cancer | Marked Antiproliferative Properties | [2] |
| 5-Alkylresorcinols (C17:0-C25:0) | HT-29 | Human Colon Cancer | Marked Antiproliferative Properties | [2] |
| 5-Alkylresorcinols (C17:0-C25:0) | PC3 | Human Prostate Adenocarcinoma | Marked Antiproliferative Properties | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
Target cell line (e.g., HCT-116, HT-29)
-
Complete cell culture medium (e.g., MEM with 10% FBS, penicillin, streptomycin, L-glutamine)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[3]
-
MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: After incubation with MTT, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Anticancer Activity
Alkylresorcinols have been shown to exert their anticancer effects by modulating key signaling pathways, including the p53 and PI3K/Akt/mTOR pathways.
Alkylresorcinols can induce apoptosis and cell cycle arrest in cancer cells by activating the p53 tumor suppressor pathway.[6] This involves the stabilization and accumulation of p53, leading to the transcriptional activation of its target genes.
Caption: Alkylresorcinol-induced p53 pathway activation leading to cell cycle arrest and apoptosis.
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer. Alkylresorcinols have been found to inhibit this pathway, contributing to their anticancer effects.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Antioxidant Activity
Alkylresorcinols, including this compound, possess antioxidant properties, which are attributed to the hydroxyl groups on the resorcinol (B1680541) ring that can donate hydrogen atoms to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of a compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Sample Preparation: Prepare various concentrations of this compound and the positive control in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of the DPPH solution with a defined volume of the sample or control solutions. A blank containing only the solvent and DPPH should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Antimicrobial Activity
While specific data for this compound is limited, other long-chain alkylresorcinols have demonstrated antimicrobial activity against a range of bacteria and fungi. The lipophilic side chain is thought to facilitate interaction with and disruption of microbial cell membranes.
Quantitative Antimicrobial Data (for related compounds)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-methylresorcinol | Mycobacterium smegmatis | 300 | [7] |
| 5-methylresorcinol | Staphylococcus aureus | >5000 | [7] |
| 4-hexylresorcinol | Streptococcus spp. | ≤ 16 | [7] |
| 4-hexylresorcinol | Staphylococcus spp. | ≤ 16 | [7] |
| 4-hexylresorcinol | Candida spp. | ≤ 16 | [7] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (solubilized in a suitable solvent like DMSO)
-
Positive control antibiotic/antifungal
-
96-well microplates
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum in broth only) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]
Enzyme Inhibition
Alkylresorcinols have been investigated for their potential to inhibit various enzymes involved in different pathological processes.
Quantitative Enzyme Inhibition Data (for related compounds)
| Compound | Enzyme | IC50 (µM) | Reference |
| 5-pentylresorcinol | Tyrosinase | 34.81 | [9] |
| 5-pentylresorcinol | Urease | 65.96 | [9] |
| Garcinol (B8244382) (a resorcinol derivative) | 5-Lipoxygenase | 0.1 | [10] |
| Garcinol (a resorcinol derivative) | mPGES-1 | 0.3 | [10] |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
This compound
-
Positive control inhibitor
-
96-well plate
-
Plate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme, and different concentrations of this compound or the positive control.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. The percentage of inhibition is determined relative to the uninhibited control. The IC50 value is calculated from the dose-response curve.
Conclusion
This compound and related long-chain alkylresorcinols exhibit a range of promising in vitro biological activities, including cytotoxicity against cancer cells, antioxidant effects, and potential antimicrobial and enzyme inhibitory properties. The anticancer activity appears to be mediated, at least in part, through the modulation of the p53 and PI3K/Akt/mTOR signaling pathways. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular mechanisms of action, expanding the scope of tested biological activities, and moving towards in vivo validation of these promising in vitro findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of the plant-derived compounds 23-methyl-6-O-desmethylauricepyrone and (Z,Z)-5-(trideca-4,7-dienyl)resorcinol and their synergy with antibiotics against methicillin-susceptible and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 as functional targets of the anti-inflammatory and anti-carcinogenic garcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 5-Pentacosylresorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Pentacosylresorcinol is a naturally occurring phenolic lipid belonging to the class of alkylresorcinols (ARs). These compounds are characterized by a 1,3-dihydroxybenzene (resorcinol) head and a long aliphatic tail. This compound, with its 25-carbon tail (C25:0), is one of the longest saturated homologs commonly found in the bran of whole grains like wheat and rye. While research on alkylresorcinols as a class has revealed a spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, specific data on the C25:0 homolog is limited. This technical guide synthesizes the current understanding of the mechanism of action of this compound, drawing from direct evidence where available and extrapolating from studies on closely related long-chain alkylresorcinols.
Core Mechanisms of Action
The biological activities of this compound and other long-chain alkylresorcinols are multifaceted. The primary mechanisms elucidated to date revolve around cytotoxicity and the modulation of inflammatory signaling pathways.
Cytotoxic Effects
Direct evidence for the cytotoxic potential of this compound comes from in vitro studies on non-cancerous cell lines. This foundational activity may contribute to its other biological effects and is dependent on the length of the alkyl chain.
Data Presentation: Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound (C25:0) | L929 (Mouse Fibroblast) | MTT Assay | 2142 | [1][2] |
| 5-Tricosylresorcinol (C23:0) | L929 (Mouse Fibroblast) | MTT Assay | 1007 | [1][2] |
| 5-Heneicosylresorcinol (C21:0) | L929 (Mouse Fibroblast) | MTT Assay | 468 | [1][2] |
| 5-Nonadecylresorcinol (C19:0) | L929 (Mouse Fibroblast) | MTT Assay | 227 | [1][2] |
| 5-Heptadecylresorcinol (C17:0) | L929 (Mouse Fibroblast) | MTT Assay | 171 | [1][2] |
Note: The data indicates a structure-activity relationship where cytotoxicity on L929 cells decreases as the alkyl chain length increases.
Experimental Protocols: Cytotoxicity Assessment (MTT Assay)
This protocol is based on the methodology used for testing 5-n-alkylresorcinol homologs on the L929 cell line.[1][2]
-
Cell Culture: L929 mouse fibroblast cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, 25 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[1]
-
Incubation: The plates are incubated for an additional 3 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[1]
-
Solubilization: The medium containing MTT is removed, and 80 µL of a solubilizing agent (e.g., acidified isopropanol (B130326) or a saturated SDS solution) is added to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 550 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value is determined from the dose-response curve.
Mandatory Visualization: Cytotoxicity Assay Workflow
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Anti-Inflammatory Mechanism
While direct studies on this compound's anti-inflammatory mechanism are lacking, research on mixtures of alkylresorcinols containing the C25:0 homolog points towards the inhibition of key inflammatory signaling pathways.[3][4]
Inhibition of NF-κB and JNK/MAPK Signaling
A primary anti-inflammatory mechanism for alkylresorcinols is the suppression of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) signaling pathways in macrophages.[3][4] In lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, a mixture of ARs (including C17:0 to C25:0) significantly inhibited the mRNA expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3]
This effect is attributed to the ability of ARs to:
-
Decrease the nuclear translocation of the NF-κB p65 subunit. [3]
-
Reduce the phosphorylation of the inhibitor of κB (IκBα) kinase and JNK. [3]
By inhibiting these upstream signaling events, ARs effectively downregulate the production of key inflammatory mediators.
Mandatory Visualization: Anti-inflammatory Signaling Pathway
References
- 1. 5-n-Alkylresorcinol Profiles in Different Cultivars of Einkorn, Emmer, Spelt, Common Wheat, and Tritordeum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis on human hepatocarcinoma cell lines by an alkyl resorcinol isolated from Lithraea molleoides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, Quantification, and Anti-inflammatory Activity of 5- n-Alkylresorcinols from 21 Different Wheat Varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Discovery and Isolation of 5-Pentacosylresorcinol from Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Pentacosylresorcinol, a member of the long-chain alkylresorcinol family, is a phenolic lipid found in various plant species. These compounds are gaining significant attention within the scientific community due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound from plant sources. It details the methodologies for extraction, purification, and structural elucidation, and presents quantitative data and relevant biological pathways to support further research and drug development endeavors.
Introduction
Alkylresorcinols are a class of phenolic lipids characterized by a dihydroxybenzene ring and a long aliphatic chain at the 5-position. The length of this alkyl chain can vary, and this compound, with its 25-carbon chain, is one of the longer-chain homologues. These compounds are predominantly found in the plant kingdom, with notable concentrations in the bran of whole grains like wheat, rye, and barley, as well as in the leaves and peels of other plants such as those from the Grevillea genus.[1][2] The unique amphipathic nature of 5-alkylresorcinols contributes to their biological activities, which include potent cytotoxic effects against various cancer cell lines.
This guide will focus on the practical aspects of isolating this compound, providing researchers with the necessary information to extract and purify this compound for further investigation.
Plant Sources and Extraction
Prominent Plant Sources
While 5-alkylresorcinols are present in numerous plants, Grevillea robusta (silky oak) is a notable source of a variety of these compounds, including those with longer alkyl chains. Other potential sources include mango (Mangifera indica) peels and various cereal brans.
General Extraction Protocol
The initial step in isolating this compound involves the extraction of total lipids from the plant material. A general workflow for this process is outlined below.
Detailed Experimental Protocol: Maceration Extraction
-
Preparation of Plant Material: Air-dry the fresh plant material (e.g., leaves of Grevillea robusta) in the shade. Once fully dried, grind the material into a fine powder using a mechanical grinder.
-
Maceration: Soak the powdered plant material in methanol (or 95% ethanol) in a large container at a solid-to-solvent ratio of 1:10 (w/v).
-
Extraction: Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Re-extraction: Repeat the maceration process with the residue two more times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield the crude methanolic extract.
Purification of this compound
The crude extract contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound.
Detailed Experimental Protocol: Purification
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanolic extract in a 90% methanol-water solution.
-
Perform liquid-liquid extraction with an equal volume of n-hexane.
-
Separate the layers and collect the n-hexane fraction, which will be enriched with nonpolar compounds, including 5-alkylresorcinols.
-
Repeat the extraction three times and combine the hexane fractions.
-
Evaporate the solvent from the combined hexane fractions to obtain a concentrated lipid-rich extract.
-
-
Column Chromatography:
-
Pack a glass column with silica (B1680970) gel (60-120 mesh) using a slurry method with n-hexane.
-
Adsorb the concentrated hexane extract onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (B1210297). For example:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (98:2)
-
n-Hexane:Ethyl Acetate (95:5)
-
n-Hexane:Ethyl Acetate (90:10)
-
n-Hexane:Ethyl Acetate (80:20)
-
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
Monitor the collected fractions using TLC on silica gel plates.
-
Use a mobile phase of n-hexane:ethyl acetate (e.g., 85:15).
-
Visualize the spots by spraying with a solution of vanillin-sulfuric acid and heating. Alkylresorcinols typically appear as reddish-purple spots.
-
Pool the fractions that show a prominent spot corresponding to the expected Rf value of this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the pooled fractions to preparative HPLC.
-
Use a C18 reverse-phase column.
-
Elute with an isocratic or gradient system of methanol and water.
-
Monitor the elution profile with a UV detector at approximately 280 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Structural Elucidation
The structure of the isolated compound is confirmed using modern spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or other soft ionization techniques are used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information about the number and types of protons in the molecule, including the characteristic signals for the aromatic protons of the resorcinol (B1680541) ring and the long alkyl chain.
-
13C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure.
-
Quantitative Data
The yield of this compound can vary significantly depending on the plant source, geographical location, and the efficiency of the extraction and purification methods. The following table provides representative data for the isolation of long-chain alkylresorcinols.
| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 1000 (dried leaves) | 50,000 | <1 |
| Hexane Fraction | 50,000 | 10,000 | ~5-10 |
| Column Chromatography Fraction | 10,000 | 500 | ~60-70 |
| Preparative HPLC | 500 | 50 | >95 |
Table 1: Representative Yield and Purity at Different Stages of Purification
The following table presents typical spectroscopic data for a long-chain 5-alkylresorcinol.
| Technique | Data |
| HR-ESI-MS | m/z [M-H]- calculated for C31H55O2-; found value consistent with the formula. |
| 1H NMR (CDCl3) | δ ~6.2-6.3 (m, 3H, Ar-H), ~2.5 (t, 2H, Ar-CH2-), ~1.5 (m, 2H, Ar-CH2-CH2-), ~1.25 (br s, -(CH2)n-), ~0.88 (t, 3H, -CH3) |
| 13C NMR (CDCl3) | δ ~156 (Ar-C-OH), ~145 (Ar-C-Alkyl), ~108 (Ar-C), ~100 (Ar-C), ~36 (Ar-CH2-), ~31-32 (Alkyl CH2), ~29 (Alkyl CH2), ~22 (Alkyl CH2), ~14 (-CH3) |
Table 2: Representative Spectroscopic Data for a Long-Chain 5-Alkylresorcinol
Biological Activity and Signaling Pathways
Recent studies have highlighted the anticancer properties of 5-alkylresorcinols. One of the proposed mechanisms of action in colorectal cancer involves the modulation of inflammatory pathways. Specifically, 5-alkylresorcinols have been shown to suppress the Toll-like receptor 4 (TLR4)/MYD88/NF-κB signaling pathway, which is a key player in inflammation-driven cancer progression. Concurrently, they have been observed to activate Hematopoietic Cell-Specific Lyn Substrate 1 (HCLS1), a protein that can have tumor-suppressive functions.
Conclusion
This compound represents a promising natural product for further investigation in the fields of medicinal chemistry and drug development. This guide provides a comprehensive framework for its discovery and isolation from plant sources. The detailed protocols for extraction and purification, along with representative quantitative and spectroscopic data, offer a solid foundation for researchers. Furthermore, the elucidation of its potential anticancer signaling pathways opens up new avenues for exploring its therapeutic applications. Further research is warranted to fully characterize the pharmacological profile of this compound and to optimize its production for potential clinical use.
References
5-Pentacosylresorcinol occurrence in different cereal species
An In-Depth Technical Guide to 5-Pentacosylresorcinol in Cereal Species
Introduction
5-n-Alkylresorcinols (ARs) are a class of phenolic lipids characterized by a 1,3-dihydroxybenzene (resorcinol) ring and a long, odd-numbered alkyl chain at the 5th position.[1] These amphiphilic molecules are predominantly found in the outer layers of cereal grains, such as the bran, including the testa, hyaline layer, and inner pericarp.[2][3] Their concentration in the bran fraction makes them valuable biomarkers for quantifying whole-grain intake in human dietary studies.[2][4]
This compound (C25:0) is one of the long-chain saturated homologs in the AR family. While less abundant than homologs with shorter chains like C19:0 and C21:0, its presence and concentration are of interest for understanding the complete phytochemical profile of various cereals.[1][5] This guide provides a comprehensive overview of the occurrence of this compound in different cereals, details the analytical protocols for its quantification, and visualizes the experimental workflow.
Quantitative Occurrence of this compound
The concentration of this compound varies significantly among different cereal species and their processed fractions. The following table summarizes the quantitative data reported in the literature.
| Cereal/Product Type | Specific Description | This compound Concentration (mg/100 g FW*) | Reference |
| Wheat | Hard Wheat, Whole Grain Flour | 1.68 - 6.11 | [6][7] |
| Durum Wheat Kernels | 1.68 - 6.11 | [7] | |
| Breakfast Cereals | Muesli | 0.37 - 0.85 | [8][9] |
| Wheat Bran-Based Cereal | 7.13 | [10] | |
| Barley | Grains (various cultivars) | C25:0 is a predominant homolog along with C19:0 and C21:0 | [11] |
*FW: Fresh Weight
Note: Data for barley indicates that this compound is a major homolog, but specific quantitative values were not detailed in the same format as for wheat and breakfast cereals.[11]
Experimental Protocols for Analysis
The accurate quantification of this compound requires robust and validated analytical methodologies. While time-consuming chromatographic methods have traditionally been used, newer, faster techniques are also being employed.[5] The typical workflow involves extraction, purification (optional), and instrumental analysis.
Extraction of Alkylresorcinols
The goal of extraction is to efficiently isolate ARs from the complex cereal matrix.
-
Sample Preparation: Cereal grains or products are typically ground into a fine powder or flour to increase the surface area for solvent interaction.
-
Solvent Systems: Several solvent systems have been proven effective for extracting ARs. Common choices include:
-
Extraction Techniques:
-
Conventional Solvent Extraction: This involves mixing the sample with the solvent for a period ranging from a few minutes to several hours, followed by filtration or centrifugation to separate the extract.[5]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration, which can reduce extraction time.[15]
-
Matrix Solid-Phase Dispersion (MSPD): This method involves mechanically blending the sample with an abrasive material and eluting the analytes with a solvent.[15]
-
Analysis and Quantification
A variety of analytical techniques can be used for the detection and quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating AR homologs.[4]
-
Detection: HPLC systems are often coupled with a Coularray (CA) detector for sensitive electrochemical detection or Mass Spectrometry (MS/MS) for highly specific identification and quantification.[4][14] A rapid HPLC-CA method allows for the analysis of ARs, including C25:0, in approximately 14 minutes.[4]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a common method for AR analysis. It typically requires a derivatization step to increase the volatility of the compounds before injection. A GC-MS analysis of an isolated AR fraction confirmed the presence of homologs with side chains ranging from C15 to C25.[5]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A rapid method using 1H qNMR has been developed for the measurement of total 5-alkylresorcinols. The sample is extracted with deuterated DMSO (DMSO-d6) and directly analyzed by NMR, with a total analysis time of less than 15 minutes per sample.[5]
-
Colorimetric Methods: These spectrophotometric methods provide a rapid way to determine total AR content.[2]
-
Principle: The method is based on the reaction of ARs with a diazonium salt, such as Fast Blue RR or Fast Blue B, in an alkaline medium to produce a colored azo-derivative that can be quantified colorimetrically.[12] The reaction is typically completed within 15 minutes.
-
Visualized Workflows and Concepts
General Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and quantification of this compound from cereals.
Conceptual Role of Alkylresorcinols in Mitigating Oxidative Stress
Caption: Conceptual diagram of the antioxidant action of 5-Alkylresorcinols.
Biological Activity and Significance
While research often focuses on the entire group of alkylresorcinols rather than individual homologs, the class of compounds is known for several bioactivities relevant to human health and drug development.
-
Antioxidant and Antigenotoxic Activity: Alkylresorcinols have demonstrated the ability to protect cells against oxidative damage.[16] They have been shown to reduce oxidative DNA damage induced by hydrogen peroxide in human colon cancer cells (HT29) and inhibit the copper-mediated oxidation of low-density lipoproteins.[16] This antioxidant capacity is largely attributed to the two hydroxyl groups on the resorcinol (B1680541) ring, which can scavenge free radicals.[16]
-
Antimicrobial and Antifungal Properties: ARs exhibit antimicrobial activity.[3][17] For instance, in barley, these compounds are found in the seed coat's epicuticular waxes and provide resistance against fungi like Aspergillus and Penicillium.[3]
-
Enzyme Inhibition: Some alkylresorcinols have been shown to act as enzyme inhibitors. For example, 5-pentadecylresorcinol (B1665537) can inhibit glycerol-3-phosphate dehydrogenase, which may prevent the accumulation of triglycerides in fibroblast cells.[17]
Conclusion
This compound is a consistent, albeit not typically the most abundant, long-chain alkylresorcinol found in various cereal grains, particularly wheat and barley. Its presence in the bran layer solidifies its utility as part of the broader alkylresorcinol profile for verifying whole-grain food content. A range of robust analytical techniques, from traditional chromatography to rapid spectroscopic methods, allows for its reliable quantification. The established antioxidant and antimicrobial activities of the alkylresorcinol class suggest that this compound contributes to the overall health-promoting phytochemical profile of whole grains, making it a molecule of interest for researchers in nutrition and drug development.
References
- 1. 5-n-Alkylresorcinol Profiles in Different Cultivars of Einkorn, Emmer, Spelt, Common Wheat, and Tritordeum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Concentration data for this compound in Hard wheat, whole grain flour - Phenol-Explorer [phenol-explorer.eu]
- 7. Showing details for content value of this compound in Hard wheat, whole grain flour - Phenol-Explorer [phenol-explorer.eu]
- 8. Showing details for content value of this compound in Breakfast cereals, muesli - Phenol-Explorer [phenol-explorer.eu]
- 9. Concentration data for this compound in Breakfast cereals, muesli - Phenol-Explorer [phenol-explorer.eu]
- 10. Concentration data for this compound in Breakfast cereals, bran - Phenol-Explorer [phenol-explorer.eu]
- 11. znaturforsch.com [znaturforsch.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]
- 15. Analytical Strategies for Green Extraction, Characterization, and Bioactive Evaluation of Polyphenols, Tocopherols, Carotenoids, and Fatty Acids in Agri-Food Bio-Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
5-Pentacosylresorcinol: A Technical Guide to its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Pentacosylresorcinol, a member of the alkylresorcinol family, is a phenolic lipid characterized by a resorcinol (B1680541) ring with a 25-carbon alkyl chain. Alkylresorcinols are naturally occurring compounds found in various plants, with notable concentrations in the outer layers of cereal grains like wheat and rye. While the broader class of 5-alkylresorcinols has garnered attention for their potential health benefits, including anticancer activities, specific research on the C25:0 homolog, this compound, is emerging. This technical guide provides a comprehensive overview of the current understanding of the anticancer properties of this compound, focusing on its cytotoxic effects, proposed mechanisms of action, and the experimental methodologies used for its evaluation.
Cytotoxicity of 5-Alkylresorcinols
The cytotoxic potential of 5-alkylresorcinols against various cell lines has been investigated, with evidence suggesting a structure-activity relationship dependent on the length of the alkyl chain.
Quantitative Cytotoxicity Data
A study by Biskup et al. (2016) evaluated the cytotoxicity of a series of 5-n-alkylresorcinol homologs on the mouse fibroblast cell line L929. While not a cancer cell line, these results provide valuable insight into the cytotoxic nature of these compounds. The half-maximal inhibitory concentration (IC50) values for this compound and related homologs are summarized in the table below.
| Compound | Alkyl Chain Length | Cell Line | IC50 (µM) |
| 5-Heptadecylresorcinol | C17:0 | L929 | 171 |
| 5-Nonadecylresorcinol | C19:0 | L929 | 234 |
| 5-Heneicosylresorcinol | C21:0 | L929 | 358 |
| 5-Tricosylresorcinol | C23:0 | L929 | 642 |
| This compound | C25:0 | L929 | 2142 |
| Data sourced from Biskup et al. (2016).[1][2] |
These findings suggest that for longer saturated alkyl chains (beyond C17:0), cytotoxicity on this particular cell line decreases as the chain length increases.
Mechanism of Action: Signaling Pathways
Recent research into the anticancer mechanisms of 5-alkylresorcinols has elucidated a potential signaling pathway involved in their therapeutic effects on colorectal cancer. This pathway involves the activation of Hematopoietic Cell-Specific Lyn Substrate 1 (HCLS1) and the subsequent suppression of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MYD88)/Nuclear factor kappa B (NF-κB) signaling cascade.[6][7]
Proposed Signaling Pathway of 5-Alkylresorcinols in Colorectal Cancer
Caption: Proposed mechanism of this compound in colorectal cancer.
This pathway suggests that 5-alkylresorcinols upregulate HCLS1, which in turn inhibits the TLR4-mediated signaling cascade, a key pathway in inflammation and cancer progression. The downregulation of this pathway ultimately leads to a reduction in tumor cell proliferation.[6][7]
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the anticancer properties of this compound, based on established protocols for similar compounds.
General Experimental Workflow
Caption: A typical workflow for evaluating the anticancer potential of a compound.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of a compound on cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at concentrations around its IC50 value for a defined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Data Analysis: The data is analyzed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the compound on the progression of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then incubated with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.
-
Flow Cytometry: The DNA content of the cells is measured by a flow cytometer.
-
Data Analysis: The resulting histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with this compound, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., HCLS1, TLR4, MyD88, NF-κB, pro- and anti-apoptotic proteins, cell cycle-related proteins).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available evidence suggests that this compound, as a member of the alkylresorcinol family, possesses cytotoxic properties and is implicated in anticancer signaling pathways. The proposed mechanism involving the activation of HCLS1 and suppression of the TLR4/MYD88/NF-κB pathway in colorectal cancer provides a solid foundation for further investigation.
However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Determining the IC50 values of pure this compound against a broad panel of human cancer cell lines.
-
Conducting detailed mechanistic studies to confirm its effects on apoptosis, cell cycle progression, and specific molecular targets in various cancer types.
-
Validating the proposed signaling pathways and exploring other potential mechanisms of action.
-
Performing in vivo studies using animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound as a potential anticancer agent.
A deeper understanding of the anticancer properties of this compound will be crucial for its potential development as a novel therapeutic or chemopreventive agent in the fight against cancer.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Constituents and Biological Studies of the Leaves of Grevillea robusta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic efficacy of 5-alkylresorcinol on progression of colorectal cancer by activating HCLS1 and suppressing TLR4/MYD88/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
5-Pentacosylresorcinol: A Technical Guide on its Antimicrobial and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Pentacosylresorcinol, a member of the long-chain alkylresorcinol family, presents a promising area of investigation for novel antimicrobial and antifungal agents. Alkylresorcinols are naturally occurring phenolic lipids found in various plants, bacteria, and fungi. Their amphiphilic nature, characterized by a hydrophilic resorcinol (B1680541) head and a long hydrophobic alkyl chain, is central to their biological activity. This technical guide synthesizes the current understanding of the antimicrobial and antifungal properties of this compound and its long-chain analogs, providing insights into its mechanism of action, methodologies for its evaluation, and a comparative analysis of the activity of related compounds. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from existing research on long-chain alkylresorcinols to provide a comprehensive overview for research and development purposes.
Introduction
The rise of antimicrobial resistance necessitates the exploration of new chemical entities with novel mechanisms of action. 5-Alkylresorcinols have emerged as a class of compounds with demonstrated bioactivity, including antimicrobial, antifungal, and cytotoxic effects. This compound, with its 25-carbon alkyl chain, represents one of the longer-chain homologs and is of particular interest due to the established structure-activity relationship within this compound class, which often correlates longer alkyl chains with increased biological activity up to a certain cutoff point. This document provides a detailed technical overview of the available data and methodologies relevant to the study of this compound's antimicrobial and antifungal potential.
Quantitative Data on the Antimicrobial and Antifungal Activity of 5-Alkylresorcinols
Direct minimum inhibitory concentration (MIC) values for this compound against a comprehensive panel of microbial pathogens are not extensively reported in the available scientific literature. However, by examining the data for other 5-alkylresorcinols, a general trend of their antimicrobial efficacy can be established. The following table summarizes the MIC values for various 5-alkylresorcinols to provide a comparative context for the potential activity of this compound. It is generally hypothesized that the activity increases with the length of the alkyl chain.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 5-Pentadecylresorcinol (C15) | Candida albicans | Not specified, but inhibitory | [1] |
| Saccharomyces cerevisiae | Not specified, but inhibitory | [1] | |
| 4-Hexylresorcinol (C6) | Streptococcus spp. | ≤ 16 | |
| Staphylococcus spp. | ≤ 16 | ||
| Candida spp. | ≤ 16 | ||
| General Alkylresorcinols | Gram-positive bacteria | Generally more susceptible | [2] |
| Gram-negative bacteria | Generally less susceptible | [2] | |
| Fungi | Susceptibility varies | [2] |
Note: The data presented is for comparative purposes and highlights the general antimicrobial trends within the 5-alkylresorcinol class. Further empirical testing is required to determine the specific MIC values for this compound.
Experimental Protocols
The evaluation of the antimicrobial and antifungal activity of this compound can be conducted using standardized methodologies. The following protocols are based on established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against bacteria and fungi.
Materials:
-
This compound (solubilized in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Grow microbial cultures to the mid-logarithmic phase.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Agar (B569324) Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
This compound solution of a known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates for bacteria
-
Sabouraud Dextrose Agar (SDA) plates for fungi
-
Test microorganisms
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria or fungi.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known amount of the this compound solution onto the surface of the inoculated agar plate. A disk with the solvent alone should be used as a negative control.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mechanism of Action and Signaling Pathways
The primary mechanism of antimicrobial action for long-chain alkylresorcinols is believed to be the disruption of microbial cell membranes. Their amphiphilic structure allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and eventual cell lysis.
Caption: Proposed mechanism of this compound via membrane disruption.
Currently, there is no specific information available in the literature detailing the interaction of this compound with specific microbial signaling pathways. The primary mode of action is considered to be a direct physical effect on the cell membrane rather than the modulation of specific intracellular signaling cascades.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial screening and evaluation of the antimicrobial activity of a compound like this compound.
Caption: A typical workflow for assessing antimicrobial activity.
Conclusion and Future Directions
This compound, as a long-chain alkylresorcinol, holds potential as a novel antimicrobial and antifungal agent. The existing body of research on related compounds strongly suggests that its mechanism of action is likely centered on the disruption of microbial cell membranes. This guide provides the foundational knowledge and standardized protocols necessary for the systematic evaluation of its efficacy.
Future research should focus on:
-
Determining specific MIC values of purified this compound against a broad panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.
-
Elucidating the precise molecular interactions with lipid bilayers to further understand the mechanism of membrane disruption.
-
Investigating potential synergistic effects with existing antimicrobial drugs.
-
Assessing the cytotoxicity of this compound against mammalian cell lines to determine its therapeutic index.
A thorough investigation into these areas will be crucial for advancing this compound as a potential candidate for drug development in the ongoing battle against infectious diseases.
References
The Antioxidant Potential of 5-n-Alkylresorcinols: A Technical Guide for Researchers
An in-depth exploration of the antioxidant properties, mechanisms of action, and experimental evaluation of 5-n-alkylresorcinols for researchers, scientists, and drug development professionals.
Introduction
5-n-Alkylresorcinols (ARs) are a class of phenolic lipids found in high concentrations in the bran layer of cereals such as rye, wheat, and triticale. Structurally, they consist of a dihydroxybenzene (resorcinol) ring with a long alkyl chain at the 5-position. This amphiphilic nature allows them to incorporate into cell membranes, influencing their biological activity. While recognized for various health benefits, their potential as antioxidants is a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of the antioxidant capacity of 5-n-alkylresorcinols, detailing their mechanisms of action, quantitative data from various antioxidant assays, and the experimental protocols used for their evaluation.
Data Presentation: Quantitative Antioxidant Activity
The antioxidant activity of 5-n-alkylresorcinols has been evaluated using a variety of in vitro and cellular assays. While some studies indicate that their direct radical scavenging activity in chemical assays like DPPH and FRAP is modest compared to well-known antioxidants, their efficacy in more biologically relevant systems, such as inhibiting lipid peroxidation and protecting cells from oxidative damage, is significant.
| Assay | 5-n-Alkylresorcinol Homologue/Extract | Key Findings | Reference |
| DPPH Radical Scavenging Assay | Long-chain 5-n-alkylresorcinols (C15:0-C23:0) | Less active than ferulic acid. EC50 values are significantly higher than Trolox and tocopherols. | [1] |
| FRAP (Ferric Reducing Antioxidant Power) | 5-n-Alkylresorcinols | Showed some dose-related response but had only about 10% of the activity of ferulic acid. | [2] |
| Inhibition of LDL Oxidation | Pentadecylresorcinol (C15:0) | At 25 µmol/L, increased the lag time of copper-mediated LDL oxidation by 65 minutes. | [2] |
| Comet Assay (DNA Damage) | 5-n-Alkylresorcinols (C15:0-C23:0) | Increased the self-protection capacity of HT29 colon cancer cells against DNA damage induced by hydrogen peroxide. | [2] |
| Antiproliferative Activity (PC-3 Cells) | Wheat Bran Extracts (Ultrasound-Assisted) | Extracts rich in oxygenated ARs showed high antiproliferative activity with IC50 values ranging from 13.3 to 17.5 µg/mL. | [3][4] |
| Antiproliferative Activity (PC-3 Cells) | Wheat Bran Extracts (Soxhlet) | Extracts obtained with methanol (B129727) showed weaker cytotoxicity with an IC50 value of 55.6 µg/mL. | [3] |
Signaling Pathways and Mechanisms of Action
The primary mechanism by which 5-n-alkylresorcinols exert their antioxidant effects appears to be through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like 5-n-alkylresorcinols, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of a battery of protective enzymes.
Studies have demonstrated that pretreatment with 5-n-alkylresorcinols leads to an increase in the nuclear localization of Nrf2 and the upregulation of downstream target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6] This enhancement of the endogenous antioxidant defense system is a key mechanism by which ARs protect cells from oxidative damage.
Experimental Protocols
A variety of experimental protocols are employed to assess the antioxidant potential of 5-n-alkylresorcinols. Below are detailed methodologies for key assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The working solution should have an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Sample Preparation: Dissolve the 5-n-alkylresorcinol homologues or extracts in the same solvent as the DPPH solution to various concentrations.
-
Reaction: Add a small volume of the sample solution to the DPPH working solution. A blank is prepared with the solvent instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the maximum wavelength of DPPH.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against sample concentration.[7]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Methodology:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: Prepare solutions of the 5-n-alkylresorcinol samples at various concentrations.
-
Reaction: Add the sample solution to the FRAP reagent and incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the resulting blue-colored solution at approximately 593 nm.
-
Quantification: A standard curve is generated using a known antioxidant, such as Trolox or FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.[8][9]
Inhibition of Copper-Mediated LDL (Low-Density Lipoprotein) Oxidation
This assay assesses the ability of an antioxidant to protect LDL particles from oxidation induced by transition metal ions like copper. The oxidation of LDL is a key event in the development of atherosclerosis.
Methodology:
-
LDL Isolation: Isolate human LDL from fresh plasma by ultracentrifugation.
-
Sample Incubation: Incubate the isolated LDL with the 5-n-alkylresorcinol sample for a short period.
-
Oxidation Induction: Initiate lipid peroxidation by adding a solution of CuSO₄.
-
Monitoring Oxidation: The formation of conjugated dienes, an early marker of lipid peroxidation, is monitored by measuring the increase in absorbance at 234 nm over time.
-
Data Analysis: The antioxidant activity is determined by the increase in the lag phase (the time before rapid oxidation begins) compared to a control without the antioxidant.[2][10]
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells. It can be used to assess the protective effect of antioxidants against DNA damage induced by oxidative stressors.
Methodology:
-
Cell Treatment: Treat cells (e.g., HT29) with the 5-n-alkylresorcinol for a specified period, followed by exposure to an oxidative agent (e.g., H₂O₂).
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantification: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.[11][12][13]
Conclusion
5-n-Alkylresorcinols represent a promising class of natural antioxidants. While their direct radical scavenging capabilities in simple chemical assays may be limited, their significant protective effects in cellular models of oxidative stress highlight their biological relevance. The primary mechanism of action appears to be the upregulation of the endogenous antioxidant defense system through the activation of the Nrf2/ARE signaling pathway. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of the antioxidant potential of 5-n-alkylresorcinols, paving the way for further research and potential applications in the fields of nutrition, pharmacology, and drug development. Future studies should focus on elucidating the structure-activity relationships of different alkylresorcinol homologues and their efficacy in in vivo models of oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antioxidant activity and antigenotoxicity of 5-n-alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Evaluation of 5- n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential neuroprotection of wheat alkylresorcinols in hippocampal neurons via Nrf2/ARE pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Inhibition of copper-induced LDL oxidation by vitamin C is associated with decreased copper-binding to LDL and 2-oxo-histidine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of 5-Pentacosylresorcinol in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Pentacosylresorcinol, a member of the 5-alkylresorcinol (AR) class of phenolic lipids, is a significant component of the chemical defense arsenal (B13267) in various plant species, particularly in cereals like wheat and rye. These compounds are constitutively present in the outer layers of kernels, acting as pre-formed barriers (phytoanticipins) against a wide array of pathogens and herbivores. This technical guide provides an in-depth analysis of the role of this compound and related ARs in plant defense, presenting quantitative data on their prevalence, detailing experimental protocols for their study, and illustrating the key biochemical and signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers in plant pathology, chemical ecology, and for professionals engaged in the development of novel fungicides and insecticides.
Introduction
Plants, being sessile organisms, have evolved a sophisticated and diverse array of chemical defenses to protect themselves from biotic threats, including fungal pathogens and insect herbivores. Among these chemical defenses, phenolic compounds play a crucial role. 5-Alkylresorcinols (ARs) are a class of phenolic lipids characterized by a 1,3-dihydroxybenzene (resorcinol) ring and a long alkyl chain at the 5-position. The length of this alkyl chain typically varies, with odd-numbered chains from C15 to C25 being common in cereals. This compound (C25:0) is one of the long-chain homologues found in significant quantities, particularly in wheat bran.
The lipophilic nature of the alkyl chain combined with the hydrophilic resorcinol (B1680541) head gives ARs amphiphilic properties, allowing them to interact with and disrupt biological membranes. This is a key mechanism underlying their antimicrobial and insecticidal activities. This guide focuses specifically on the role of this compound and the broader class of 5-alkylresorcinols in plant defense, providing a technical overview for advanced research and development.
Quantitative Data on 5-Alkylresorcinol Content in Cereals
The concentration and composition of 5-alkylresorcinols, including this compound, vary significantly among different cereal species and even between cultivars of the same species. This variation can influence the level of resistance to pathogens and pests. The following tables summarize quantitative data from various studies on the content of 5-alkylresorcinols in wheat.
Table 1: Total 5-Alkylresorcinol (AR) Content in Various Wheat Species
| Wheat Species | Total AR Content (µg/g of dry matter) | Reference |
| Winter Wheat | 220 - 652 | [1] |
| Spring Wheat | 254 - 537 | [1] |
| Durum Wheat | 194 - 531 | [1] |
| Spelt | 490 - 741 | [1] |
| Einkorn | 545 - 654 | [1] |
| Emmer | 531 - 714 | [1] |
Table 2: Relative Homologue Composition of 5-Alkylresorcinols in Wheat Bran (Triticum aestivum)
| Homologue | Chain Length | Relative Abundance (%) |
| 5-Heptadecylresorcinol | C17:0 | 2 - 5 |
| 5-Nonadecylresorcinol | C19:0 | 25 - 35 |
| 5-Heneicosylresorcinol | C21:0 | 45 - 55 |
| 5-Tricosylresorcinol | C23:0 | 5 - 10 |
| This compound | C25:0 | 1 - 5 |
Note: The relative abundance can vary depending on the wheat cultivar and environmental conditions.
Table 3: Antifungal Activity of 5-Alkylresorcinol Mixtures against Plant Pathogens
| Pathogen | IC50 (µg/mL) of AR Mixture | Reference |
| Fusarium culmorum | 50.3 | [2] |
| Rhizoctonia cerealis | ~9 | [2] |
| Rhizoctonia solani | ~9 | [2] |
IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a biological process by 50%.
Biosynthesis of this compound
5-Alkylresorcinols are synthesized via the polyketide pathway, a major route for the production of secondary metabolites in plants. The key enzymes in this process are type III polyketide synthases (PKSs), specifically alkylresorcinol synthases (ARSs).
The biosynthesis begins with a fatty acyl-CoA starter unit. For the synthesis of this compound, this would be a C26:0 acyl-CoA. This starter unit undergoes a series of condensation reactions with three molecules of malonyl-CoA. These reactions, catalyzed by the alkylresorcinol synthase, lead to the formation of a tetraketide intermediate, which then undergoes cyclization and aromatization to form the resorcinol ring.
Role in Plant Defense
Antifungal Activity
5-Alkylresorcinols, including this compound, exhibit significant antifungal activity against a broad spectrum of plant pathogens. Their primary mode of action is the disruption of fungal cell membranes. The lipophilic alkyl chain intercalates into the lipid bilayer, while the hydrophilic resorcinol head remains at the surface, leading to increased membrane fluidity, leakage of cellular contents, and ultimately, cell death.
Studies have demonstrated the efficacy of ARs against economically important pathogens such as Fusarium graminearum, the causal agent of Fusarium Head Blight in wheat, and various species of Rhizoctonia.[2][3] The presence of these compounds in the outer layers of the grain provides a crucial first line of defense against fungal invasion.
Insecticidal and Antifeedant Activity
The defensive role of 5-alkylresorcinols extends to insect herbivores. These compounds can act as both toxins and feeding deterrents. The mechanisms are thought to be similar to their antifungal action, involving the disruption of cell membranes in the insect gut. Furthermore, their bitter taste can deter insects from feeding on plant tissues rich in these compounds. Research has indicated the potential of ARs in controlling pests like the grain aphid (Sitobion avenae).
Signaling in Plant Defense
While 5-alkylresorcinols are primarily considered constitutive defense compounds, there is evidence that they may also be involved in induced defense signaling pathways. Upon pathogen attack or herbivore feeding, the release of these compounds from damaged cells could potentially act as a signal to activate downstream defense responses in neighboring cells.
The precise signaling cascade initiated by 5-alkylresorcinols is an active area of research. However, it is hypothesized to involve the activation of mitogen-activated protein kinase (MAPK) cascades, which are central to plant immune signaling.[4] This can lead to the production of reactive oxygen species (ROS), reinforcement of the cell wall, and the expression of pathogenesis-related (PR) genes. It is also plausible that ARs could influence the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, which are key regulators of plant defense against biotrophic and necrotrophic pathogens, respectively.
Experimental Protocols
Extraction and Quantification of this compound from Wheat Bran
This protocol details a method for the extraction and quantification of 5-alkylresorcinols, including this compound, from wheat bran using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Wheat bran, finely ground
-
Acetone (B3395972) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
5-alkylresorcinol standards (C17:0, C19:0, C21:0, C23:0, C25:0)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
HPLC system with a C18 column and a Diode Array Detector (DAD) or Mass Spectrometer (MS)
Procedure:
-
Extraction:
-
Weigh 1 gram of finely ground wheat bran into a centrifuge tube.
-
Add 10 mL of acetone and vortex thoroughly.
-
Sonicate the mixture in an ultrasonic bath for 20 minutes at room temperature.[5]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet two more times with fresh acetone.
-
Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Sample Preparation for HPLC:
-
Re-dissolve the dried extract in 1 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 70% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: DAD at 280 nm or MS in negative ion mode.
-
-
Quantification:
-
Prepare a series of standard solutions of the 5-alkylresorcinol homologues (including this compound) in methanol.
-
Generate a calibration curve for each homologue by plotting peak area against concentration.
-
Quantify the amount of each homologue in the sample by comparing its peak area to the corresponding calibration curve.
-
In Vitro Antifungal Bioassay
This protocol describes a method to assess the antifungal activity of this compound against a filamentous fungus, such as Fusarium graminearum.
Materials:
-
Pure this compound
-
Fusarium graminearum culture
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Amended Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Autoclave PDA medium and cool it to approximately 50-55 °C.
-
Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Ensure the final concentration of DMSO in the medium is below 1% (v/v) to avoid solvent toxicity.
-
Prepare a control plate with PDA containing the same concentration of DMSO without the test compound.
-
Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh, actively growing culture of F. graminearum on PDA, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each amended and control plate.
-
-
Incubation and Measurement:
-
Incubate the plates at 25 °C in the dark.
-
Measure the radial growth of the fungal colony (in two perpendicular directions) daily until the fungus in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.
-
Determine the EC50 (Effective Concentration 50), the concentration that causes 50% inhibition of mycelial growth, by plotting the MGI against the logarithm of the concentration and performing a regression analysis.
-
Insecticidal Bioassay (Aphid Diet Incorporation)
This protocol outlines a method to evaluate the insecticidal activity of this compound against a piercing-sucking insect like the grain aphid (Sitobion avenae).
Materials:
-
Pure this compound
-
A colony of Sitobion avenae
-
Artificial diet for aphids
-
Parafilm®
-
Small petri dishes or clip cages
Procedure:
-
Preparation of Treated Diet:
-
Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).
-
Prepare the artificial aphid diet according to a standard recipe.
-
While the diet is still liquid, add the appropriate volume of the this compound stock solution to achieve the desired final concentrations. Prepare a control diet with the same amount of ethanol.
-
-
Feeding Chambers:
-
Create a feeding sachet by stretching two layers of Parafilm® over a small, sterile container (e.g., the lid of a petri dish).
-
Pipette a small volume (e.g., 100 µL) of the control or treated diet between the two layers of Parafilm®.
-
-
Bioassay:
-
Place a cohort of synchronized adult aphids (e.g., 10-15 individuals) into each petri dish or clip cage.
-
Cover the dish or cage with the prepared feeding sachet, ensuring the aphids can access the diet through the Parafilm®.
-
Maintain the bioassays at a controlled temperature and photoperiod (e.g., 22 °C, 16:8 L:D).
-
-
Data Collection and Analysis:
-
Record aphid mortality at 24, 48, and 72 hours.
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
-
Determine the LC50 (Lethal Concentration 50), the concentration that causes 50% mortality, using probit analysis.
-
Conclusion and Future Directions
This compound and other 5-alkylresorcinols are integral components of the constitutive chemical defenses of many important cereal crops. Their broad-spectrum antifungal and insecticidal properties make them a subject of significant interest for the development of novel, bio-based pesticides. The quantitative data and experimental protocols provided in this guide offer a foundation for further research in this area.
Future research should focus on several key areas:
-
Elucidating the specific signaling pathways activated by 5-alkylresorcinols in plants to understand their potential role in induced resistance.
-
Investigating the synergistic or antagonistic effects of different 5-alkylresorcinol homologues against various pathogens and pests.
-
Exploring the genetic basis of 5-alkylresorcinol production to enable the breeding of crop varieties with enhanced resistance.
-
Developing effective and environmentally friendly formulations of 5-alkylresorcinols for use in integrated pest management programs.
A deeper understanding of the multifaceted role of this compound in plant defense will not only advance our knowledge of plant-microbe and plant-insect interactions but also pave the way for innovative strategies to ensure global food security.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 5-n-alkylresorcinol extracts from durum wheat whole grain on the growth of fusarium head blight (FHB) causal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK cascades in plant defense signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction of 5-Pentacosylresorcinol from Wheat Bran
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Alkylresorcinols (ARs) are a class of phenolic lipids predominantly found in the outer layers of cereal grains, such as wheat and rye.[1] Among the various homologs, 5-Pentacosylresorcinol (C25:0) is a significant component of the AR profile in wheat bran.[2][3] These compounds have garnered considerable interest in the scientific and pharmaceutical communities due to their potential health-promoting properties, including antioxidant and antiproliferative activities.[2][3][4] Notably, extracts rich in certain ARs have demonstrated cytotoxic potential against cancer cell lines.[2][3]
This document provides detailed application notes and standardized protocols for the extraction of this compound and other alkylresorcinols from wheat bran. The described methods include conventional solvent extraction techniques like Soxhlet and maceration, as well as modern ultrasound-assisted extraction, providing a comparative basis for selecting an optimal strategy based on yield, efficiency, and desired extract composition.
Data Presentation: Quantitative Comparison of Extraction Methods
The choice of extraction method significantly influences the yield and composition of alkylresorcinol homologs. The following table summarizes the quantitative data from a comparative study of different extraction techniques, highlighting the concentration of this compound (C25) and total ARs.
| Extraction Method | Solvent | Duration | Temperature | This compound (C25) (µg/g) | Total ARs (µg/g) | Reference |
| Soxhlet (Acetone only) | Acetone (B3395972) | - | Boiling point | - | High Yield | [2][3] |
| Overnight Maceration (OSAM) | Acetone | Overnight | Room Temp. | - | High Yield | [2][3] |
| Ultrasound-Assisted (UA-10) | Acetone | 10 min | 30°C | - | - | [2] |
| Ultrasound-Assisted (UA-15) | Acetone | 15 min | 30°C | - | - | [2] |
| Ultrasound-Assisted (UA-20) | Acetone | 20 min | 30°C | 108.1 ± 4.1 | High Yield | [2] |
| Sequential Soxhlet (Hexane) | n-Hexane | - | Boiling point | - | - | [2] |
| Sequential Soxhlet (Acetone) | Acetone | - | Boiling point | - | Lower Yield | [2] |
| Sequential Soxhlet (Methanol) | Methanol | - | Boiling point | - | Lower Yield | [2] |
| Supercritical CO2 Extraction | CO2 | 2 hours | 80°C | Not specified | 2183 | [5] |
Note: "-" indicates data not explicitly provided in the cited sources in a comparable format.
Experimental Protocols
The following are detailed protocols for the extraction of this compound and other alkylresorcinols from wheat bran.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to accelerate the extraction process and is noted for its efficiency.[2]
Materials:
-
Ground wheat bran
-
Acetone (analytical grade, ≥99% purity)[2]
-
Ultrasonic bath or probe sonicator (e.g., Elmasonic P sonicator)[2]
-
Beaker or flask
-
Filter paper and funnel or centrifugation setup
-
Rotary evaporator
Procedure:
-
Weigh 5.00 g of ground wheat bran and place it into a suitable extraction vessel.[2]
-
Add 50 mL of acetone to achieve a solvent-to-solid ratio of 10:1 (v/w).[2]
-
Place the vessel in an ultrasonic bath set at a frequency of 80 kHz and a temperature of 30°C.[2]
-
Apply sonication for a duration of 10, 15, or 20 minutes. A 20-minute duration has been shown to yield high concentrations of ARs, including C25.[2]
-
After sonication, separate the solid material from the solvent by filtration or centrifugation.
-
Collect the supernatant (extract).
-
Concentrate the extract under reduced pressure using a rotary evaporator to remove the acetone.
-
Dry the resulting crude extract for further analysis or purification.
Protocol 2: Soxhlet Extraction
A classic and exhaustive extraction method.
Materials:
-
Ground wheat bran
-
Acetone or n-Hexane (analytical grade, ≥99% purity)[2]
-
Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place 5.00 g of ground wheat bran into a cellulose (B213188) thimble.[2]
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill a round-bottom flask with 50 mL of acetone (for a 10:1 solvent-to-solid ratio).[2]
-
Assemble the Soxhlet apparatus and connect it to a condenser and heating mantle.
-
Heat the solvent to its boiling point and allow the extraction to proceed for a set number of cycles (e.g., 6-8 hours).
-
After extraction, allow the apparatus to cool.
-
Collect the solvent containing the extracted compounds from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator.
-
Dry the resulting crude extract.
Protocol 3: Overnight Solvent-Assisted Maceration (OSAM)
A simple and effective method that does not require specialized equipment.
Materials:
-
Ground wheat bran
-
Acetone (analytical grade, ≥99% purity)[2]
-
Erlenmeyer flask or sealed container
-
Shaker or magnetic stirrer (optional)
-
Filter paper and funnel or centrifugation setup
-
Rotary evaporator
Procedure:
-
Weigh 5.00 g of ground wheat bran and place it in a sealed container.[2]
-
Add 50 mL of acetone (10:1 solvent-to-solid ratio).[2]
-
Seal the container and allow it to macerate overnight at room temperature. Gentle agitation on a shaker can improve extraction efficiency.
-
After the maceration period, separate the solid residue from the liquid extract by filtration or centrifugation.
-
Collect the supernatant.
-
Evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
Dry the extract completely.
Protocol 4: Solid-Phase Extraction (SPE) for Purification
This protocol is for the purification of alkylresorcinols from the crude lipid extract.
Materials:
-
Crude wheat bran lipid extract
-
n-Hexane
-
Diethyl ether
-
Ethyl acetate (B1210297)
-
Methanol-tert-butyl ether (MTBE)
-
SPE cartridges (e.g., Strata® NH2 and SI-1 Silica)[6]
-
Vacuum manifold
Procedure:
-
Dissolve the crude lipid extract (e.g., 50 mg) in 1 mL of n-hexane.[6]
-
Condition an SPE-NH2 cartridge by passing 10 mL of n-hexane through it.[6]
-
Load the dissolved extract onto the conditioned cartridge.
-
Wash the cartridge with the following solvents in sequence to remove undesired compounds:[6]
-
10 mL of n-hexane:diethyl ether (98:2, v/v)
-
20 mL of n-hexane:ethyl acetate (96:4, v/v)
-
10 mL of n-hexane:ethyl acetate (5:95, v/v)
-
-
Elute the alkylresorcinols with 10 mL of n-hexane:ethyl acetate (5:95, v/v) followed by 5 mL of MTBE.[6]
-
Collect the eluate and evaporate the solvent.
-
For further purification, the residue can be dissolved in n-hexane:diethyl ether (80:20, v/v) and loaded onto a conditioned SPE SI-1 silica (B1680970) cartridge.[6]
Visualizations
The following diagrams illustrate the workflows of the described extraction methods.
Figure 1. Workflow for different extraction methods of alkylresorcinols from wheat bran.
Figure 2. Solid-Phase Extraction (SPE) workflow for the purification of alkylresorcinols.
References
- 1. Effect of Alkylresorcinols Isolated from Wheat Bran on the Oxidative Stability of Minced-Meat Models as Related to Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Evaluation of 5- n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-alk(en)ylresorcinols as the major active components in wheat bran inhibit human colon cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
Chemical Synthesis of 5-Pentacosylresorcinol: Application Notes and Protocols for Researchers
For Immediate Release
Helsinki, Finland – December 7, 2025 – Detailed chemical synthesis protocols for 5-Pentacosylresorcinol, a long-chain alkylresorcinol with significant biological activity, have been compiled to support researchers in the fields of medicinal chemistry, drug development, and materials science. These comprehensive application notes provide two primary synthetic routes, enabling the efficient and scalable production of this target molecule.
This compound and its analogues are subjects of growing interest due to their diverse biological properties, including antioxidant, anticancer, and antimicrobial activities. The protocols outlined below are based on established methodologies, primarily a modified Wittig reaction, and are intended for researchers, scientists, and drug development professionals.
Overview of Synthetic Strategies
Two robust synthetic pathways for the preparation of this compound have been identified and detailed. The primary and most versatile route commences with 3,5-dimethoxybenzaldehyde (B42067) and involves a four-step sequence:
-
Synthesis of the Wittig Reagent: Preparation of pentacosyltriphenylphosphonium bromide from 1-bromopentacosane (B3147356) and triphenylphosphine (B44618).
-
Wittig Reaction: Coupling of the phosphonium (B103445) salt with 3,5-dimethoxybenzaldehyde to form 1,3-dimethoxy-5-(pentacos-1-enyl)benzene.
-
Hydrogenation: Reduction of the double bond in the alkenyl side chain to yield 1,3-dimethoxy-5-pentacosylbenzene.
-
Demethylation: Removal of the methyl protecting groups from the resorcinol (B1680541) ring using boron tribromide to afford the final product, this compound.
An alternative route involves the Wittig reaction of a semi-stabilized ylid with a long-chain alkanal. While effective, this method is dependent on the commercial availability of the requisite alkanal.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the Wittig reaction with 3,5-dimethoxybenzaldehyde.
Protocol 1: Synthesis of Pentacosyltriphenylphosphonium Bromide (Wittig Reagent)
Materials:
-
1-Bromopentacosane
-
Triphenylphosphine (PPh₃)
Procedure:
-
A solution of 1-bromopentacosane (1.0 eq) and triphenylphosphine (1.2 eq) in toluene is refluxed for 24-48 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold toluene and dried under vacuum to yield pentacosyltriphenylphosphonium bromide as a white solid.
Protocol 2: Wittig Reaction
Materials:
-
Pentacosyltriphenylphosphonium bromide
-
3,5-Dimethoxybenzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
Procedure:
-
Pentacosyltriphenylphosphonium bromide (1.5 eq) and potassium carbonate (2.0 eq) are suspended in a 10:1 mixture of DMSO and water.
-
3,5-Dimethoxybenzaldehyde (1.0 eq) is added to the suspension.
-
The reaction mixture is heated in a microwave reactor at 130-150 °C for a specified time (see Table 1) with a power of 150 W.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 1,3-dimethoxy-5-(pentacos-1-enyl)benzene.
Protocol 3: Hydrogenation
Materials:
-
1,3-dimethoxy-5-(pentacos-1-enyl)benzene
-
Palladium on carbon (10% Pd/C)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrogen gas (H₂)
Procedure:
-
1,3-dimethoxy-5-(pentacos-1-enyl)benzene is dissolved in dichloromethane.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield 1,3-dimethoxy-5-pentacosylbenzene.
Protocol 4: Demethylation
Materials:
-
1,3-dimethoxy-5-pentacosylbenzene
-
Boron tribromide (BBr₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A solution of 1,3-dimethoxy-5-pentacosylbenzene in dry dichloromethane is cooled to 0 °C under an inert atmosphere.
-
A solution of boron tribromide (2.5 eq) in dichloromethane is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give this compound.
Data Presentation
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Phosphonium Salt Formation | 1-Bromopentacosane, PPh₃, Toluene, reflux | 79-87 | [1] |
| 2 | Wittig Reaction | 3,5-Dimethoxybenzaldehyde, K₂CO₃, DMSO/H₂O, MW, 130-150 °C | 65-81 | [1] |
| 3 | Hydrogenation | H₂, 10% Pd/C, CH₂Cl₂ | 90-97 | [1] |
| 4 | Demethylation | BBr₃, CH₂Cl₂ | 80-84 | [1] |
Table 1: Summary of reaction conditions and yields for the synthesis of this compound.[1]
Visualizations
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for 5-Pentacosylresorcinol as an Analytical Reference Standard
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
5-Pentacosylresorcinol is a member of the alkylresorcinol family, a class of phenolic lipids found in various natural sources, including the bran fraction of cereals like wheat and rye.[1][2] These compounds are of significant interest due to their diverse biological activities, which include antimicrobial, antioxidant, and cytotoxic properties.[1][3] As such, this compound serves as a critical analytical reference standard for the accurate quantification of this and related compounds in various matrices, including food products, biological samples, and pharmaceutical formulations. These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques.
2. Physicochemical Properties
Proper handling and storage of the analytical standard are crucial for maintaining its integrity and ensuring accurate results. Below is a summary of the known physicochemical properties of a closely related and well-studied alkylresorcinol, 5-pentadecylresorcinol (B1665537), which can be used as a proxy for this compound.
| Property | Value | Reference |
| Molecular Formula | C21H36O2 | [4] |
| Molecular Weight | 320.5 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 95.5 - 96 °C | [4] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[5] Sparingly soluble in aqueous buffers.[6] | [5][6] |
| Storage | Store at 2-8°C in a tightly sealed container, protected from light and moisture. |
3. Experimental Protocols
The following sections detail the protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of alkylresorcinols.[7]
3.1.1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of a suitable organic solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for generating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.1.2. HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol:Water (95:5, v/v) with 0.1% formic acid. Gradient elution may be required for complex samples. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm |
3.1.3. Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The concentration of this compound in unknown samples is then determined by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Example)
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of alkylresorcinols, often requiring derivatization to increase volatility.[8]
3.2.1. Derivatization of Standard and Samples
To improve the volatility of this compound for GC analysis, derivatization of the hydroxyl groups is necessary. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Evaporate a known amount of the standard or sample extract to dryness under a stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling to room temperature, the derivatized sample is ready for injection.
3.2.2. GC-MS Method Parameters
| Parameter | Recommended Conditions |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min. |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-650 |
3.2.3. Data Analysis and Quantification
Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Characteristic ions for the derivatized this compound are selected for monitoring. A calibration curve is generated using the derivatized standards.
4. Visualizations
4.1. Experimental Workflows
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
4.2. Biological Activity Pathway
Alkylresorcinols, including this compound, are known to exhibit a range of biological activities.[3] While specific signaling pathways for this compound are not yet fully elucidated, a generalized pathway based on the known effects of the alkylresorcinol class can be depicted.
Caption: Generalized biological activities of 5-Alkylresorcinols.
5. Safety Precautions
This compound should be handled with care in a laboratory setting.[9] It is important to consult the Safety Data Sheet (SDS) before use.[10][11] General safety precautions include:
-
Wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12]
-
Handling the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]
-
Avoiding contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]
-
Storing the compound properly as per the manufacturer's instructions.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Pentadecylresorcinol | C21H36O2 | CID 76617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC/MS analysis, free radical scavenging, anticancer and beta-glucuronidase inhibitory activities of Trillium govanianum rhizome | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 9. 5-pentadecylresorcinol - Safety Data Sheet [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. media.laballey.com [media.laballey.com]
Application Notes and Protocols for HPLC-MS Analysis of 5-Pentacosylresorcinol in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Pentacosylresorcinol (AR C25:0) is a naturally occurring phenolic lipid belonging to the class of alkylresorcinols. These compounds are found in high concentrations in the bran layer of cereal grains such as wheat, rye, and barley.[1] Due to their amphiphilic nature, 5-alkylresorcinols have been investigated for a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. Notably, recent studies have highlighted their potential as anti-inflammatory agents through the suppression of the nuclear factor-κB (NF-κB) signaling pathway.[2] The accurate and sensitive quantification of this compound in complex matrices such as plant extracts, food products, and biological samples is crucial for understanding its bioavailability, metabolism, and therapeutic potential.
This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.
Table 1: HPLC-MS/MS Parameters for this compound (AR C25:0)
| Parameter | Value |
| Precursor Ion ([M-H]⁻) | m/z 460.4 |
| Product Ion 1 (Quantifier) | m/z 123.1 |
| Product Ion 2 (Qualifier) | m/z 111.1 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | -25 V |
| Declustering Potential (DP) | -80 V |
Note: The precursor ion for this compound is based on its molecular weight and detection in negative ionization mode.[3] Product ions are inferred from common fragmentation patterns of alkylresorcinols.
Table 2: Method Validation Parameters
| Parameter | Representative Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Linearity Range | 1.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Note: These validation parameters are based on typical performance for the analysis of long-chain alkylresorcinols and may require optimization for specific matrices.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol will depend on the matrix. Below are protocols for plant material and biological fluids.
a) Extraction from Plant Material (e.g., Rye Bran)
-
Homogenization: Weigh 1 gram of finely ground plant material into a centrifuge tube.
-
Extraction: Add 10 mL of ethyl acetate (B1210297) to the tube. Vortex for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the pellet with another 10 mL of ethyl acetate to ensure complete extraction.
-
Evaporation: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
b) Extraction from Biological Fluids (e.g., Plasma)
-
Protein Precipitation: To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS Analysis
a) HPLC Conditions
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to 80% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Visualizations
Experimental Workflow
Caption: HPLC-MS analysis workflow for this compound.
Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.[2]
References
Application Note: Structural Confirmation of 5-Pentacosylresorcinol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Pentacosylresorcinol is a member of the alkylresorcinol family, a class of phenolic lipids characterized by a resorcinol (B1680541) moiety with a long alkyl chain. These compounds, found in various natural sources such as cereals, bacteria, and fungi, have garnered significant interest due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. Accurate structural confirmation is a critical step in the research and development of any potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous elucidation of molecular structures. This application note provides a detailed protocol and data interpretation guide for the structural confirmation of this compound using ¹H and ¹³C NMR spectroscopy.
Principle
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing detailed information about its bonding and neighboring atoms. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum, and the chemical shifts in a ¹³C NMR spectrum, the precise connectivity and arrangement of atoms within a molecule can be determined.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The chemical shifts for the pentacosyl chain are based on typical values for long-chain alkanes.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.25 | t, J ≈ 2.0 Hz | 1H | H-4 |
| ~6.18 | d, J ≈ 2.0 Hz | 2H | H-2, H-6 |
| ~4.80 | br s | 2H | Ar-OH |
| 2.48 | t, J = 7.6 Hz | 2H | H-1' |
| 1.55 | quint, J ≈ 7.5 Hz | 2H | H-2' |
| 1.25 | br s | 44H | H-3' to H-24' |
| 0.88 | t, J = 6.8 Hz | 3H | H-25' |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C-1, C-3 |
| ~146.0 | C-5 |
| ~108.0 | C-4, C-6 |
| ~100.0 | C-2 |
| ~36.0 | C-1' |
| ~31.9 | C-23' |
| ~31.5 | C-2' |
| ~29.7 (multiple peaks) | C-4' to C-22' |
| ~29.3 | C-3' |
| ~22.7 | C-24' |
| ~14.1 | C-25' |
Experimental Protocol
This section details the methodology for acquiring high-quality NMR spectra of this compound.
1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a high-purity deuterated solvent is crucial to avoid interfering signals.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Standard: For quantitative analysis (qNMR), a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, although often the residual solvent peak is used for referencing) can be added. For routine structure confirmation, referencing to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) is sufficient.
2. NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, which is important for accurate integration.
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm).
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 240 ppm (from -10 to 230 ppm).
-
Temperature: 298 K.
-
-
2D NMR Spectroscopy (for further confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting the alkyl chain to the resorcinol ring.
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum. The integration values should be normalized, for instance, by setting the signal for the three protons of the terminal methyl group (H-25') to 3.
-
Interpretation: Analyze the chemical shifts, multiplicities, and integration values to assign each signal to a specific proton or carbon in the this compound structure. The 2D NMR data, if acquired, will be instrumental in confirming these assignments.
Visualization of Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural confirmation.
Signaling Pathway and Logical Relationships
The relationships between the different NMR experiments and the information they provide for structural elucidation can be visualized as follows.
Application Notes & Protocols for the Isolation of Alkylresorcinols from Cereal Bran
Introduction
Alkylresorcinols (ARs) are a class of phenolic lipids predominantly found in the outer layers (bran) of wheat, rye, and triticale.[1][2][3] These amphiphilic molecules, consisting of a 1,3-dihydroxybenzene ring and a long alkyl side chain, have garnered significant interest from the scientific and pharmaceutical communities due to their potential health benefits and utility as biomarkers for whole-grain intake.[2] This document provides detailed protocols for the extraction and isolation of alkylresorcinols from cereal bran, tailored for researchers in natural product chemistry, food science, and drug development.
Overview of Isolation Strategies
The isolation of alkylresorcinols from cereal bran typically involves two main stages: extraction and purification .
-
Extraction : This initial step aims to liberate the ARs from the bran matrix. Common methods include:
-
Solvent Extraction : Utilizing organic solvents like acetone (B3395972), ethyl acetate (B1210297), or hexane (B92381) mixtures to solubilize the ARs.[1][4][5]
-
Supercritical Fluid Extraction (SFE) : Employing supercritical CO2, often with a co-solvent, as a green alternative for extracting lipophilic compounds.[6][7][8][9]
-
-
Purification : The crude extract obtained is a complex mixture of lipids. Purification is essential to isolate ARs. Techniques range from basic to advanced:
-
Solid-Phase Extraction (SPE) : A common method for cleaning up the crude extract and enriching the AR fraction.[2][10]
-
Column Chromatography : Traditional silica (B1680970) gel chromatography can be used for fractionation.[1]
-
Advanced Liquid Chromatography : Techniques like Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) are employed for high-purity isolation of individual AR homologues.[11][12][13]
-
Experimental Protocols
Protocol 1: General Solvent Extraction and SPE Purification
This protocol is a widely used method for obtaining a purified AR extract suitable for analytical and preliminary biological studies. It is adapted from procedures described for wheat bran.[2][10]
Materials:
-
Cereal Bran (Wheat or Rye), freeze-dried and ground (<500 μm)[2]
-
Solvents: n-hexane, chloroform, acetone (analytical grade)[1][2][10]
-
Solid-Phase Extraction (SPE) Cartridges: Amino-propyl bonded silica (Strata NH2, 1g/6mL)[2][10]
-
Rotary Evaporator
-
Stir plate and stir bars
Procedure:
-
Extraction: a. Weigh 10 g of ground cereal bran into a flask. b. Add 40 mL of an extraction solvent. Options include:
- n-hexane:chloroform (1:1, v/v)[2]
- Acetone[4][5][7]
- Dichloromethane[1] c. Stir the mixture for 1 hour at room temperature, protected from light.[2] d. Filter the mixture to separate the bran solids from the solvent extract. e. Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude lipid extract.[2]
-
Solid-Phase Extraction (SPE) Purification: a. Dissolve the crude lipid residue in 10 mL of n-hexane.[2] b. Condition an NH2-SPE cartridge by passing 10 mL of n-hexane through it.[2] c. Load 1 mL of the dissolved lipid solution onto the conditioned SPE cartridge.[2] d. Wash the cartridge with 10 mL of n-hexane to elute non-polar lipids. Discard this fraction. e. Elute the alkylresorcinols from the cartridge using 10 mL of ethyl acetate containing 2% formic acid. f. Evaporate the solvent from the collected fraction to yield the purified AR extract.
Workflow for Solvent Extraction and SPE Purification
Caption: Workflow for AR isolation via solvent extraction and SPE.
Protocol 2: High-Purity Isolation using CPC and CCC
For applications requiring highly pure AR homologues, such as drug development and detailed bioactivity studies, multi-step chromatographic separation is necessary. This protocol is based on advanced methods used for complex lipid mixtures.[11][12][13]
Materials:
-
Crude or SPE-purified AR extract (from Protocol 1)
-
Centrifugal Partition Chromatography (CPC) system
-
Countercurrent Chromatography (CCC) system
-
Biphasic solvent systems (e.g., n-hexane/ethyl acetate/methanol/water)[11]
Procedure:
-
Enrichment via Centrifugal Partition Chromatography (CPC): a. Prepare a suitable biphasic solvent system (e.g., n-hexane/acetonitrile, 1:1, v/v).[13] b. Dissolve the crude AR extract in a mixture of the upper and lower phases of the solvent system. c. Perform CPC separation to remove highly nonpolar compounds like triacylglycerols, thereby enriching the AR fraction.[13] This step significantly reduces the complexity of the sample for the subsequent, higher-resolution step. d. Collect the AR-enriched fractions and evaporate the solvent.
-
Isolation via Countercurrent Chromatography (CCC): a. Prepare a high-resolution biphasic solvent system, such as n-hexane/ethyl acetate/methanol/water (9:1:9:1, v/v/v/v).[11] b. Dissolve the AR-enriched fraction from the CPC step. c. Perform CCC separation. This technique separates compounds based on their differential partitioning between the two liquid phases, allowing for the isolation of individual AR homologues or groups of homologues with similar chain lengths.[11][12] d. Collect fractions and analyze (e.g., via HPLC or GC-MS) to identify those containing pure ARs. e. For extremely complex mixtures, a final polishing step using silver ion chromatography can be employed to separate saturated from unsaturated ARs.[11][12]
Workflow for Advanced Chromatographic Isolation
Caption: Workflow for high-purity AR isolation using CPC and CCC.
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE is an environmentally friendly method that uses supercritical CO2 as the primary solvent. It is highly efficient for extracting lipophilic compounds and can be fine-tuned by adjusting pressure, temperature, and the use of co-solvents.[6][7][8][9]
Materials:
-
Cereal Bran, ground
-
Supercritical Fluid Extraction (SFE) system
-
Supercritical grade CO2
-
Co-solvent (e.g., ethanol) (optional)
Procedure:
-
Sample Preparation: a. Load the ground cereal bran into the SFE extraction vessel. The particle size of the bran can affect extraction kinetics.[6]
-
Extraction Parameters: a. Set the extraction pressure and temperature. Typical conditions for AR extraction from wheat bran are around 40.0 MPa.[6] For rye bran, pressures between 15-35 MPa and temperatures of 40-55°C have been used.[9] b. The extraction yield generally increases with temperature.[6]
-
Extraction Process: a. Pump supercritical CO2 through the extraction vessel at a constant flow rate. b. To enhance the extraction of more polar compounds, a co-solvent like ethanol (B145695) (e.g., 10%) can be added to the CO2 stream.[9] This has been shown to significantly increase the yield compared to pure CO2.[9] c. The extraction process is typically run for a set duration (e.g., 2 hours).[9]
-
Collection: a. The CO2-extract mixture is depressurized in a collection vessel. b. As the CO2 returns to a gaseous state, the extracted compounds (AR-rich oil) precipitate and are collected. The CO2 can be recycled.
Workflow for Supercritical Fluid Extraction
Caption: General workflow for isolating ARs using SFE.
Data Presentation: Comparison of Methods and Yields
The efficiency of alkylresorcinol isolation varies significantly with the cereal source and the extraction method employed. The following table summarizes quantitative data from various studies.
| Cereal Source | Extraction/Isolation Method | Key Parameters | Yield/Content | Purity | Reference |
| Wheat Bran (T. aestivum) | Solvent (hexane:chloroform) + SPE | Room temp, 1h extraction | 13.27 ± 0.66 mg/g of bran | 85.70 ± 0.30% | [2] |
| Wheat (Triticum spp.) | Not specified | - | 489–1429 µg/g | Not specified | [3][14] |
| Rye (Secale cereale) | Not specified | - | 720–761 µg/g | Not specified | [3][14] |
| Wheat Bran | Ultrasound-Assisted (Acetone) | 80 kHz, 20 min | C19: 411.5 µg/g, C21: 390.8 µg/g | Not specified | [7] |
| Wheat Bran | Soxhlet (Acetone) | - | High concentrations of C17-C25 | Not specified | [4][15] |
| Rye Bran | SFE with Co-solvent | 15–30 MPa, 55°C, 10% Ethanol | 8-80% more extract than acetone | Not specified | [9] |
| Quinoa Seeds | Cold Extraction + CPC + CCC | Cyclohexane:ethyl acetate | Double-digit mg range | Up to 98% | [11][12] |
Note: Yields can be reported as total AR content in the raw material or as the mass of purified extract obtained. Direct comparison requires careful interpretation of the reported units.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Alkylresorcinols Isolated from Wheat Bran on the Oxidative Stability of Minced-Meat Models as Related to Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative Evaluation of 5- n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Extraction of alkylresorcinols from wheat bran with supercritical CO2 | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Profiling and Isolation of Ten Rare Branched-Chain Alkylresorcinols in Quinoa - ProQuest [proquest.com]
- 13. Profiling and Isolation of Ten Rare Branched-Chain Alkylresorcinols in Quinoa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkylresorcinols in cereals and cereal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of 5-Pentacosylresorcinol in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Pentacosylresorcinol is a member of the alkylresorcinol family, a class of phenolic lipids found in various natural sources. While direct research on this compound's application in cancer cell line research is limited, studies on structurally similar alkylresorcinols, such as 5-pentylresorcinol and other long-chain derivatives, have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2] These related compounds often induce apoptosis, making this compound a compound of interest for further investigation in oncology drug discovery.[2]
This document provides detailed application notes and generalized protocols based on research conducted on analogous compounds. These guidelines are intended to serve as a foundational resource for researchers initiating studies on the anti-cancer properties of this compound.
Data Presentation: Cytotoxic Effects of Related Alkylresorcinols
The following table summarizes the cytotoxic activities of various 5-alkylresorcinol derivatives against a range of human cancer cell lines. This data, extrapolated from existing literature, can inform the selection of appropriate cell lines and concentration ranges for initial screening of this compound.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| 5-Pentylresorcinol | MCF-7 | Breast Adenocarcinoma | Not specified | [1] |
| 5-(2'-oxoheptadecyl)-resorcinol | COLO-320 | Colon Tumor | Not specified | [2] |
| DLD-1 | Colon Tumor | Not specified | [2] | |
| HT-29 | Colon Tumor | Not specified | [2] | |
| HL-60 | Promyeloid Leukemia | Not specified | [2] | |
| JURKAT | T-cell Leukemia | Not specified | [2] | |
| HEP-G2 | Hepatocellular Carcinoma | Not specified | [2] | |
| 5-(2'-oxononadecyl)-resorcinol | COLO-320 | Colon Tumor | Not specified | [2] |
| DLD-1 | Colon Tumor | Not specified | [2] | |
| HT-29 | Colon Tumor | Not specified | [2] | |
| HL-60 | Promyeloid Leukemia | Not specified | [2] | |
| JURKAT | T-cell Leukemia | Not specified | [2] | |
| HEP-G2 | Hepatocellular Carcinoma | Not specified | [2] |
Signaling Pathways
Based on the known mechanisms of other natural polyphenols and related compounds, this compound may induce apoptosis in cancer cells through the intrinsic and extrinsic pathways.[3][4][5] The intrinsic pathway is often initiated by cellular stress and involves the mitochondria, while the extrinsic pathway is triggered by external ligands binding to death receptors on the cell surface.[4][5]
Hypothesized Apoptotic Signaling Pathway of this compound
Caption: Hypothesized apoptotic signaling pathway induced by this compound.
Experimental Protocols
The following are generalized protocols for key experiments to assess the anti-cancer effects of this compound. These should be optimized based on the specific cell line and experimental conditions.
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard methodologies for assessing cell viability.[6]
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value for a specified period (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples using a flow cytometer within one hour of staining.
-
Differentiate cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Conclusion
While direct experimental data on this compound in cancer research is not yet widely available, the information from related alkylresorcinols provides a strong rationale for its investigation as a potential anti-cancer agent. The protocols and data presented here offer a starting point for researchers to explore the cytotoxic and apoptotic effects of this compound on various cancer cell lines. Further studies are warranted to elucidate its precise mechanisms of action and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-(2'-oxoheptadecyl)-resorcinol and 5-(2'-oxononadecyl)-resorcinol, cytotoxic metabolites from a wood-inhabiting basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis and its pathways as targets for intracellular pathogens to persist in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultrasound-Assisted Extraction (UAE) is a highly efficient and green technology for the extraction of bioactive phenolic compounds from various plant materials.[1][2] This method utilizes the energy of ultrasonic waves to create acoustic cavitation, the formation and collapse of microscopic bubbles, which disrupts plant cell walls and enhances mass transfer, leading to higher extraction yields in shorter times with reduced solvent consumption compared to conventional methods.[3][4] These application notes provide detailed protocols and optimized parameters for the extraction of phenolic compounds from diverse plant matrices, aiding researchers in the development of efficient extraction processes for nutraceutical, pharmaceutical, and cosmetic applications.
Principle of Ultrasound-Assisted Extraction
The primary mechanism behind UAE is acoustic cavitation.[3] Ultrasound waves (typically 20-100 kHz) passing through a liquid medium generate cycles of compression and rarefaction. During the rarefaction cycle, small bubbles form and grow. When these bubbles can no longer absorb energy, they collapse violently during the compression cycle. This collapse generates localized high pressures and temperatures, creating microjets and shockwaves that disrupt the plant cell structure, facilitating the release of intracellular contents, including phenolic compounds, into the solvent.[5]
Advantages of Ultrasound-Assisted Extraction
-
Increased Efficiency: UAE can significantly reduce extraction time and improve the yield of phenolic compounds compared to traditional methods like maceration or Soxhlet extraction.[1]
-
Reduced Solvent Consumption: The enhanced efficiency often allows for the use of smaller volumes of solvents, making the process more environmentally friendly and cost-effective.[1]
-
Lower Operating Temperatures: UAE can be performed at lower temperatures, which is crucial for the extraction of thermolabile phenolic compounds that might degrade at higher temperatures.[5]
-
Simplicity and Scalability: The equipment for UAE is relatively simple to operate and can be scaled up for industrial applications.[4]
Factors Influencing Extraction Efficiency
Several parameters can be optimized to maximize the yield and quality of extracted phenolic compounds. These include:
-
Solvent Composition: The choice of solvent is critical. Hydroalcoholic solutions, particularly ethanol-water mixtures, are often more effective than mono-component solvents for extracting phenolic compounds due to the polarity range they cover.[6]
-
Temperature: Higher temperatures can increase solubility and diffusion rates. However, excessively high temperatures can lead to the degradation of phenolic compounds.[7]
-
Ultrasound Power and Frequency: Higher ultrasound power generally leads to more intense cavitation and thus better extraction. The frequency of the ultrasound also plays a role in the efficiency of cell disruption.
-
Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) can create a larger concentration gradient, favoring the diffusion of phenolics from the plant material into the solvent.[6]
-
Extraction Time: While UAE is a rapid extraction method, the optimal extraction time needs to be determined to ensure maximum recovery without degradation of the target compounds.[8]
-
Particle Size: Reducing the particle size of the plant material increases the surface area available for solvent contact and ultrasonic waves, thereby improving extraction efficiency.[9]
Experimental Protocols
Below are generalized and specific protocols for the ultrasound-assisted extraction of phenolic compounds from various plant materials.
General Protocol for Ultrasound-Assisted Extraction
This protocol provides a general framework that can be adapted for various plant materials.
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight to prevent enzymatic degradation. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Extraction Setup: Place a known amount of the powdered plant material into an extraction vessel (e.g., a flask or beaker).
-
Solvent Addition: Add the chosen solvent system (e.g., ethanol-water mixture) at a specific solid-to-liquid ratio.
-
Ultrasonication: Immerse the extraction vessel in an ultrasonic bath or place an ultrasonic probe directly into the mixture. Perform the extraction at a set temperature, ultrasound power/frequency, and for a predetermined duration.
-
Separation: After extraction, separate the solid residue from the liquid extract by centrifugation or filtration.
-
Analysis: The resulting extract can then be analyzed for total phenolic content (e.g., using the Folin-Ciocalteu method), specific phenolic compounds (using HPLC), and antioxidant activity (e.g., using DPPH or FRAP assays).[2][10]
Specific Protocol: Extraction of Phenolic Compounds from Grape Seeds
This protocol is based on optimized conditions for extracting phenolic compounds from grape seeds.[11][12]
-
Sample Preparation: Obtain dried grape seeds and grind them into a fine powder.
-
Extraction:
-
Weigh 1 g of grape seed powder and place it in a 50 mL flask.
-
Add 18.8 mL of 53.15% ethanol (B145695) in water.
-
Place the flask in an ultrasonic bath and perform the extraction at 56.03 °C for 29.03 minutes.[11]
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Storage: Store the resulting extract at 4 °C for further analysis.
Specific Protocol: Extraction of Phenolic Compounds from Citrus Peel
This protocol is adapted for the extraction of phenolic compounds from citrus peels.[7][13]
-
Sample Preparation: Fresh citrus peels are washed, cut into small pieces, and dried. The dried peels are then ground into a powder.
-
Extraction:
-
Mix the citrus peel powder with an 80% ethanol-water solution.
-
Perform the extraction using an ultrasonic bath for a specified time and temperature. Optimal conditions may vary depending on the specific citrus fruit. For example, for Citrus sinensis peel, optimal conditions were found to be 40 °C with a 4:1 (v/v) ethanol:water ratio using a sonication power of 150 W.[14]
-
-
Centrifugation and Collection: Centrifuge the mixture to separate the supernatant containing the phenolic compounds.
-
Analysis: Analyze the supernatant for total phenolic and flavonoid content.
Quantitative Data Summary
The following tables summarize the optimized conditions and corresponding yields of total phenolic compounds (TPC) from various plant sources as reported in the literature.
| Plant Material | Optimal Ethanol Conc. (%) | Optimal Temp. (°C) | Optimal Time (min) | Solid-Liquid Ratio | Ultrasound Power/Amplitude | Max. TPC Yield | Reference |
| Araticum Peel | 50 | - | 5 | 10 mg/mL | - | - | [6] |
| Myrcia amazonica Leaves | 65 | - | 15 | 20 mg/5 mL | - | - | [15] |
| Grape (Vitis vinifera) Seeds | 53.15 | 56.03 | 29.03 | - | - | 5.44 mg GAE/100 mL | [11] |
| Beta vulgaris | - | - | 15.85 | - | 92.68% Amplitude | 0.92 mg GAE/g dry weight | [16] |
| Tricosanthes cucumerina Leaves | - | 40 | 6.25 | - | 40% Amplitude | 262.54 mg GAE/g | [2] |
| Phyllanthus urinaria | 46.5 | - | 34 | 1:63 g/mL | 500 W, 53 kHz | 9.59% (extraction yield) | [8] |
| Lonicera similis Flowers | 46.4 | - | 20.1 | 1:31.7 g/mL | 205.9 W | 117.2 ± 0.55 mg GAE/g | [17] |
Visualizations
Experimental Workflow for Ultrasound-Assisted Extraction
Caption: A generalized workflow for the extraction and analysis of phenolic compounds using UAE.
Mechanism of Ultrasound-Assisted Extraction
Caption: The mechanism of UAE, highlighting acoustic cavitation and its effects on plant cells.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology [mdpi.com]
- 4. kpfu.ru [kpfu.ru]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous extraction of phenolic compounds of citrus peel extracts: effect of ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Effect of Ultrasound-Assisted Extraction of Phenolic Compounds on the Characteristics of Walnut Shells - Food and Nutrition Sciences - SCIRP [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acsi-journal.eu [acsi-journal.eu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Ultrasound-assisted Extraction of Phenolic Compounds from Myrcia amazonica DC. (Myrtaceae) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Efficient Alkylresorcinol Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylresorcinols (ARs) are a class of phenolic lipids predominantly found in the bran layer of cereal grains such as rye, wheat, and triticale.[1][2] These amphiphilic compounds are recognized for their bioactive properties, including potential antiproliferative and antioxidant effects, making them of significant interest for pharmaceutical and nutraceutical applications.[1][3] The efficient extraction of alkylresorcinols from their natural sources is a critical first step in their study and utilization. The selection of an appropriate solvent and extraction methodology is paramount to maximizing yield and preserving the integrity of these bioactive molecules.
This document provides detailed application notes and protocols for the efficient extraction of alkylresorcinols, with a focus on solvent selection. The information is compiled from recent scientific literature to guide researchers in choosing the most effective methods for their specific needs.
Solvent Selection for Alkylresorcinol Extraction
The choice of solvent is a crucial parameter in the extraction of alkylresorcinols. Due to their amphiphilic nature, with a polar dihydroxybenzene ring and a nonpolar alkyl chain, the selection of a solvent with appropriate polarity is key to achieving high extraction efficiency. Solvents of intermediate polarity, such as acetone (B3395972) and ethyl acetate (B1210297), are generally effective.[4]
A comparative study on wheat bran highlighted that acetone is a highly effective solvent for alkylresorcinol extraction.[3] Other commonly used solvents include ethanol, propanol, and mixtures of these with water.[5] For processed cereal products, a mixture of 1-propanol (B7761284) and water has been shown to be effective in releasing ARs from the starch-lipid complex.[6]
The following table summarizes the performance of different solvents and extraction methods based on published data.
Data Presentation: Quantitative Comparison of Extraction Methods
Table 1: Comparison of Total Alkylresorcinol (AR) Yield from Wheat Bran Using Different Extraction Methods
| Extraction Method | Solvent | Total AR Yield (µg/g of dry bran) | Reference |
| Soxhlet | Acetone | 5893 | [4] |
| Supercritical CO2 (SC-CO2) | Carbon Dioxide | 2183 | [4] |
This table illustrates the higher efficiency of solvent extraction with acetone compared to supercritical CO2 for obtaining alkylresorcinols from wheat bran.
Table 2: Influence of Extraction Technique on the Yield of Alkylresorcinol Homologs from Wheat Bran (µg/g)
| Alkylresorcinol Homolog | UA-20 (Acetone) | OSAM (Acetone) | SAO (Acetone) |
| C19 | 411.5 ± 14.0 | - | - |
| C21 | 390.8 ± 10.5 | - | - |
| C25 | 108.1 ± 4.1 | - | - |
| Total Bioactive ARs | Highest Concentration | High Concentration | High Concentration |
Data adapted from a study that found ultrasound-assisted extraction (UA-20), overnight solvent-assisted maceration (OSAM), and Soxhlet with acetone only (SAO) yielded the highest concentrations of bioactive ARs. Specific values for OSAM and SAO were not provided in the abstract.[1][3]
Experimental Protocols
Protocol 1: Ethyl Acetate Extraction of Alkylresorcinols from Flour
This protocol is adapted from Ross et al. and is suitable for the extraction of alkylresorcinols from different types of flours.[6]
Materials:
-
Flour sample
-
Ethyl acetate
-
Internal standard (e.g., methyl behenate)
-
15 mL centrifuge tubes
-
Shaker
-
Centrifuge
-
Vacuum concentrator
Procedure:
-
Weigh 250 mg of the flour sample and transfer it to a 15 mL centrifuge tube.
-
Add 10 mL of ethyl acetate and 50 µL of the internal standard to the tube.
-
Homogenize the sample.
-
Shake the mixture at room temperature for 24 hours.
-
Centrifuge the sample at 3200 x g for 5 minutes at room temperature.
-
Transfer a 4 mL aliquot of the supernatant to a new tube.
-
Evaporate the organic solvent using a vacuum concentrator at 40°C.
-
Reconstitute the residue in 200 µL of ethyl acetate for analysis.
Protocol 2: 1-Propanol/Water Extraction of Alkylresorcinols from Processed Cereal Products
This method, following the protocol from Menzel et al., is particularly useful for extracting ARs from processed products where they may be complexed with starch and lipids.[6]
Materials:
-
Processed cereal product (e.g., bread, pasta)
-
1-propanol
-
Deionized water
-
Internal standard
-
Round-bottom flask
-
Reflux apparatus
-
Centrifuge
Procedure:
-
Freeze-dry and grind the sample.
-
Dry the ground sample at 105°C for 16 hours.
-
Weigh 500 mg of the dried sample and transfer it to a round-bottom flask.
-
Add 200 µL of the internal standard.
-
Perform three sequential extractions under reflux using 10 mL of a 1-propanol and water mixture (3:1, v/v) each time. The first two extractions should be for 2 hours each, and the final one for 1 hour.[6]
-
Combine the three extracts and adjust the final volume to 50 mL with the extraction solvent.
-
Centrifuge the combined extract at 3200 x g for 5 minutes at room temperature.
-
Take a 5 mL aliquot of the supernatant and dry it under vacuum at 40°C.
-
Reconstitute the residue in 200 µL of ethyl acetate.
-
Centrifuge at 15,000 x g for 10 minutes at room temperature.
-
The supernatant is ready for analysis (e.g., by GC-MS).[6]
Mandatory Visualizations
Experimental Workflow for Alkylresorcinol Extraction
Biosynthetic Pathway of Alkylresorcinols
The biosynthesis of alkylresorcinols is postulated to occur via a type III polyketide synthase pathway.[7]
References
- 1. Comparative Evaluation of 5- n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of saturated alkylresorcinols from rye grains by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dissecting dietary alkylresorcinols: a compile of their distribution, biosynthesis, extraction and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Production of Novel Natural Product Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products have historically been a cornerstone of anticancer drug discovery, with a significant percentage of approved chemotherapeutics being derived from or inspired by natural sources.[1][2] The complex structures and potent biological activities of these compounds present unique challenges and opportunities for large-scale production to meet clinical demands. These application notes provide an overview of the strategies and detailed protocols for the large-scale production, purification, and evaluation of novel natural product anticancer agents from various sources, including plants, marine organisms, and microorganisms.
Large-Scale Production Strategies
The sustainable and economically viable production of natural product anticancer agents is a critical bottleneck in their development. Several strategies have been developed to overcome the limitations of direct extraction from natural sources, which is often hindered by low yields and ecological concerns.[3]
Plant Cell Culture
Plant cell culture offers a controlled and sustainable alternative for the production of plant-derived anticancer agents. This technology involves growing plant cells in bioreactors under optimized conditions to maximize the yield of desired secondary metabolites.[4][5]
-
Suspension Cultures: Dedifferentiated plant cells are grown in a liquid medium. This method is highly scalable and allows for precise control over environmental parameters.[5] Paclitaxel (B517696) (Taxol®) from Taxus species is a prominent example of a commercially successful anticancer drug produced via large-scale suspension cultures.[3]
-
Hairy Root Cultures: These are differentiated cultures induced by infection with Agrobacterium rhizogenes. Hairy roots are genetically stable, exhibit rapid growth in hormone-free media, and often produce higher or more consistent levels of secondary metabolites compared to suspension cultures.[4][6][7][8]
Microbial Fermentation
Microorganisms, including bacteria and fungi, are a rich source of structurally diverse and biologically active compounds with anticancer potential. Large-scale fermentation is a well-established platform for producing these microbial metabolites.
-
Fungal Fermentation: Endophytic fungi, which reside within plant tissues, can sometimes produce the same or similar bioactive compounds as their host plant. For instance, an endophytic fungus, Fusarium oxysporum, isolated from Catharanthus roseus, has been shown to produce the anticancer alkaloids vinblastine (B1199706) and vincristine (B1662923).[9][10][11]
-
Bacterial Fermentation: Marine bacteria are a promising source of novel anticancer agents. For example, the semisynthesis of the potent anticancer agent Ecteinascidin 743 (Trabectedin) relies on the large-scale fermentation of the marine bacterium Pseudomonas fluorescens to produce the precursor cyanosafracin B.[8][12] The marine bacterium Salinispora produces Marizomib, a proteasome inhibitor with anticancer activity.[13]
Semi-Synthesis
Semi-synthesis involves the chemical modification of a readily available natural precursor to produce the final active pharmaceutical ingredient. This approach is particularly useful when the total synthesis of a complex molecule is not commercially viable. The most common large-scale production method for Paclitaxel is the semi-synthesis from precursors like 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the yew tree (Taxus baccata).[14][15]
Quantitative Data on Production and Activity
The following tables summarize quantitative data for several key natural product anticancer agents, providing a comparative overview of their production yields and cytotoxic activities.
| Natural Product | Source Organism | Production Method | Yield | Purity | Reference |
| Paclitaxel | Taxus chinensis | Plant Cell Culture | 28 to 110 mg/L (with methyl jasmonate elicitation) | >99.5% | [15][16] |
| Vinblastine | Fusarium oxysporum (endophytic fungus) | Fungal Fermentation | 76 µg/L | High Purity (post-HPLC) | [9][10][11] |
| Vincristine | Fusarium oxysporum (endophytic fungus) | Fungal Fermentation | 67 µg/L | High Purity (post-HPLC) | [9][10][11] |
| Ecteinascidin 743 (Trabectedin) | Pseudomonas fluorescens (for precursor) | Bacterial Fermentation & Semi-synthesis | 1.4% overall yield from precursor | High Purity | [12] |
| Didemnin B | Trididemnum solidum (tunicate) | Direct Extraction | ~0.45% of crude extract | High Purity | [12] |
| Natural Product | Cancer Cell Line | IC50 Value | Reference |
| Ecteinascidin 743 (Trabectedin) | L1210 leukemia cells | 0.5 ng/mL | [8] |
| Calothrixins A | HeLa (cervical cancer) | 40 nM | [17] |
| Calothrixins B | HeLa (cervical cancer) | 350 nM | [17] |
| Trioxacarcins A | Lung cancer cell line | 0.1 ng/mL | [17] |
| Trioxacarcins C | Lung cancer cell line | 0.003 ng/mL | [17] |
Experimental Protocols
Protocol for Large-Scale Hairy Root Culture
This protocol describes the induction and cultivation of hairy roots for the production of secondary metabolites.[4][6][7][8][18]
Materials:
-
Plant explants (e.g., leaves, stems)
-
Agrobacterium rhizogenes strain
-
Co-cultivation medium (e.g., MS medium without hormones)
-
Antibiotics (e.g., carbenicillin, cefotaxime)
-
Liquid culture medium (e.g., B5 medium without hormones)
-
Bioreactor (e.g., bubble column or wave bioreactor)
Procedure:
-
Infection: Wound sterile plant explants with a scalpel and inoculate with an overnight culture of A. rhizogenes.
-
Co-cultivation: Place the infected explants on a semi-solid co-cultivation medium and incubate in the dark for 2-3 days.
-
Induction of Hairy Roots: Transfer the explants to a fresh semi-solid medium containing antibiotics to eliminate the A. rhizogenes. Hairy roots should emerge from the wound sites within 2-4 weeks.
-
Establishment of Axenic Cultures: Excise the induced hairy roots and culture them on fresh antibiotic-containing medium. Subculture until the bacteria are completely eliminated.
-
Liquid Culture: Transfer the established hairy roots to a liquid medium in shake flasks for biomass propagation.
-
Scale-Up in Bioreactor: Inoculate a suitable bioreactor containing the liquid medium with the propagated hairy roots for large-scale production.
-
Elicitation (Optional): To enhance secondary metabolite production, elicitors such as methyl jasmonate or salicylic (B10762653) acid can be added to the culture during the production phase.[8]
-
Harvesting: After an appropriate culture period, harvest the hairy root biomass for extraction.
Experimental Workflow for Hairy Root Culture
Caption: Workflow for hairy root culture induction and scale-up.
Protocol for Extraction and Purification of Paclitaxel from Plant Cell Culture
This protocol outlines a multi-step process for the isolation and purification of paclitaxel from Taxus cell biomass to achieve high purity.[16][19][20]
Materials:
-
Lyophilized Taxus cell biomass
-
Organic solvents (e.g., methanol (B129727), acetone, n-hexane)
-
Synthetic adsorbent resin
-
HPLC system (preparative and analytical) with C18 and silica (B1680970) columns
Procedure:
-
Solvent Extraction: Extract the dried cell biomass with an organic solvent like methanol to obtain a crude extract containing paclitaxel.
-
Adsorbent Treatment: Pass the crude extract through a column packed with a synthetic adsorbent resin to remove pigments and other polar impurities.
-
Precipitation:
-
Step 1: Concentrate the eluate from the adsorbent column and perform a first precipitation step using a suitable solvent system (e.g., acetone/n-hexane) to enrich the paclitaxel content.
-
Step 2: Redissolve the precipitate and perform a second precipitation to further increase the purity of the crude paclitaxel.
-
-
Preparative Reversed-Phase HPLC (RP-HPLC):
-
Dissolve the prepurified paclitaxel in a suitable solvent and inject it into a preparative RP-HPLC system equipped with a C18 column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water to separate paclitaxel from other taxanes.
-
Collect the fractions containing paclitaxel.
-
-
Preparative Normal-Phase HPLC (NP-HPLC):
-
Pool the paclitaxel-containing fractions from the RP-HPLC, evaporate the solvent, and redissolve the residue.
-
Inject the sample into a preparative NP-HPLC system with a silica column for final polishing and removal of any remaining impurities.
-
-
Crystallization and Drying: Crystallize the highly purified paclitaxel from the NP-HPLC fractions and dry the crystals under vacuum to obtain the final product with >99.5% purity.[16]
Purification Workflow for Paclitaxel
Caption: Multi-step purification workflow for paclitaxel.
Protocol for MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of potential anticancer agents on cancer cell lines.[14][21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel natural product compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the natural product compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cell viability assay.
Signaling Pathways Targeted by Natural Product Anticancer Agents
Natural products exert their anticancer effects by modulating a variety of cellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for the rational development of novel therapeutics.[21][22]
Key Targeted Pathways:
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Many natural products have been shown to inhibit this pathway at different levels (e.g., Ras, Raf, MEK, ERK), thereby suppressing tumor growth.[9]
-
PI3K/Akt/mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. Its aberrant activation is a common feature of many cancers. Natural compounds can inhibit this pathway, leading to apoptosis and cell cycle arrest.[23][24]
-
Apoptosis Pathways: Natural products can induce programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[24]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in immunity, cell proliferation, and apoptosis. Its dysregulation is linked to various cancers. Some marine-derived drugs have been shown to modulate this pathway.[15][22][25]
Generalized Signaling Pathway Inhibition by Natural Products
Caption: Major signaling pathways targeted by natural products.
References
- 1. Natural product inspired leads in the discovery of anticancer agents: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. Frontiers | Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants [frontiersin.org]
- 7. Hairy root cultures for secondary metabolites production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. khojismorning.in [khojismorning.in]
- 9. Isolation, purification and characterization of vinblastine and vincristine from endophytic fungus Fusarium oxysporum isolated from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A microbial supply chain for production of the anti-cancer drug vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. KR100706983B1 - Method for Extraction and Purification of Paclitaxel from Natural Raw Materials - Google Patents [patents.google.com]
- 18. plantcelltechnology.com [plantcelltechnology.com]
- 19. portal.research.lu.se [portal.research.lu.se]
- 20. researchgate.net [researchgate.net]
- 21. texaschildrens.org [texaschildrens.org]
- 22. researchgate.net [researchgate.net]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. mdpi.com [mdpi.com]
- 25. Marine-derived drugs: Recent advances in cancer therapy and immune signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Pentacosylresorcinol Extraction from Biomass
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 5-Pentacosylresorcinol from biomass.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound and other alkylresorcinols.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Inefficient cell disruption: The solvent may not be effectively penetrating the biomass to access the target compounds. | - Reduce particle size: Grind the biomass to a fine powder to increase the surface area for solvent interaction. - Employ advanced extraction techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) to enhance cell wall disruption and solvent penetration. |
| Inappropriate solvent selection: The polarity of the solvent may not be optimal for extracting this compound. | - Solvent screening: Test a range of solvents with varying polarities, such as acetone, ethyl acetate (B1210297), n-hexane, or mixtures thereof. Acetone and ethyl acetate have been shown to be effective for alkylresorcinol extraction.[1][2] - Sequential extraction: Perform a sequential extraction with solvents of increasing polarity to selectively extract different compound classes and potentially improve the yield of the target molecule. | |
| Suboptimal extraction parameters: Temperature, time, and solvent-to-solid ratio can significantly impact yield. | - Optimize parameters: Systematically vary the extraction temperature (e.g., room temperature to just below the solvent's boiling point), duration (e.g., 1 to 24 hours), and the ratio of solvent to biomass to identify the optimal conditions for your specific biomass. | |
| High Levels of Impurities in the Extract | Co-extraction of other lipids and pigments: Solvents that are effective for this compound can also extract other compounds like fatty acids, triglycerides, and chlorophylls. | - Pre-extraction with a non-polar solvent: A preliminary wash with a non-polar solvent like n-hexane can remove some of the interfering lipids before the main extraction. - Solid-Phase Extraction (SPE): Utilize SPE cartridges (e.g., Strata NH2) to purify the crude extract. The alkylresorcinols can be selectively eluted, leaving behind many impurities. - Countercurrent Chromatography (CCC): For higher purity, employ CCC, which separates compounds based on their partitioning between two immiscible liquid phases.[3][4] |
| Degradation of this compound: The compound may be sensitive to heat or light. | - Use mild extraction conditions: Avoid excessively high temperatures and prolonged exposure to light. - Work under an inert atmosphere: If oxidation is a concern, perform the extraction and subsequent processing steps under a nitrogen or argon atmosphere. | |
| Difficulty in Quantifying this compound | Co-elution with other alkylresorcinol homologues: The similar chemical nature of alkylresorcinols can make their separation and individual quantification challenging. | - High-resolution chromatography: Use a high-performance liquid chromatography (HPLC) method with a C18 column and a suitable mobile phase gradient (e.g., methanol (B129727)/water or acetonitrile (B52724)/water) to achieve good separation of the different alkylresorcinol homologues.[5][6] - Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of different alkylresorcinol homologues after derivatization. |
| Lack of a specific analytical standard: A pure standard of this compound may not be readily available for calibration. | - Use a related standard for relative quantification: If an absolute standard is unavailable, a commercially available alkylresorcinol with a different chain length can be used for semi-quantitative analysis. - Isolate and purify your own standard: If high accuracy is required, this compound can be isolated from a bulk extract using preparative chromatography and its purity confirmed by analytical techniques.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the best biomass sources for extracting this compound?
A1: this compound is a type of alkylresorcinol (AR), which are phenolic lipids found in high concentrations in the bran layer of certain cereal grains. The most prominent sources include rye (Secale cereale) and wheat (Triticum aestivum). The concentration of total alkylresorcinols, including the C25 homologue, is highest in the outer layers of the grain.
Q2: Which solvent system is most effective for extracting this compound?
A2: The choice of solvent depends on the desired purity and yield. For general extraction of alkylresorcinols, including this compound, moderately polar solvents are effective.
-
Acetone has been widely used for the extraction of alk(en)ylresorcinols from wheat, rye, and triticale.[1]
-
Ethyl acetate is another effective solvent and can be used for the initial extraction.
-
A mixture of cyclohexane and ethyl acetate (e.g., 46/54, w/w) has been used for cold extraction from rye grains.[7][3][4]
-
For processed products, a mixture of 1-propanol and water (3/1, v/v) under reflux can be used to extract ARs from the starch-lipid complex.
Q3: What are the typical yields of this compound from biomass?
A3: The yield of this compound is dependent on the biomass source, the extraction method, and the specific conditions used. It is typically a minor component of the total alkylresorcinol fraction. The following table summarizes the relative percentage composition of different alkylresorcinol homologues found in wheat bran extracts, which gives an indication of the expected proportion of this compound (C25:0).
| Alkylresorcinol Homologue | Chain Length | Relative Percentage in Wheat Bran Extract (%)[8] |
| 5-Pentadecylresorcinol | C15:0 | 0.48 ± 0.03 |
| 5-Heptadecylresorcinol | C17:0 | 7.60 ± 0.04 |
| 5-Nonadecylresorcinol | C19:0 | 42.38 ± 0.15 |
| 5-Heneicosylresorcinol | C21:0 | 39.43 ± 0.26 |
| 5-Tricosylresorcinol | C23:0 | 7.57 ± 0.13 |
| This compound | C25:0 | 2.10 ± 0.20 |
| 5-Heptacosylresorcinol | C27:0 | 0.44 ± 0.02 |
Q4: How can I purify the crude extract to obtain a higher concentration of this compound?
A4: Several chromatographic techniques can be employed for the purification of this compound from crude extracts:
-
Solid-Phase Extraction (SPE): This is a common and effective method for initial cleanup. An SPE cartridge, such as one with an amino-propyl bonded phase (NH2), can be used to retain the alkylresorcinols while allowing less polar impurities to pass through. The ARs can then be eluted with a more polar solvent.[8]
-
Countercurrent Chromatography (CCC): For obtaining high-purity fractions of individual alkylresorcinol homologues, CCC is a powerful liquid-liquid chromatography technique. A suitable solvent system, such as n-hexane-ethyl acetate-methanol-water, can be used to separate the different homologues based on their partition coefficients.[7][3][4]
Q5: What analytical methods are suitable for the identification and quantification of this compound?
A5: The following methods are commonly used for the analysis of this compound and other alkylresorcinols:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV or diode array detector is a standard method for quantifying alkylresorcinols. A gradient elution with a mobile phase consisting of acetonitrile and water or methanol and water is typically used.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and identification capabilities for alkylresorcinol homologues. The samples are typically derivatized (e.g., silylated) before analysis to increase their volatility.[8]
Experimental Protocols
Protocol 1: Solvent Extraction of Alkylresorcinols from Wheat Bran
This protocol is adapted from a procedure for the extraction of alkylresorcinols from wheat bran for subsequent analysis.[8]
Materials:
-
Wheat bran, finely ground
-
n-hexane:chloroform (1:1, v/v)
-
n-hexane
-
Rotary evaporator
-
Stirring plate and stir bar
-
Filtration apparatus
-
Solid-Phase Extraction (SPE) cartridge (e.g., Strata NH2)
Procedure:
-
Extraction: To 10 g of finely ground wheat bran, add 40 mL of n-hexane:chloroform (1:1, v/v). Stir the mixture at room temperature for 1 hour in the dark.
-
Filtration: Filter the mixture to separate the liquid extract from the solid biomass residue.
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator at 37°C to obtain the crude lipid fraction.
-
Redissolution: Dissolve the obtained residue in 10 mL of n-hexane.
-
SPE Purification: a. Condition a Strata NH2-SPE cartridge with 10 mL of n-hexane. b. Load 1 mL of the n-hexane-dissolved lipid fraction onto the conditioned cartridge. c. Wash the cartridge with n-hexane to remove non-polar impurities. d. Elute the alkylresorcinol fraction with a suitable, more polar solvent (e.g., ethyl acetate or a mixture of hexane (B92381) and ethyl acetate).
-
Analysis: The purified fraction can then be analyzed by HPLC or GC-MS for the quantification of this compound.
Protocol 2: High-Purity Isolation of Saturated Alkylresorcinols from Rye Grains using Countercurrent Chromatography
This protocol outlines a method for obtaining high-purity saturated alkylresorcinols, including this compound, from rye grains.[7][3][4]
Materials:
-
Whole rye grains, ground
-
Cyclohexane/ethyl acetate (46/54, w/w)
-
Countercurrent Chromatography (CCC) instrument
-
CCC solvent system: n-hexane-ethyl acetate-methanol-water (9:1:9:1, v/v/v/v)
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Initial Extraction: Perform a cold extraction of the ground rye grains with a cyclohexane/ethyl acetate (46/54, w/w) mixture for 24 hours at room temperature with occasional shaking.
-
Solvent Evaporation: After filtration, evaporate the solvent from the extract using a rotary evaporator to obtain the crude alkylresorcinol-containing extract.
-
CCC Separation: a. Prepare the two-phase solvent system (n-hexane-ethyl acetate-methanol-water) and equilibrate the CCC instrument. b. Dissolve a known amount of the crude extract in the mobile phase. c. Inject the sample into the CCC system and perform the separation. d. Collect fractions as they elute from the instrument.
-
Fraction Analysis: Analyze the collected fractions using HPLC or GC-MS to identify those containing this compound.
-
Pooling and Evaporation: Combine the fractions containing the purified this compound and evaporate the solvent to obtain the isolated compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential neuroprotection of wheat alkylresorcinols in hippocampal neurons via Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benefits of Rye Bread: Digestion, Blood Sugar, and Vitality [mae-innovation.com]
Technical Support Center: Purification of 5-Pentacosylresorcinol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Pentacosylresorcinol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, a long-chain alkylresorcinol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient initial extraction from the source material (e.g., wheat bran). | - Optimize the extraction solvent. Acetone (B3395972) is often effective for alkylresorcinols. - Consider supercritical fluid extraction (SFE) with CO2 and a co-solvent like ethanol (B145695) for improved efficiency and selectivity.[1][2] - Ensure the particle size of the source material is small enough to allow for efficient solvent penetration.[3] |
| Co-elution of Homologs in Chromatography | This compound is often present in a mixture of other 5-alkylresorcinols with similar chain lengths (e.g., C17, C19, C21, C23), making separation difficult.[4] | - Employ high-resolution preparative HPLC with a suitable stationary phase (e.g., C18).[5] - Consider multi-step chromatographic purification, such as initial separation by silica (B1680970) gel column chromatography followed by preparative HPLC. - For complex mixtures, advanced techniques like centrifugal partition chromatography (CPC) or countercurrent chromatography (CCC) can be effective for enrichment before a final polishing step.[6][7] |
| Poor Solubility of the Compound | The long pentacosyl (C25) chain makes the molecule lipophilic and poorly soluble in many common polar solvents used in chromatography. | - Use a solvent system with a higher proportion of a non-polar solvent in which the compound is more soluble. - For preparative HPLC, a mobile phase of acetonitrile (B52724) and water is commonly used for alkylresorcinols.[8] The gradient can be optimized to improve solubility and separation. |
| Presence of Oily Impurities | Co-extraction of triglycerides, fatty acids, and other lipids from the natural source material. | - A preliminary purification step using silica gel column chromatography can effectively remove many less polar lipids.[4] - Supercritical fluid extraction can be optimized to selectively extract alkylresorcinols, leaving behind some of the more non-polar lipids.[2][3] |
| Difficulty in Achieving High Purity (>98%) | Presence of closely related isomers or other persistent impurities. | - A final purification step using a highly selective technique may be necessary. Silver ion chromatography has been shown to be effective in separating co-eluting alkylresorcinols.[6][7] - Recrystallization from a suitable solvent system can be attempted as a final polishing step, though finding an appropriate solvent may be challenging due to solubility issues. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial extraction method for this compound from natural sources like wheat bran?
A1: Supercritical fluid extraction (SFE) using carbon dioxide (CO2) with a co-solvent such as ethanol is a highly effective and green method for extracting alkylresorcinols.[1][9] It offers good selectivity and can be optimized by adjusting pressure, temperature, and co-solvent percentage to enrich the extract with 5-alkylresorcinols.[2] Traditional solvent extraction with acetone has also been shown to be efficient.[10]
Q2: How can I separate this compound from other 5-alkylresorcinol homologs present in the extract?
A2: Preparative High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating individual 5-alkylresorcinol homologs.[5] A C18 column with a gradient of acetonitrile and water is a typical starting point.[8] For very complex mixtures, techniques like Centrifugal Partition Chromatography (CPC) can be used for pre-purification to enrich the fraction containing the longer chain alkylresorcinols before the final HPLC step.[6][11]
Q3: My purified this compound shows low solubility. What solvents are recommended for handling and analysis?
A3: Due to its long alkyl chain, this compound is lipophilic. For handling and analysis, it is generally soluble in chlorinated solvents like dichloromethane (B109758) and chloroform (B151607), as well as in other organic solvents like ethyl acetate (B1210297) and hexane. For analytical techniques like NMR, deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6) can be used.[4]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is excellent for determining purity and quantifying homologs.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after silylation, to identify and quantify the different alkylresorcinol homologs.[4][13]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities.[4]
Quantitative Data Summary
The following table summarizes quantitative data related to the purification of 5-alkylresorcinols from various studies. Note that specific data for this compound is often part of a broader analysis of alkylresorcinol homologs.
| Purification Method | Source Material | Target Compound(s) | Achieved Purity | Yield/Recovery | Reference |
| Preparative HPLC | Rye Bran Extract | C15:0-C25:0 homologs | Not specified for individual homologs | Not specified | [5] |
| CPC, CCC, and SIC | Quinoa | Branched-chain ARs and mARs | Up to 98% | Double-digit mg range from kg of starting material | [6][7] |
| SFE with CO2 and Ethanol | Rye Bran | Total Alkylresorcinols | Not applicable (extract) | 8-80% more extracted product than acetone | [2] |
| Column Chromatography and Preparative TLC | Wheat Flour | Total Alkylresorcinols | Not specified (isolated mixture) | Not specified | [4] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of 5-Alkylresorcinols
This protocol is a general guideline for the extraction of 5-alkylresorcinols from cereal bran.
Objective: To obtain a crude extract enriched in 5-alkylresorcinols.
Materials:
-
Milled and dried cereal bran (e.g., wheat or rye)
-
Supercritical fluid extractor
-
Supercritical grade CO2
-
Ethanol (co-solvent)
Procedure:
-
Load the milled bran into the extraction vessel of the SFE system.
-
Set the extraction parameters. A common starting point is a pressure of 35 MPa and a temperature of 55°C.[1]
-
Introduce supercritical CO2 into the vessel.
-
To improve the extraction of the more polar alkylresorcinols, add ethanol as a co-solvent, typically at a concentration of 10% (v/v).[2]
-
Maintain a constant flow rate of the supercritical fluid mixture (e.g., 5 g/min ) for a defined period (e.g., 2 hours).[2]
-
Collect the extract in the collection vessel as the CO2 is depressurized.
-
Evaporate the ethanol from the collected extract under reduced pressure to obtain the crude alkylresorcinol-rich extract.
Protocol 2: Preparative HPLC for the Isolation of this compound
This protocol outlines the separation of individual 5-alkylresorcinol homologs from an enriched extract.
Objective: To isolate pure this compound.
Materials:
-
Alkylresorcinol-rich extract (from SFE or solvent extraction)
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column
-
HPLC-grade acetonitrile
-
Ultrapure water
-
Sample solvent (e.g., ethyl acetate or a mixture of mobile phase components)
Procedure:
-
Dissolve the crude extract in a minimal amount of the sample solvent.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Set up the preparative HPLC system with the C18 column.
-
Prepare the mobile phases: Phase A (e.g., water) and Phase B (e.g., acetonitrile).
-
Equilibrate the column with the initial mobile phase composition.
-
Develop a gradient elution method to separate the alkylresorcinol homologs. The gradient will typically start with a lower concentration of acetonitrile and increase over time to elute the more lipophilic, longer-chain homologs like this compound.
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector (e.g., at 280 nm).
-
Collect fractions corresponding to the peak of interest, which, for this compound, will be one of the later eluting peaks.[5]
-
Analyze the collected fractions for purity using analytical HPLC or GC-MS.
-
Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for achieving high purity of this compound.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Profiling and Isolation of Ten Rare Branched-Chain Alkylresorcinols in Quinoa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling and Isolation of Ten Rare Branched-Chain Alkylresorcinols in Quinoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Resorcinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. Comparative Evaluation of 5- n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational improvement of centrifugal partition chromatographic settings for the production of 5-n-alkylresorcinols from wheat bran lipid extract. I. Flooding conditions--optimizing the injection step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and sensitive analysis of alkylresorcinols from cereal grains and products using HPLC-Coularray-based electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability and Shelf Life of 5-Pentacosylresorcinol
Welcome to the technical support center for 5-Pentacosylresorcinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and shelf life of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Disclaimer
Quantitative stability data for this compound is not extensively available in public literature. The data presented in the tables below is based on studies of closely related long-chain alkylresorcinols (C17-C25) and should be considered as a guideline for experimental design. It is recommended that stability studies are performed on your specific formulation to determine its precise shelf life.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a phenolic lipid, a class of compounds known for their biological activities, including antioxidant and potential anticancer effects.[1] Like many phenolic compounds, its resorcinol (B1680541) head is susceptible to oxidation, which can lead to degradation, loss of activity, and the formation of impurities.[2][3] Its long alkyl chain makes it highly lipophilic, presenting challenges in formulation and solubility in aqueous environments.[4]
Q2: What are the primary factors that cause degradation of this compound?
A2: The primary degradation pathways for this compound are expected to be:
-
Oxidation: The hydroxyl groups on the resorcinol ring are prone to oxidation, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of quinone-type structures and discoloration of the product.[2][5]
-
Photodegradation: Exposure to UV or visible light can accelerate oxidative degradation.[5]
-
pH-dependent hydrolysis: While generally stable, extreme pH conditions can affect the stability of the phenolic group. Alkylresorcinols have shown greater stability in acidic to neutral pH compared to alkaline conditions.[6]
-
Thermal Stress: High temperatures can increase the rate of all degradation reactions.[7]
Q3: What are the visual or analytical indicators of this compound degradation?
A3: Degradation can be indicated by:
-
Visual Changes: A change in color of the solid compound (e.g., from off-white to pink or brown) or formulation discoloration.[5]
-
Analytical Changes: The appearance of new peaks or a decrease in the main peak area in an HPLC chromatogram. A shift in the UV-Vis spectrum may also be observed.
Q4: What are the recommended storage conditions for this compound?
A4: For optimal stability, this compound should be stored:
-
Solid Form: In a tightly sealed container, protected from light, at -20°C for long-term storage.
-
In Solution: Stock solutions in organic solvents like methanol (B129727) or ethanol (B145695) should be stored at -20°C or -80°C, protected from light, and used as quickly as possible.[8] It is advisable to prepare fresh working solutions for each experiment.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in biological assays (e.g., IC50 values). | 1. Degradation of this compound in the assay medium.2. Precipitation of the compound in aqueous assay medium.3. Inaccurate initial concentration due to solubility issues. | 1. Prepare fresh dilutions from a stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures during the assay.2. Increase the serum concentration in the cell culture medium if appropriate for the assay. Use a co-solvent like DMSO, ensuring the final concentration is low (<0.5%) and consistent across all experiments.[4]3. Verify the solubility of this compound in your stock solvent and ensure it is fully dissolved before making dilutions. Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of your stock solution. |
| Cloudiness or precipitate forms when diluting a stock solution into an aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | 1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, being mindful of its potential effects on the experiment.3. Consider using a formulation approach, such as incorporating the compound into a lipid-based delivery system (e.g., liposomes, nanoemulsions) to improve aqueous dispersibility.[9] |
| The solid this compound has changed color. | This is a strong indicator of oxidative degradation. | 1. Discard the discolored compound as it may contain significant impurities.2. Ensure that future batches are stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light at low temperatures. |
| Extra peaks appear in the HPLC chromatogram over time. | These are likely degradation products. | 1. Perform a forced degradation study to identify the potential degradation products and confirm that your HPLC method can resolve them from the parent compound.2. Re-evaluate your storage and handling procedures to minimize degradation. |
Data Presentation: Stability of Long-Chain Alkylresorcinols
The following tables summarize stability data for long-chain alkylresorcinols under various conditions. This data can be used as a starting point for designing your own stability studies for this compound.
Table 1: Effect of pH and Temperature on Alkylresorcinol Stability in Emulsions
| pH | Temperature (°C) | Antioxidant Activity | Stability | Reference |
| 3.5 | 35 | High | Significant suppression of hydroperoxide formation | [6] |
| 7.0 | 35 | Moderate | Moderate suppression of hydroperoxide formation | [6] |
Table 2: Recommended Excipients for Improving Stability
| Excipient Class | Example(s) | Function | Reference |
| Antioxidants | Butylated Hydroxytoluene (BHT), Propyl Gallate, Tocopherol | Scavenge free radicals to prevent oxidative degradation. | [5] |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | Bind metal ions that can catalyze oxidation. | [5] |
| UV Absorbers | Tinosorb S | Protect from photodegradation. | [5] |
| Solubilizers / Emulsifiers | Tween 80, Polyethylene Glycol (PEG), Lipids (for nanoemulsions) | Improve solubility and stability in aqueous media. | [4][9] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound solid.
-
Dissolve in an appropriate solvent such as methanol, ethanol, or DMSO.[8]
-
Use a volumetric flask to ensure accurate concentration.
-
If necessary, gently warm or sonicate to ensure complete dissolution.[4]
-
Store the stock solution in an amber vial at -20°C or -80°C.
-
-
Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the stock solution with the appropriate assay buffer or cell culture medium.
-
Be mindful of the final concentration of the organic solvent to avoid artifacts in your experiment.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective for separating phenolic lipids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at approximately 275 nm.[10]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Protocol 3: Forced Degradation Study
The goal is to intentionally degrade the compound to generate potential degradation products and to demonstrate the specificity of the analytical method.[11][12][13]
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by the validated HPLC-UV method. Compare the chromatograms to an unstressed control to identify degradation peaks.
Protocol 4: Accelerated Stability Study
This study is used to predict the shelf life of a formulation under normal storage conditions.[7][14]
-
Sample Preparation: Prepare your final formulation of this compound.
-
Storage Conditions: Store the samples at accelerated conditions, for example, 40°C with 75% relative humidity.
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples for the amount of this compound remaining and the presence of any degradation products using the validated HPLC-UV method.
-
Data Evaluation: Plot the concentration of this compound versus time to determine the degradation rate. This data can be used to estimate the shelf life at room temperature.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum mechanical and experimental oxidation studies of pentadecylresorcinol, olivetol, orcinol and resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phenylethyl resorcinol smartLipids for skin brightening - Increased loading & chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an HPLC method for the determination of alk(en)ylresorcinols using rapid ultrasound-assisted extraction of mango peels and rye grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. d.docksci.com [d.docksci.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
Technical Support Center: Refining Chromatographic Separation of Alkylresorcinol Homologs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of alkylresorcinol (AR) homologs.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for separating alkylresorcinol homologs?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] HPLC is often coupled with Diode Array Detection (DAD), CoulArray electrochemical detection, or Mass Spectrometry (MS).[1][2][3] GC is frequently used with a Mass Spectrometry (GC-MS) detector, which allows for good separation and quantification of AR homologs.[1][4] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with advanced mass spectrometry, like an Orbitrap MS, offers very high sensitivity and can detect a wider range of AR homologs, including saturated and unsaturated forms.[5]
Q2: Why is sample preparation crucial for accurate AR analysis?
A2: Proper sample preparation is essential for reliable and reproducible results in AR analysis.[6] The primary goals are to efficiently extract ARs from the sample matrix and remove interfering substances.[2] Inadequate sample preparation can lead to issues like low signal intensity, poor resolution, and column contamination.[6][7] Common extraction methods involve solvents like ethyl acetate, acetone, or propanol, sometimes assisted by ultrasonication to improve efficiency and reduce extraction time.[8][9][10] For complex matrices, a Solid Phase Extraction (SPE) step using a C18 cartridge can be used for enrichment and purification before LC-MS/MS analysis.[8]
Q3: What type of HPLC column (stationary phase) is best for separating AR homologs?
A3: Reversed-phase columns are the standard for separating AR homologs. C18 columns are widely used and effective.[8] The choice of stationary phase is critical as using the wrong column can lead to poor peak separation and decreased resolution.[6] The selection should be based on the specific AR homologs being analyzed and the overall sample matrix.
Q4: Should I use an isocratic or gradient elution method for HPLC separation?
A4: The choice depends on the complexity of your sample.
-
Isocratic elution , which uses a constant mobile phase composition, is simpler, more reliable for routine analysis, and suitable for separating a small number of components with similar properties.[11][12]
-
Gradient elution , where the mobile phase composition is changed during the run, is better for complex samples containing AR homologs with a wide range of polarities.[13] It can improve peak resolution, reduce analysis time, and increase sensitivity for complex mixtures.[11][13] While sometimes avoided, modern gradient methods can offer shorter analysis times than isocratic methods without sacrificing repeatability.[14]
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of alkylresorcinol homologs.
Q5: My chromatogram shows poor resolution between adjacent AR homologs. How can I improve it?
A5: Poor resolution is a common challenge, especially with homologs of similar chain lengths (e.g., C17:0 and C19:1, or C19:0 and C21:1).[1] Here are several strategies to improve separation:
-
Optimize the Mobile Phase: Adjusting the solvent composition is a primary way to improve selectivity.[15][16] For reversed-phase HPLC, this typically involves modifying the ratio of the organic solvent (like acetonitrile (B52724) or methanol) to the aqueous phase.[15] Adding a small amount of acid (e.g., formic acid) can improve peak shape for these phenolic compounds.[17]
-
Switch to Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can significantly enhance the separation of complex mixtures by improving peak sharpness and resolution.[13][18]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes increase the resolution between closely eluting peaks, although this will increase the total run time.[19]
-
Change the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[19] Experimenting with different column temperatures (e.g., in 5°C increments) can alter selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an HPLC method for the determination of alk(en)ylresorcinols using rapid ultrasound-assisted extraction of mango peels and rye grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive analysis of alkylresorcinols from cereal grains and products using HPLC-Coularray-based electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Analysis of Alkylresorcinol Homologues in Wheat Flour by GC-MS and LC-MS/MS [spkx.net.cn]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 12. uhplcs.com [uhplcs.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 16. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC [kromasil.com]
- 19. pharmaguru.co [pharmaguru.co]
impact of extraction time and temperature on alkylresorcinol recovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of extraction time and temperature on alkylresorcinol (AR) recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of alkylresorcinols during extraction?
A1: The primary factors affecting alkylresorcinol yield are the choice of solvent, extraction temperature, and extraction time. The quality and handling of the plant material, including the plant part used, geographical source, harvest time, and drying/storage conditions, are also critical.[1]
Q2: Which solvent systems are generally recommended for the initial extraction of alkylresorcinols?
A2: Acetone (B3395972) and ethyl acetate (B1210297) have been shown to yield the highest amounts of total resorcinolic lipids from wheat grains when using a Soxhlet apparatus.[2] Other commonly used solvents include propanol, ethanol (B145695), and supercritical CO2, sometimes with a co-solvent like ethanol.[3][4][5]
Q3: How does temperature generally affect the stability and recovery of alkylresorcinols?
A3: While alkylresorcinols are considered relatively heat-stable under typical extraction conditions, prolonged exposure to high temperatures can lead to their degradation.[6][7] Higher temperatures can enhance solute diffusion and improve extraction efficiency up to a certain point.[8] However, excessive heat, such as that from oven-drying or autoclaving, can cause significant losses due to oxidation and structural breakdown.[6][7]
Q4: What is the typical duration for an effective alkylresorcinol extraction?
A4: Extraction times can vary significantly depending on the method. For instance, Soxhlet extraction can last from 2 to 6 hours, while ultrasound-assisted extraction (UAE) can significantly shorten this time to as little as 45 seconds to 30 minutes for effective recovery.[2][9] For supercritical CO2 extraction, dynamic extraction times are often in the range of 60 to 120 minutes.[3]
Troubleshooting Guides
Issue 1: Low Yield of Alkylresorcinols
Q: My alkylresorcinol yield is consistently low. What are the potential causes and how can I troubleshoot this?
A: Low yield can be attributed to several factors throughout the extraction process. Here is a systematic approach to identify and resolve the issue:
-
Inadequate Sample Preparation: The physical state of your starting material is crucial. Ensure that the plant material (e.g., wheat bran, rye grains) is finely and consistently ground to maximize the surface area for solvent penetration.[1]
-
Suboptimal Extraction Parameters:
-
Solvent Choice: The polarity of your solvent significantly impacts extraction efficiency. Acetone and ethyl acetate are highly effective for extracting alkylresorcinols.[2] If you are using a less effective solvent like hexane, consider switching.
-
Temperature: While higher temperatures can improve extraction, excessive heat can degrade alkylresorcinols.[6][7] For oven treatments, temperatures above 130°C can lead to significant losses.[6] For UAE, an optimal temperature of around 66°C has been reported for phenolic compounds from rye bran.[9]
-
Time: Incomplete extraction due to insufficient time is a common issue. For Soxhlet extraction, ensure you are running for at least 2-6 hours.[2] For UAE, while it is a rapid method, ensure the optimized time is used; for some applications, around 29 minutes has been found to be optimal for phenolic compounds from rye bran.[9] Conversely, excessively long extraction times may not significantly increase yield and could contribute to degradation.
-
-
Incorrect pH Management: The pH of your extraction medium can influence the solubility and stability of phenolic compounds. While not always a primary parameter for alkylresorcinol extraction with organic solvents, it can be a factor in aqueous-based extractions.
-
Losses During Downstream Processing: Significant amounts of your product can be lost during purification steps like liquid-liquid partitioning or chromatography. Emulsion formation during partitioning or irreversible adsorption to the column material can be major sources of loss.[1]
Issue 2: Impure Crude Extract
Q: My crude alkylresorcinol extract is dark and contains many impurities. How can I improve its purity?
A: A highly impure crude extract can complicate purification and affect the final yield. Consider these steps to obtain a cleaner extract:
-
Defatting the Plant Material: Before the main extraction, it is highly recommended to pre-extract the powdered plant material with a non-polar solvent such as petroleum ether or hexane. This step removes lipids, waxes, and other non-polar compounds that can interfere with the subsequent extraction and purification of the more polar alkylresorcinols.[1]
-
Solid-Phase Extraction (SPE): After the initial solvent extraction, the crude extract can be further purified using SPE. A Strata NH2-SPE cartridge, for example, can be used to separate alkylresorcinols from other components in the lipid fraction.[10]
-
Chromatographic Techniques: For high-purity isolates, multi-step chromatographic techniques are often necessary. This can involve an initial separation on a macroporous resin column, followed by silica (B1680970) gel chromatography and potentially preparative High-Performance Liquid Chromatography (HPLC) for final polishing.[11]
Data Presentation
Table 1: Effect of Oven Heat Treatment on Total Alkylresorcinol Content in Wheat Bran
| Temperature (°C) | Treatment Time (min) | Total ARs Content (mg/kg) | Loss Rate (%) |
| Control | 0 | 750.3 | 0.0 |
| 90 | 30 | 735.2 | 2.0 |
| 110 | 30 | 712.8 | 5.0 |
| 130 | 30 | 667.8 | 11.0 |
| 150 | 5 | 690.3 | 8.0 |
| 150 | 10 | 660.3 | 12.0 |
| 150 | 15 | 637.8 | 15.0 |
| 150 | 20 | 607.8 | 19.0 |
| 150 | 25 | 585.3 | 22.0 |
| 150 | 30 | 555.2 | 26.0 |
| 170 | 5 | 660.3 | 12.0 |
| 170 | 10 | 600.2 | 20.0 |
| 170 | 15 | 540.2 | 28.0 |
| 170 | 20 | 480.2 | 36.0 |
| 170 | 25 | 427.7 | 43.0 |
| 170 | 30 | 390.2 | 48.0 |
Data synthesized from a study on the effect of different heat treatments on alkylresorcinol contents of wheat bran.[6]
Table 2: Yield of Alkylresorcinol Homologs from Wheat Bran Using Different Extraction Methods
| Extraction Method | C17:0 (µg/g) | C19:0 (µg/g) | C21:0 (µg/g) | C23:0 (µg/g) | C25:0 (µg/g) | Total ARs (µg/g) |
| Soxhlet (Acetone) | 75.6 | 420.1 | 385.2 | 90.3 | 30.1 | 1001.3 |
| Soxhlet (Hexane) | 45.2 | 250.6 | 230.1 | 54.0 | 18.0 | 597.9 |
| UAE (Acetone, 10 min) | 80.1 | 445.0 | 408.5 | 95.8 | 31.9 | 1061.3 |
| UAE (Acetone, 15 min) | 82.3 | 457.2 | 419.7 | 98.4 | 32.8 | 1090.4 |
| UAE (Acetone, 20 min) | 85.0 | 472.2 | 433.5 | 101.6 | 33.8 | 1126.1 |
| Maceration (Acetone, overnight) | 78.9 | 438.3 | 402.4 | 94.3 | 31.4 | 1045.3 |
Data adapted from a comparative evaluation of 5-n-alkylresorcinol extraction conditions from wheat bran.[8]
Experimental Protocols
Protocol 1: Soxhlet Extraction of Alkylresorcinols from Wheat Grains
-
Sample Preparation: Grind wheat grains to a fine powder.
-
Extraction:
-
Place 10 g of the powdered sample into a cellulose (B213188) extraction thimble.
-
Place the thimble into a 40 mm ID Soxhlet extractor.
-
Add 250 mL of acetone to a 500-mL round-bottom flask with a few boiling chips.
-
Assemble the Soxhlet apparatus and connect it to a condenser.
-
Heat the flask to the boiling point of acetone (56°C) and extract for 4-6 hours at a rate of 4-6 cycles per hour.[2][12]
-
-
Solvent Removal: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C.
-
Purification (Optional): The crude extract can be further purified using solid-phase extraction or column chromatography as needed.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Rye Bran
-
Sample Preparation: Mill rye bran to a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered rye bran and place it in a 50 mL beaker.
-
Add 45 mL of 80% aqueous ethanol (solid to solvent ratio of 1:45 g/mL).
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Set the temperature to 66°C and sonicate for 29 minutes.[9]
-
-
Sample Recovery:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Re-extract the residue with an additional 20 mL of the solvent and centrifuge again.
-
Combine the supernatants.
-
-
Solvent Removal: Remove the ethanol from the combined supernatant using a rotary evaporator at a temperature below 50°C. The remaining aqueous extract can be freeze-dried to obtain the crude extract.
Visualizations
Caption: General workflow for alkylresorcinol extraction.
Caption: Impact of key parameters on alkylresorcinol recovery.
Caption: Troubleshooting logic for low alkylresorcinol yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Profiling and Isolation of Ten Rare Branched-Chain Alkylresorcinols in Quinoa [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of different heat treatment on alkylresorcinol contents of wheat bran :: BioResources [bioresources.cnr.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Alkylresorcinols Isolated from Wheat Bran on the Oxidative Stability of Minced-Meat Models as Related to Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sequential Extraction of Hydroxytyrosol, Mannitol and Triterpenic Acids Using a Green Optimized Procedure Based on Ultrasound [mdpi.com]
Technical Support Center: Optimal Solvent Systems for Alkylresorcinol Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting optimal solvent systems for the purification of alkylresorcinols (ARs). It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying alkylresorcinols?
A1: The primary methods for purifying alkylresorcinols include chromatographic techniques and crystallization. Among the chromatographic methods, Centrifugal Partition Chromatography (CPC), Countercurrent Chromatography (CCC), and Silver Ion Chromatography (SIC) are frequently employed for their efficiency in separating these amphiphilic compounds.[1] Recrystallization is another valuable technique, particularly for obtaining high-purity crystalline solids.
Q2: How do I choose the right initial solvent system for my alkylresorcinol sample?
A2: The choice of the initial solvent system depends on the purification technique and the specific characteristics of your alkylresorcinol mixture. For liquid-liquid chromatography techniques like CPC and CCC, biphasic solvent systems are essential. A good starting point is a system that provides a good partition coefficient (K) for the target alkylresorcinols, allowing for effective separation from impurities. For Silver Ion Chromatography, the solvent system is designed to elute compounds based on their degree of unsaturation. For recrystallization, the ideal solvent is one in which the alkylresorcinol is highly soluble at elevated temperatures but poorly soluble at lower temperatures.
Q3: Can you provide a general overview of solvent systems used in different purification techniques for alkylresorcinols?
A3: Yes, the table below summarizes common solvent systems used for various alkylresorcinol purification methods.
Data Presentation: Solvent Systems for Alkylresorcinol Purification
| Purification Method | Solvent System (v/v) | Target Alkylresorcinols | Purity Achieved | Yield/Recovery | Reference |
| Centrifugal Partition Chromatography (CPC) | n-hexane/acetonitrile (1:1) | Enrichment of total ARs | - | - | [1] |
| Countercurrent Chromatography (CCC) | n-hexane/ethyl acetate (B1210297)/methanol (B129727)/water (9:1:9:1) | Saturated ARs (AR17:0, AR19:0, AR21:0, AR23:0, AR25:0) | >99% | 51.8 mg, 77.4 mg, 57.2 mg, 28.8 mg, 11.5 mg respectively | [2][3] |
| Silver Ion Chromatography (SIC) | n-hexane/ethyl acetate (92:8) | Saturated 2-methyl-5-alkylresorcinols (mARs) | High | - | [4][5] |
| Silver Ion Chromatography (SIC) | n-hexane/ethyl acetate (80:20) | Saturated 5-alkylresorcinols (ARs) | High | - | [4][5] |
| Ultrasound-Assisted Extraction (UAE) with Acetone | Acetone | Total ARs from wheat bran | - | Highest concentration among tested methods | [6][7][8] |
| Soxhlet with Acetone | Acetone | Total ARs from wheat bran | - | High concentration | [6][7][8] |
| Overnight Solvent-Assisted Maceration (OSAM) | Acetone | Total ARs from wheat bran | - | High concentration | [6][7][8] |
Experimental Protocols
Detailed Methodology for Countercurrent Chromatography (CCC)
This protocol is adapted from a method used for the isolation of saturated alkylresorcinols from rye grains.[2][3]
-
Solvent System Preparation: Prepare a biphasic solvent system of n-hexane/ethyl acetate/methanol/water in a 9:1:9:1 volume ratio. Equilibrate the mixture in a separatory funnel and separate the two phases.
-
Instrument Setup:
-
Use a countercurrent chromatography instrument.
-
Fill the column with the stationary phase (the upper phase of the solvent system).
-
Set the rotor speed (e.g., 870 rpm).
-
Pump the mobile phase (the lower phase of the solvent system) through the column at a specific flow rate (e.g., 2 mL/min).
-
-
Sample Preparation: Dissolve the crude alkylresorcinol extract in a mixture of both phases of the solvent system.
-
Injection and Fractionation: Inject the sample into the CCC system. Collect fractions of the eluate at regular intervals.
-
Analysis: Analyze the collected fractions using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), to identify the fractions containing the purified alkylresorcinols.
-
Post-Purification: Combine the fractions containing the pure compounds and evaporate the solvent to obtain the isolated alkylresorcinols.
Detailed Methodology for Silver Ion Chromatography (SIC)
This protocol is based on a method for separating saturated 2-methyl-5-alkylresorcinols (mARs) from 5-alkylresorcinols (ARs).[4][5]
-
Stationary Phase Preparation: Prepare a silica (B1680970) gel stationary phase coated with 20% silver nitrate (B79036) (AgNO₃) and deactivated with 1% water.
-
Column Packing: Pack a chromatography column with the prepared silver ion-impregnated silica gel.
-
Column Equilibration: Equilibrate the column with n-hexane.
-
Sample Loading: Dissolve the alkylresorcinol mixture in a small volume of n-hexane/ethyl acetate (96:4, v/v) and load it onto the column.
-
Elution:
-
Elute the saturated mARs using a mobile phase of n-hexane/ethyl acetate (92:8, v/v).
-
Subsequently, elute the saturated ARs using a mobile phase of n-hexane/ethyl acetate (80:20, v/v).
-
-
Fraction Collection and Analysis: Collect the eluted fractions and analyze them to determine the purity of the separated mARs and ARs.
Troubleshooting Guides
Chromatography Troubleshooting
Q: My alkylresorcinol peaks are tailing in my chromatogram. What can I do?
A: Peak tailing for phenolic compounds like alkylresorcinols can be caused by several factors:
-
Secondary Interactions with Silica: The phenolic hydroxyl groups can interact with acidic silanol (B1196071) groups on the silica surface of the column, leading to tailing.
-
Solution: Consider using a more basic or neutral stationary phase like alumina.[9] Adding a small amount of a polar modifier like methanol to your mobile phase can also help to block these active sites.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample before injection.
-
-
Contaminated Column: Residual impurities on the column can cause peak shape distortion.
-
Solution: Flush the column with a strong solvent to remove contaminants.
-
Q: I am not getting good separation between my alkylresorcinol homologs. How can I improve the resolution?
A: Improving resolution in chromatography often involves adjusting the mobile phase composition or changing the stationary phase.
-
Mobile Phase Optimization:
-
For liquid-liquid chromatography (CPC, CCC), you can fine-tune the solvent ratios in your biphasic system to alter the partition coefficients of the homologs.
-
For normal-phase chromatography, you can try a different solvent system. For polar compounds, a dichloromethane/methanol gradient can be effective.[9]
-
-
Stationary Phase Selection: If you are using silica gel, consider switching to a different type of stationary phase, such as one with a different pore size or surface chemistry.
Q: My recovery of alkylresorcinols from the column is low. What are the possible reasons?
A: Low recovery can be due to irreversible adsorption onto the stationary phase or degradation of the sample.
-
Irreversible Adsorption: Alkylresorcinols, being phenolic, can strongly adsorb to active sites on silica gel.
-
Solution: As mentioned for peak tailing, using a less acidic stationary phase or adding a modifier to the mobile phase can mitigate this.
-
-
Sample Degradation: Although generally stable, prolonged exposure to certain conditions on the column could potentially lead to degradation.
-
Solution: Ensure your solvents are of high purity and consider performing the purification at a lower temperature if possible.
-
Crystallization Troubleshooting
Q: My alkylresorcinol sample is not crystallizing, even after cooling the solution. What should I do?
A: Failure to crystallize can be due to several factors:
-
Supersaturation not reached: The solution may not be concentrated enough for crystals to form.
-
Solution: Try to slowly evaporate some of the solvent to increase the concentration.
-
-
Presence of impurities: Certain impurities can inhibit crystal nucleation.
-
Solution: You may need to perform an initial chromatographic cleanup step to remove these impurities before attempting crystallization.
-
-
High viscosity of the solution: A very viscous solution can hinder molecular movement and prevent crystal lattice formation.
-
Solution: Try using a slightly different solvent or a solvent mixture to reduce the viscosity.
-
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Q: My alkylresorcinol sample is "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solubility of the compound in the chosen solvent is too high even at low temperatures.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Change the solvent system: The chosen solvent may be too good a solvent for your compound. Try a solvent in which the alkylresorcinol has lower solubility, or use a co-solvent system where one solvent reduces the overall solubility.
Visualizations
Caption: A typical experimental workflow for the purification of alkylresorcinols.
Caption: A logical troubleshooting guide for common issues in alkylresorcinol purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation of saturated alkylresorcinols from rye grains by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Silver ion chromatography enables the separation of 2-methylalkylresorcinols from alkylresorcinols. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparative Evaluation of 5- n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing Microwave-Assisted Extraction of Bioactives
Welcome to the technical support center for Microwave-Assisted Extraction (MAE) of bioactive compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, find answers to frequently asked questions, and access detailed experimental protocols to enhance the efficiency of their extraction processes.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during microwave-assisted extraction experiments.
Issue 1: Low Yield of Bioactive Compounds
-
Question: My MAE process is resulting in a lower than expected yield of the target bioactive compounds. What are the potential causes and how can I improve the yield?
-
Answer: Low extraction yields in MAE can stem from several factors. A primary consideration is the choice of solvent and its interaction with the plant matrix. The solvent's polarity should be appropriate for the target compounds. For instance, methanol (B129727) is often effective for low molecular weight flavonoids, while aqueous acetone (B3395972) solutions are preferred for higher molecular weight flavonoids[1]. The efficiency of MAE is also heavily dependent on operational parameters such as microwave power, extraction time, and the solvent-to-solid ratio.[2][3]
To enhance your yield, consider the following troubleshooting steps:
-
Optimize Solvent Selection: The choice of solvent is a critical factor.[4][5] Polar solvents like ethanol (B145695) and methanol are commonly used due to their high dielectric constant, which allows them to absorb microwave energy effectively.[6] Water is a green and effective solvent for MAE due to its high dipole moment.[4] Experiment with different solvents or solvent mixtures (e.g., ethanol-water solutions) to find the optimal medium for your target compound.[7]
-
Adjust Microwave Power and Time: Higher microwave power can lead to faster heating and potentially higher yields, but it also increases the risk of thermal degradation of the bioactive compounds.[8] It's crucial to find a balance. Sometimes, lower or medium microwave power with a longer extraction time can increase the extract yield.[9] Conversely, increasing microwave power with a shorter extraction time can also boost efficiency.[9]
-
Optimize Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can sometimes improve extraction, but an excessively high ratio may lead to non-uniform microwave exposure.[10] Typical ratios range from 10:1 to 50:1 (v/w).[6]
-
Sample Preparation: The particle size of the plant material is important. Finer particles have a larger surface area, which facilitates better contact with the solvent and can improve extraction efficiency.[6]
-
Issue 2: Degradation of Thermolabile Bioactive Compounds
-
Question: I am concerned about the degradation of heat-sensitive compounds during MAE. How can I prevent this?
-
Answer: The degradation of thermolabile compounds is a valid concern in any extraction method involving heat.[11] While MAE is known for its reduced processing times which can minimize degradation, improper control of temperature can lead to compound loss.[12][13]
Here are some strategies to protect your heat-sensitive bioactives:
-
Control the Temperature: Many modern microwave extraction systems allow for temperature control. Keep the extraction temperature below the degradation point of your target compound. For example, to prevent the degradation of carotenoids from mandarin peel, the temperature was kept below 75°C.[12] For some furanocoumarins, keeping the temperature below 90°C is recommended.[14]
-
Use Pulsed Microwave Irradiation: Instead of continuous microwave application, using an intermittent cycle (e.g., 15 seconds on, 15 seconds off) can help to control the temperature and prevent overheating.[4]
-
Vacuum Microwave-Assisted Extraction (VMAE): This technique is particularly useful for thermolabile substances as it allows the extraction to be performed at lower temperatures, thus preventing deterioration. The absence of air also prevents the oxidation of sensitive compounds.[3][6]
-
Nitrogen-Protected MAE: To prevent the oxidation of active constituents, the extraction can be carried out under a pressurized nitrogen atmosphere. This involves removing the air, creating a vacuum, and then filling the vessel with nitrogen gas.[6]
-
Issue 3: Solvent Selection and Efficiency
-
Question: How do I select the most appropriate solvent for my MAE experiment, and how does it impact efficiency?
-
Answer: The choice of solvent is arguably one of the most important parameters in MAE.[3][4][15] The solvent's properties directly influence how efficiently microwave energy is absorbed and converted into heat.
Key considerations for solvent selection include:
-
Dielectric Properties: Solvents with a high dielectric constant (ε′) and a high dielectric loss factor (ε″) are most effective at absorbing microwave energy.[15] Polar solvents like water, ethanol, and methanol are good microwave absorbers.[6] Non-polar solvents like hexane (B92381) are transparent to microwaves.[16]
-
Solubility of the Target Compound: The solvent must be able to effectively solubilize the bioactive compound of interest.[6] The polarity of the solvent should match that of the target compound. For instance, apolar solvents are used for isoflavones, flavones, and methylated flavones.[17]
-
Solvent Mixtures: Using a mixture of solvents can be advantageous. Adding a polar solvent like water or ethanol to a non-polar solvent can improve heating efficiency.[18] For example, ethanol-water mixtures are commonly used and have been shown to be effective for extracting polyphenols.[7]
-
Green Solvents: There is a growing interest in using environmentally friendly solvents. Water is an excellent "green" solvent for MAE due to its high polarity and safety.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of Microwave-Assisted Extraction (MAE) over conventional methods like Soxhlet extraction?
A1: MAE offers several significant advantages over traditional extraction techniques.[6][19] These include:
-
Reduced Extraction Time: MAE can often be completed in minutes compared to hours or even days for conventional methods.[8][16]
-
Lower Solvent Consumption: MAE typically requires less solvent, which reduces costs and environmental impact.[4][8][20]
-
Higher Extraction Yields: Due to its efficient heating mechanism, MAE can result in higher recovery of bioactive compounds.[12][21]
-
Improved Purity: In some cases, MAE can lead to extracts with higher levels of the desired bioactive compounds.[8]
-
Energy Savings: The shorter processing times contribute to lower energy consumption.[2][3]
Q2: What are the key parameters that need to be optimized for an efficient MAE process?
A2: To achieve optimal results with MAE, several parameters must be carefully considered and optimized.[2][3] These include:
-
Solvent Type and Composition: As discussed in the troubleshooting section, this is a critical factor.[3][15]
-
Solvent-to-Solid Ratio: The volume of solvent relative to the amount of sample material.[3][6]
-
Microwave Power: The amount of energy applied, which influences the heating rate.[3][6][8]
-
Extraction Time: The duration of microwave irradiation.[3][6][10]
-
Temperature: A crucial parameter, especially for thermolabile compounds.[3][5][6]
-
Matrix Characteristics: The nature of the plant material, including its particle size and moisture content, can affect extraction efficiency.[3][6][15]
Q3: Can non-polar solvents be used in MAE?
A3: Yes, non-polar solvents can be used in MAE, although they are transparent to microwaves and do not heat up on their own.[16] There are a couple of approaches to effectively use non-polar solvents:
-
Heating the Matrix: If the sample matrix itself contains moisture or other polar components, it will absorb the microwave energy and heat up, transferring the heat to the surrounding non-polar solvent.[15]
-
Using Solvent Mixtures: A small amount of a polar solvent (like water or ethanol) can be added to the non-polar solvent to facilitate heating.[18]
-
Using Microwave Absorbing Stir Bars: Specialized stir bars made of materials that absorb microwaves can be used to heat the non-polar solvent.[22]
Q4: How does MAE work? What is the underlying principle?
A4: MAE works based on the direct interaction of microwaves with polar molecules within the solvent and the sample matrix.[19] The two main mechanisms are:
-
Dipole Rotation: Polar molecules, such as water, have a dipole moment. When subjected to the rapidly oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid rotation and friction generate heat.[10][19]
-
Ionic Conduction: If the sample contains ions, they will migrate in the direction of the electric field. The rapid changes in the field direction cause the ions to move back and forth, and the resistance of the medium to this ionic flow generates heat.[10][19]
This internal and rapid heating of the moisture within the plant cells creates a dramatic increase in pressure, leading to the rupture of the cell walls and the release of bioactive compounds into the solvent.[10][22]
Data Presentation: Optimized MAE Parameters for Bioactive Compound Extraction
The following tables summarize quantitative data from various studies, providing a starting point for the optimization of your MAE protocols.
Table 1: Optimized MAE Parameters for Flavonoid Extraction
| Plant Material | Target Compound | Solvent | Microwave Power (W) | Time (min) | Temperature (°C) | Solvent-to-Solid Ratio | Yield/Recovery | Reference |
| Bitter Orange Waste | Flavonoids | 50% (v/v) Ethanol | - | 10.8 | 75 | - | 20.2 g/100 g OW | [1] |
| Bitter Orange Waste | Flavonoids | 50% (v/v) Acetone | - | 15 | 75 | - | 16.7 g/100 g OW | [1] |
| Mandarin Peel | Flavonoids | 60% Ethanol | Low | - | < 75 | - | - | [12] |
| Grape Skins/Seeds | Phenolic Compounds | 65% Methanol in water | 500 | 5 | - | 25 mL for 0.5 g | - | [23] |
Table 2: Optimized MAE Parameters for Phenolic Compound Extraction
| Plant Material | Target Compound | Solvent | Microwave Power (W) | Time (min) | Temperature (°C) | Solvent-to-Solid Ratio (mL/g) | Yield/Recovery | Reference |
| Akebia trifoliata Peels | Phenolic Compounds | 49.61% (v/v) Ethanol | 500 | 39.31 | 50 | 32.57:1 | - | [24] |
| Apple Pomace | Polyphenolic Compounds | 65:35 Ethanol:Water | 90 | - | - | 20:1 | - | [7] |
| Licorice Root | Phenolic Compounds | 80% Ethanol | - | 5-6 | - | 12.7:1 | 47.47 mg/g | [25] |
Table 3: General MAE Parameters from Various Studies
| Plant Material | Target Compound | Solvent | Microwave Power (W) | Time (min) | Temperature (°C) | Solvent-to-Solid Ratio | Reference |
| Annatto Seeds | Polyphenols & Bixin | 50-96% Ethanol | 700 | 0-5 | - | 2:1 - 10:1 | [26] |
| Mandarin Peel | Antioxidants | 30-90% (v/v) Ethanol-water | 400-800 | - | < 75 | 0.1-0.3% (w/v) | [12] |
| Tobacco Waste | Nicotine & Phenolics | - | - | - | - | - | [27] |
Experimental Protocols
Protocol 1: General Methodology for Microwave-Assisted Extraction of Phenolic Compounds from Plant Material
This protocol provides a general framework. Specific parameters should be optimized for each unique plant matrix and target compound.
-
Sample Preparation:
-
Extraction Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 0.5 g) and place it into a microwave-transparent extraction vessel.[23]
-
Add the selected solvent (e.g., 25 mL of 65% methanol in water) to the vessel to achieve the desired solvent-to-solid ratio.[23]
-
Place a magnetic stir bar into the vessel to ensure uniform heating.[29]
-
Seal the vessel and place it in the microwave extractor.
-
Set the MAE parameters:
-
Start the extraction program.
-
-
Post-Extraction Processing:
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the solid residue from the liquid extract.[30]
-
If necessary, the solvent can be evaporated under reduced pressure using a rotary evaporator to concentrate the extract.[30]
-
Store the final extract at a low temperature (e.g., -20°C) for further analysis.[30]
-
Visualizations
Diagram 1: General Workflow for Optimizing MAE Parameters
Caption: A logical workflow for the systematic optimization of MAE parameters.
Diagram 2: Factors Affecting Microwave-Assisted Extraction Efficiency
Caption: Key factors influencing the efficiency of microwave-assisted extraction.
References
- 1. Microwave-Assisted Extraction of Polyphenols from Bitter Orange Industrial Waste and Identification of the Main Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 3. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 4. cetjournal.it [cetjournal.it]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. researchgate.net [researchgate.net]
- 8. The Science Behind Microwave Technology: Fundamentals for Plant Extraction [greenskybio.com]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Kinetics of Microwave-Assisted Extraction Process Applied on Recovery of Peppermint Polyphenols: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. books.rsc.org [books.rsc.org]
- 16. nutritionaloutlook.com [nutritionaloutlook.com]
- 17. mdpi.com [mdpi.com]
- 18. Microwave assisted extraction for bioactive compounds | PDF [slideshare.net]
- 19. Microwave Assisted Extraction of Bioactive Compounds from Food: A Review [article.sapub.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. books.rsc.org [books.rsc.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic compound from licorice root - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimization of the Microwave-Assisted Extraction Process of Bioactive Compounds from Annatto Seeds (Bixa orellana L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Optimization of MAE for the Separation of Nicotine and Phenolics from Tobacco Waste by Using the Response Surface Methodology Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. Video: Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques [jove.com]
- 30. mdpi.com [mdpi.com]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of complex plant extracts.
Troubleshooting Guide
This guide addresses common issues encountered during LC-MS analysis of plant extracts that may be indicative of matrix effects.
Issue 1: Poor Signal Reproducibility and Accuracy
-
Question: My analyte signal intensity is highly variable between injections of the same sample, and my quantitative results are not accurate. What could be the cause?
-
Answer: Inconsistent signal intensity and poor accuracy are hallmark signs of matrix effects.[1] Co-eluting compounds from the complex plant matrix can interfere with the ionization of your target analyte in the MS source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] This interference can vary between samples, leading to poor reproducibility.
Issue 2: Low Analyte Signal Intensity (Ion Suppression)
-
Question: I am expecting a strong signal for my analyte based on its concentration, but the observed intensity is very low. How can I determine if ion suppression is the problem and how can I fix it?
-
Answer: This is a classic symptom of ion suppression, where other molecules in the plant extract compete with your analyte for ionization, reducing its signal.[2][4]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression. A significant decrease in signal in the matrix sample compared to a clean solvent standard indicates suppression.[1][5]
-
Sample Dilution: A simple first step is to dilute the sample extract.[6][7][8] This reduces the concentration of interfering matrix components. Test a dilution series (e.g., 10-fold, 50-fold, 100-fold) to find a balance between reducing matrix effects and maintaining sufficient analyte signal for detection. Studies have shown that a dilution factor of 25-40 can reduce ion suppression to less than 20% when the initial suppression is up to 80%.[5]
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds before LC-MS analysis.[9][10] Polymeric SPE sorbents can be effective in reducing matrix effects for a broad range of toxins in complex matrices.[11]
-
Optimize Chromatography: Modify your LC method to improve the separation of your analyte from co-eluting matrix components. Adjusting the gradient, mobile phase composition, or using a different column chemistry can be effective.[12]
-
-
Issue 3: Unexpectedly High Analyte Signal (Ion Enhancement)
-
Question: My analyte signal is much higher than anticipated, leading to inaccurate quantification. What could be causing this?
-
Answer: This phenomenon, known as ion enhancement, is another form of matrix effect where co-eluting compounds facilitate the ionization of the target analyte, artificially inflating its signal.[2][5]
Frequently Asked Questions (FAQs)
1. What are matrix effects in the context of plant extract analysis?
Matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[3] In plant extracts, these interfering compounds can include a wide range of molecules such as pigments, lipids, sugars, and other secondary metabolites.[2][16] This can lead to either a suppression or enhancement of the analyte's signal, compromising the accuracy and reproducibility of quantitative analysis.[1][4]
2. How can I detect the presence of matrix effects in my analysis?
There are two primary methods for evaluating matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any fluctuation in the analyte's baseline signal indicates the retention times at which co-eluting matrix components cause ion suppression or enhancement.[1][5][12]
-
Post-Extraction Spike Method: This is a quantitative method to assess the extent of matrix effects. The response of an analyte in a standard solution is compared to the response of the same analyte spiked into a blank matrix extract after the extraction process. The difference in response reveals the degree of ion suppression or enhancement.[1][5][12]
3. What are the most effective strategies to mitigate matrix effects?
Mitigation strategies can be grouped into three main categories:
-
Sample Preparation: The goal is to remove or reduce the concentration of interfering matrix components.
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from interfering compounds is crucial. This can involve adjusting the mobile phase gradient, pH, or using a different type of chromatography column.[12]
-
Calibration Strategies:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[18][19][20] This helps to compensate for matrix effects.
-
Standard Addition: The sample is spiked with known concentrations of the analyte, and the original concentration is determined by extrapolation. This method is particularly useful when a blank matrix is not available.[16]
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is often considered the gold standard for correcting matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, allowing for accurate correction.[12][13][14][21][22]
-
4. When should I use a stable isotope-labeled internal standard (SIL-IS)?
A SIL-IS is highly recommended for methods requiring the highest accuracy and precision, especially when dealing with very complex and variable matrices like those from different plant species or batches.[13][14] While more expensive, they provide the most reliable compensation for matrix effects because they co-elute with the analyte and experience the same ionization suppression or enhancement.[13][22]
Data Presentation
Table 1: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of interfering matrix components.[6] | Simple, fast, and cost-effective.[8] | May reduce analyte signal below the limit of detection.[7] |
| Solid-Phase Extraction (SPE) | Selectively removes matrix components based on their physicochemical properties.[9] | Provides cleaner extracts and can reduce matrix effects significantly.[11][23] | Can be time-consuming and requires method development. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract to mimic the sample matrix.[18][20] | Compensates for matrix effects by ensuring standards and samples are affected similarly. | Requires a representative blank matrix, which may not always be available.[15] |
| Standard Addition | Known amounts of standard are added to the sample to create a calibration curve within the sample itself.[16] | Effective when a blank matrix is unavailable and corrects for sample-specific matrix effects. | More laborious as each sample requires multiple analyses. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte is added to each sample to correct for variations in extraction, and ionization.[13][22] | Considered the most accurate method for correcting matrix effects.[12] | Can be expensive and not always commercially available for all analytes.[15] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of the analyte in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-point of the calibration curve).
-
Set B (Post-Extraction Spike): Prepare a blank plant extract using your established extraction procedure. Spike the extract with the analyte standard to the same final concentration as Set A.
-
Set C (for Recovery, optional): Spike the blank plant matrix with the analyte standard before the extraction process.
-
-
Analyze all three sets of samples by LC-MS under the same conditions.
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = [(Peak Area in Set B / Peak Area in Set A) - 1] * 100
-
A negative value indicates ion suppression, while a positive value indicates ion enhancement. A value between -20% and +20% is often considered acceptable, but this can depend on the specific assay requirements.
-
Protocol 2: Method of Standard Addition
-
Divide the sample extract into at least four equal aliquots.
-
Leave one aliquot un-spiked.
-
Spike the remaining aliquots with increasing, known concentrations of the analyte standard.
-
Analyze all aliquots by LC-MS.
-
Create a calibration curve by plotting the measured peak area against the added concentration of the standard.
-
Determine the unknown concentration of the analyte in the original sample by extrapolating the linear regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the concentration of the analyte in the un-spiked sample.
Visualizations
Caption: Workflow for assessing and mitigating matrix effects.
Caption: Decision tree for selecting a mitigation strategy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combating matrix effects in LC/ESI/MS: the extrapolative dilution approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 15. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 19. Representative matrices for use in matrix-matched calibration in gas chromatography-mass spectrometry for the analysis of pesticide residues in different types of food-medicine plants [agris.fao.org]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. researchgate.net [researchgate.net]
- 22. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
strategies for improving yield in chemical synthesis of alkylresorcinols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of alkylresorcinols, with a focus on improving reaction yields.
Troubleshooting Guides
Low Yield in Friedel-Crafts Acylation of Resorcinol (B1680541)
The Friedel-Crafts acylation of resorcinol is a critical step in the synthesis of alkylresorcinols. Low yields at this stage are a common challenge. This guide provides a systematic approach to troubleshooting this issue.
Problem: The yield of the desired 4-acylresorcinol is significantly lower than expected.
Initial Checks:
-
Reagent Quality:
-
Resorcinol: Ensure the resorcinol is pure and dry. Impurities can lead to side reactions.
-
Acylating Agent (Carboxylic Acid, Acyl Chloride, or Anhydride): Use a high-purity acylating agent. If using an acyl chloride or anhydride (B1165640), ensure it has not hydrolyzed due to moisture exposure.
-
Catalyst: Lewis acid catalysts like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) are highly sensitive to moisture. Use a freshly opened or properly stored anhydrous catalyst.[1]
-
Solvent: Use an anhydrous solvent. Any water present will deactivate the Lewis acid catalyst.
-
-
Reaction Setup:
-
Ensure all glassware was thoroughly dried (flame-dried or oven-dried) before use.[2]
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Troubleshooting Workflow:
Low Yield in the Reduction of 4-Acylresorcinol
The reduction of the keto group of the 4-acylresorcinol intermediate to a methylene (B1212753) group is the final step in this synthetic route. Both Clemmensen reduction and catalytic hydrogenation are common methods, each with its own set of challenges.
Problem: The yield of the final alkylresorcinol product is low after the reduction step.
Initial Checks:
-
Purity of Starting Material: Ensure the 4-acylresorcinol from the previous step is sufficiently pure. Impurities can interfere with the reduction.
-
Reaction Conditions: Verify that the reaction conditions (temperature, pressure, reaction time) are appropriate for the chosen reduction method.
Troubleshooting Specific Reduction Methods:
-
For Clemmensen Reduction (Zinc Amalgam and HCl):
-
Zinc Amalgam Activity: The zinc amalgam must be freshly prepared and active.
-
Acid Concentration: Concentrated hydrochloric acid is typically required. Using dilute acid may result in incomplete reduction.
-
Substrate Stability: The strongly acidic conditions of the Clemmensen reduction can lead to degradation of acid-sensitive substrates.[3] If side products are observed, consider an alternative reduction method.
-
Byproducts: Be aware of potential side reactions such as the formation of dimers (pinacols) and other rearrangement products.[4]
-
-
For Catalytic Hydrogenation (e.g., Pd/C and H₂):
-
Catalyst Activity: The catalyst (e.g., Palladium on carbon) may be poisoned or deactivated. Use fresh, high-quality catalyst.
-
Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction.
-
Solvent: The choice of solvent can influence the reaction rate and yield. Methanol is commonly used.[5]
-
Incomplete Reaction: If the reaction stalls, it may be due to catalyst deactivation or insufficient hydrogen.
-
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation is giving me a mixture of products. What is happening?
A: You are likely observing a mixture of C-acylation (the desired product) and O-acylation (an ester byproduct). Phenols can react at two positions: on the aromatic ring (C-acylation) or on the phenolic oxygen (O-acylation).[6] To favor the desired C-acylated product, consider using a higher concentration of the Lewis acid catalyst. The excess catalyst can promote a Fries rearrangement of the O-acylated intermediate to the C-acylated product. Higher reaction temperatures can also favor the Fries rearrangement.
Q2: I am trying to synthesize a long-chain alkylresorcinol, but the yield of the Friedel-Crafts acylation is very low. Why might this be?
A: Besides the common issues of reagent purity and anhydrous conditions, the nature of your acylating agent can be a factor. With long-chain carboxylic acids, the reaction can be sluggish. Using the corresponding acyl chloride or anhydride can be more effective. Additionally, ensuring sufficient catalyst is crucial, as the product can form a complex with the Lewis acid, effectively removing it from the reaction.[1][7]
Q3: The Clemmensen reduction of my acylresorcinol is not working well. Are there alternatives?
A: Yes, several alternatives to the Clemmensen reduction exist. The choice depends on the stability of your substrate.
-
Wolff-Kishner Reduction: This method uses hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures. It is suitable for substrates that are sensitive to strong acids but stable in basic conditions.
-
Catalytic Hydrogenation: This is often a milder and cleaner alternative. A common system is Palladium on carbon (Pd/C) with hydrogen gas (H₂). This method has been shown to give high yields for the reduction of 4-hexanoylresorcinol (B186330) to 4-hexylresorcinol.[5]
Q4: How can I improve the overall yield of my two-step synthesis?
A: The overall yield is the product of the yields of each individual step. Therefore, optimizing each step is crucial.
-
Purification of Intermediates: Ensure the 4-acylresorcinol intermediate is purified before proceeding to the reduction step. This removes unreacted starting materials and byproducts that could interfere with the subsequent reaction.
-
Minimize Transfer Losses: Be meticulous during workup and purification to minimize the physical loss of your product.[2]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of each reaction and determine the optimal reaction time. This prevents premature quenching or the formation of degradation products from prolonged reaction times.
Data Presentation
Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation of Resorcinol with Hexanoic Acid
| Catalyst | Acylating Agent | Temperature (°C) | Time (h) | Yield of 4-Hexanoylresorcinol (%) | Reference |
| Zinc Chloride (ZnCl₂) | Hexanoic Acid | 117-120 | 3-4 | Not specified, but part of a process with 60% overall yield | [8] |
| Boron Trifluoride Etherate | Hexanoic Acid | 70-130 | Not specified | Not specified, but part of an improved process | [9] |
| HBEA Zeolite | Benzoic Acid | Not specified | 18 | 70% (of 2,4-dihydroxybenzophenone) | [10] |
| Methane Sulfonic Acid | Acetic Acid | 130 | 1 | 90.5% (of diacetylated product) |
Note: Data for benzoic acid and acetic acid are included to show trends with different catalysts, as direct comparative data for hexanoic acid is limited.
Table 2: Comparison of Reduction Methods for 4-Acylresorcinols
| Substrate | Reduction Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hexanoylresorcinol | Catalytic Hydrogenation | 10% Pd/C, H₂ (1.5 MPa) | 80 | Not specified | 86.2 | [5] |
| 4-Hexanoylresorcinol | Clemmensen Reduction | Zn(Hg), conc. HCl | Reflux | 6-8 | Typically good for aryl-alkyl ketones | [6] |
| 4-Caproylresorcinol | Catalytic Hydrogenation | Ni-catalyst, H₂ | 80-95 | Not specified | Part of a process with 60% overall yield | [8] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hexanoylresorcinol via Friedel-Crafts Acylation
This protocol is a general procedure for the acylation of resorcinol with hexanoic acid.
Materials:
-
Resorcinol
-
Hexanoic acid
-
Zinc chloride (anhydrous)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a reaction flask equipped with a stirrer and reflux condenser, add resorcinol and hexanoic acid.
-
Add anhydrous zinc chloride as the catalyst. The molar ratio of resorcinol to hexanoic acid and catalyst may need to be optimized.
-
Heat the reaction mixture to 117-120°C and maintain for 3-4 hours.[8] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add toluene to dissolve the reaction mixture.
-
Wash the organic phase sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-hexanoylresorcinol.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Clemmensen Reduction of 4-Hexanoylresorcinol to 4-Hexylresorcinol
This protocol describes the reduction of the ketone intermediate to the final alkylresorcinol product.[6]
Materials:
-
4-Hexanoylresorcinol
-
Zinc dust
-
Mercuric chloride (Caution: Highly toxic)
-
Concentrated hydrochloric acid
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Zinc Amalgam: In a flask, add zinc dust to a solution of mercuric chloride in deionized water. Stir vigorously for 10-15 minutes. Decant the aqueous solution and wash the amalgamated zinc with deionized water. The amalgamated zinc should be used immediately.
-
Reduction Reaction: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the freshly prepared zinc amalgam, 4-hexanoylresorcinol (1 equivalent), and toluene.
-
Slowly add concentrated hydrochloric acid to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-hexylresorcinol can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. US4093667A - Preparation of 4-n-hexylresorcinol - Google Patents [patents.google.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. 4-Hexylresorcinol | 136-77-6 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. US20060129002A1 - Process for the synthesis of alkylresorcinols - Google Patents [patents.google.com]
- 8. An Improved Process For Preparing 4 N Hexylresorcinol And 4 N [quickcompany.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of 5-Pentacosylresorcinol and Other Alkylresorcinols: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 5-Pentacosylresorcinol and other long-chain alkylresorcinols. Alkylresorcinols are a class of phenolic lipids found in various natural sources, including whole grains, bacteria, and fungi.[1] They are characterized by a dihydroxybenzene (resorcinol) ring and a long alkyl chain at the 5-position.[1] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, cytotoxic, and enzyme-inhibitory effects.[2][3] This guide presents a side-by-side comparison of their performance, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Quantitative Performance Comparison
The biological activity of alkylresorcinols is influenced by the length of their alkyl chain. The following tables summarize the available quantitative data for this compound and other relevant alkylresorcinols.
Table 1: Comparative Cytotoxicity of 5-n-Alkylresorcinol Homologs against Mouse Fibroblast Cell Line L929 [2][4]
| Compound | Alkyl Chain Length | IC50 (µM) |
| 5-Heptadecylresorcinol | C17:0 | 171 |
| 5-Nonadecylresorcinol | C19:0 | 258 |
| 5-Heneicosylresorcinol | C21:0 | 487 |
| 5-Tricosylresorcinol | C23:0 | 1152 |
| This compound | C25:0 | 2142 |
| Hydroquinone (Positive Control) | - | < 100 |
| Resorcinol (B1680541) (Parent Compound) | - | > 5000 |
Data Interpretation: The cytotoxicity of 5-n-alkylresorcinols on the L929 mouse fibroblast cell line demonstrates a clear structure-activity relationship. The cytotoxic effect is inversely proportional to the length of the alkyl chain.[2][4] 5-Heptadecylresorcinol (C17:0) exhibited the highest cytotoxicity among the tested homologs, while this compound (C25:0) was the least cytotoxic.[2][4] All tested alkylresorcinols were less cytotoxic than the positive control, hydroquinone, and more cytotoxic than the parent compound, resorcinol.[2][4]
Key Biological Activities and Mechanisms
Antioxidant Activity and the Nrf2/ARE Signaling Pathway
Alkylresorcinols are recognized for their antioxidant properties, which are attributed to the hydroxyl groups on the resorcinol ring that can donate a hydrogen atom to scavenge free radicals.[5] While some studies suggest that the direct radical scavenging activity of long-chain alkylresorcinols is not strongly dependent on the alkyl chain length, their overall protective effect in biological systems can be significant.[5]
A key mechanism underlying the antioxidant effects of alkylresorcinols is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][3] This pathway is a master regulator of the cellular antioxidant response.
References
Validating the In Vivo Anticancer Activity of 5-Pentacosylresorcinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of 5-Pentacosylresorcinol, a member of the long-chain alkylresorcinol family. Due to the limited availability of in vivo studies specifically on this compound, this guide draws upon in vitro data for long-chain alkylresorcinols (ARs) as a proxy and compares their potential with the well-established chemotherapeutic agent, 5-Fluorouracil (B62378) (5-FU), for which extensive in vivo data exists. This guide aims to offer a framework for future in vivo validation of this promising natural compound.
Executive Summary
Alkylresorcinols, phenolic lipids found in whole grains, have demonstrated notable antiproliferative activity against various cancer cell lines in laboratory settings.[1][2][3] Specifically, long-chain ARs have shown inhibitory effects on colon cancer cells.[3][4] This has spurred interest in their potential as anticancer agents. However, a critical gap remains in the translation of these in vitro findings to in vivo efficacy. This guide juxtaposes the current understanding of long-chain ARs with the established in vivo anticancer profile of 5-FU, a cornerstone in the treatment of colorectal cancer.[5][6][7]
Comparative Data on Anticancer Activity
As there is a lack of in vivo studies for this compound, the following table presents in vitro data for long-chain alkylresorcinols against colon cancer cell lines, contrasted with in vivo data for 5-Fluorouracil in a murine colorectal cancer model.
| Compound/Drug | Cancer Type | Model | Key Findings | Reference |
| Long-Chain Alkylresorcinols (C13:0 & C15:0) | Human Colon Cancer | In Vitro (HCT-116 and HT-29 cell lines) | Demonstrated the greatest inhibitory effects on cell growth compared to shorter or longer chain ARs. | [4] |
| Alkylresorcinols (C15 & C17) | Human Colon Cancer | In Vitro (Colon cancer cell lines) | Induced apoptosis and cell-cycle arrest through activation of the p53 pathway. | [8] |
| 5-Fluorouracil (5-FU) | Murine Colon Carcinoma | In Vivo (MC38 cell line in C57BL/6 mice) | Significantly reduced tumor burden. The anticancer effect was dependent on cancer-cell-intrinsic STING-mediated anti-tumor immunity. | [9] |
| 5-Fluorouracil (5-FU) | Human Colon Cancer | In Vivo (HCT-116 orthotopic xenograft in nude mice) | Significantly decreased tumor weight compared to the control group. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of anticancer activity. Below are representative experimental protocols for in vitro assessment of alkylresorcinols and in vivo evaluation of 5-Fluorouracil.
In Vitro Proliferation Assay for Alkylresorcinols
This protocol is based on methodologies used to assess the antiproliferative effects of natural compounds on cancer cell lines.
-
Cell Culture: Human colon cancer cell lines (e.g., HCT-116, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound (or other long-chain ARs) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the alkylresorcinol or a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
In Vivo Tumor Xenograft Model for 5-Fluorouracil
This protocol is a synthesized example based on common practices in preclinical cancer research.[6][7][9][10]
-
Animal Model: Immunocompromised mice (e.g., nude mice or C57BL/6 for syngeneic models) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9]
-
Cell Line: A suitable colorectal cancer cell line (e.g., MC38 for syngeneic models or HCT-116 for xenografts) is used.[6][7][9]
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of each mouse.[10] For orthotopic models, tumor blocks can be implanted into the cecum.[6][7]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., a mean volume of ~170-200 mm³). Tumor volume is measured regularly (e.g., every 2 days) using calipers and calculated using the formula: (length x width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomly assigned to treatment and control groups. 5-FU is administered, typically via intraperitoneal injection, at a specified dose and schedule (e.g., 25 mg/kg every other day).[9] The control group receives a vehicle control (e.g., saline).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor volumes and weights between the treatment and control groups.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the research process and the underlying molecular mechanisms, the following diagrams are provided.
Potential Signaling Pathways Modulated by Alkylresorcinols
In vitro studies suggest that alkylresorcinols may exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
In vitro evidence suggests that alkylresorcinols may inhibit the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.[11] Additionally, some resorcinol (B1680541) derivatives have been shown to inhibit the activation of NF-κB, a transcription factor that promotes inflammation and cell survival.[12] The inhibition of these pathways could lead to decreased cancer cell proliferation and increased apoptosis.
Conclusion and Future Directions
While in vitro studies on long-chain alkylresorcinols, including compounds structurally similar to this compound, are promising, a significant research gap exists regarding their in vivo anticancer efficacy. The established preclinical models and protocols used for validating agents like 5-FU provide a clear roadmap for the necessary next steps. Future research should prioritize in vivo studies using xenograft or syngeneic tumor models to determine the true therapeutic potential of this compound. These studies should aim to establish optimal dosing, assess toxicity, and elucidate the in vivo mechanism of action, including the validation of the signaling pathways implicated in vitro. Such data is indispensable for advancing this natural product towards potential clinical applications in cancer therapy.
References
- 1. Research Portal [repository.lib.umassd.edu]
- 2. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and inhibitory activities against colon cancer cell growth and proteasome of alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Weichang’an and 5-fluorouracil suppresses colorectal cancer in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of Apoptosis and Cell-Cycle Arrest in Human Colon-Cancer Cells by Whole-Grain Alkylresorcinols via Activation of the p53 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-hexylresorcinol inhibits NF-κB phosphorylation and has a synergistic effect with cisplatin in KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity of 5-Pentacosylresorcinol and Cardol: A Guide for Researchers
This guide provides a detailed comparison of the biological activities of 5-Pentacosylresorcinol and Cardol, two naturally occurring phenolic lipids. This compound is a type of alkylresorcinol found in whole grains, while Cardol is a major constituent of Cashew Nut Shell Liquid (CNSL).[1][2] Both compounds have garnered scientific interest for their potential therapeutic applications. This document synthesizes experimental data on their anticancer, antioxidant, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to support further research and drug development.
Comparative Bioactivity Data
The following tables summarize the quantitative data available for the cytotoxic, antioxidant, and anti-inflammatory activities of this compound and Cardol.
Table 1: Anticancer & Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 Value | Source |
| Cardol | SW620 (Colon Adenocarcinoma) | MTT | 4.51 ± 0.76 µg/mL | [3] |
| SW620 (Colon Adenocarcinoma) | MTT | < 3.13 µg/mL (~6.82 µM) | [4] | |
| BT474 (Ductal Carcinoma) | MTT | ~5.97 µg/mL (~13.0 µM) | [4] | |
| Hep-G2 (Liver Hepatoblastoma) | MTT | ~5.0 µg/mL | [4] | |
| KATO-III (Gastric Carcinoma) | MTT | ~5.0 µg/mL | [4] | |
| 5-Alkylresorcinols | HT29 (Colon Cancer) | Comet Assay | Reduced H₂O₂-induced DNA damage | [5] |
| Breast Adenocarcinoma Cells | Not Specified | Showed anticancer activity | [6] |
Note: Specific IC50 data for this compound (C25:0) is limited in the reviewed literature; data for related 5-alkylresorcinols is presented.
Table 2: Antioxidant Activity
| Compound | Assay / Mechanism | Observed Effect | Source |
| Cardol | DPPH & ABTS Radical Scavenging | Exhibits antioxidant activity through free radical scavenging, attributed to its phenolic hydroxyl groups. | [7] |
| This compound | Inhibition of Lipid Oxidation | Shown to slow oxidative rancidity in oils and lipid oxidation in cereal products.[8] The long alkyl chain is significant for activity in lipid bilayers.[9] | [8][9] |
| LDL Oxidation Inhibition | Significantly inhibits copper-mediated oxidation of human low-density lipoprotein (LDL) in vitro. | [5] | |
| DPPH & FRAP Assays | Did not exert potent activity in these cell-free assays, suggesting a mechanism beyond direct radical scavenging. | [5] |
Table 3: Anti-inflammatory Activity
| Compound | Target / Pathway | Observed Effect | Source |
| Cardol | General Inflammation | As a component of CNSL, it is associated with anti-inflammatory properties. | [2][10] |
| 5-Alkylresorcinols | Cyclooxygenase (COX-1 & COX-2) | Potent inhibitors of both COX-1 and COX-2 enzymes, key mediators in prostaglandin (B15479496) synthesis. | [11][12] |
| 5-Lipoxygenase (5-LOX) | Slight inhibition of 5-LOX, which is involved in leukotriene formation. | [11] | |
| NF-κB Signaling Pathway | Suppresses the TLR4/MYD88/NF-κB signaling pathway, reducing the expression of pro-inflammatory mediators. | [12] |
Mechanisms of Action & Signaling Pathways
Anticancer Mechanism of Cardol
Cardol induces apoptotic cell death in cancer cells, particularly colorectal cancer, through the mitochondrial pathway. This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to a decrease in the mitochondrial membrane potential.[3] The disruption of the mitochondria triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular proteins like PARP and ultimately, programmed cell death.[3]
Anti-inflammatory Mechanism of 5-Alkylresorcinols
5-Alkylresorcinols, including this compound, exert anti-inflammatory effects by modulating key inflammatory signaling pathways. One primary mechanism is the suppression of the Nuclear Factor kappa B (NF-κB) pathway.[12] By inhibiting this central transcription factor, these compounds reduce the expression of numerous pro-inflammatory genes that code for cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2.[12][13][14] This inhibition can occur via the TLR4/MyD88 signaling cascade.[12] Additionally, alkylresorcinols can directly inhibit COX-1 and COX-2 enzymes, further blocking the production of inflammatory prostaglandins.[11][12]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are generalized protocols for key assays used to evaluate the bioactivities discussed.
A. MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity. It is widely used to determine the half-maximal inhibitory concentration (IC50) of cytotoxic compounds.
Methodology:
-
Cell Seeding: Plate cells (e.g., SW620, HT29) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or Cardol) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
B. DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Methodology:
-
Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM). Prepare various concentrations of the test compound (Cardol or this compound) and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution. A blank well should contain only methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
C. Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample and is essential for studying signaling pathways.
Methodology:
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.
References
- 1. Cashew nutshell liquid - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 2. Thành Phần Của Dầu Vỏ Hạt Điều CNSL [cnslvietnam.com]
- 3. Molecular mechanism of cardol, isolated from Trigona incisa stingless bee propolis, induced apoptosis in the SW620 human colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantum mechanical and experimental oxidation studies of pentadecylresorcinol, olivetol, orcinol and resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory 5-(11'Z-heptadecenyl)- and 5-(8'Z,11'Z-heptadecadienyl)-resorcinols from mango (Mangifera indica L.) peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Potential role of carvedilol in intestinal toxicity through NF-κB/iNOS/COX-2/TNF-α inflammatory signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]
A Comparative Guide to the Bioactivity of Saturated vs. Unsaturated Alkylresorcinols
For Researchers, Scientists, and Drug Development Professionals
Alkylresorcinols (ARs), a class of phenolic lipids found predominantly in the bran of whole grains like wheat and rye, have garnered significant attention for their diverse biological activities. These amphiphilic molecules, characterized by a resorcinol (B1680541) (1,3-dihydroxybenzene) head and a long alkyl chain, exhibit a range of effects from antioxidant to anticancer. A key structural variation within this class is the saturation of the alkyl chain, which plays a crucial role in determining their bioactivity. This guide provides an objective comparison of the bioactivity of saturated versus unsaturated alkylresorcinols, supported by experimental data, to aid in research and development.
Key Bioactivities: A Comparative Overview
The degree of saturation in the alkyl chain of alkylresorcinols significantly influences their interaction with biological systems. While saturated alkylresorcinols are more prevalent in nature, emerging research suggests that their unsaturated and oxygenated counterparts may possess enhanced bioactivities in certain contexts.[1]
Antioxidant Activity
The antioxidant capacity of alkylresorcinols is primarily attributed to the hydrogen-donating ability of the hydroxyl groups on the resorcinol ring. While the length of the alkyl chain has been shown to have a minor impact on the radical scavenging activity in some studies, the presence of unsaturation can potentially influence the molecule's interaction with lipid membranes and, consequently, its antioxidant efficacy in different environments.
Computational studies suggest that the primary antioxidant mechanism for alkylresorcinols involves formal hydrogen transfer (FHT) and single electron transfer (SET), with their efficacy being comparable to or even outperforming synthetic antioxidants like BHT in certain conditions. However, direct comparative studies with quantitative data (e.g., IC50 values) between specific saturated and unsaturated alkylresorcinol homologs are limited.
Anticancer and Cytotoxic Activity
The antiproliferative and cytotoxic effects of alkylresorcinols are among their most studied bioactivities. Evidence suggests that unsaturation and oxygenation of the alkyl chain can significantly enhance these effects. Extracts of alkylresorcinols rich in unsaturated and keto-substituted homologs have demonstrated higher potency against cancer cell lines compared to extracts dominated by saturated homologs.[1]
For instance, studies on PC-3 prostate cancer cells have shown that extracts with higher levels of unsaturated (e.g., C19:1) and oxygenated (e.g., C23:Oxo) alkylresorcinols exhibit lower IC50 values, indicating greater antiproliferative activity.[1] In contrast, extracts enriched in saturated homologs like C17:0 and C19:0 were found to be less effective.[1]
The cytotoxic effects of saturated alkylresorcinols have been observed to be dependent on the alkyl chain length. Shorter-chain saturated homologs, such as C17:0, have shown stronger inhibitory effects on the growth of normal cell lines like mouse fibroblasts (L929) compared to longer-chain homologs.
| Alkylresorcinol Homolog | Cell Line | IC50 (µM) |
| Saturated | ||
| C17:0 | L929 (Mouse Fibroblast) | 171 |
| C19:0 | L929 (Mouse Fibroblast) | 330 |
| C21:0 | L929 (Mouse Fibroblast) | 511 |
| C23:0 | L929 (Mouse Fibroblast) | 1965 |
| C25:0 | L929 (Mouse Fibroblast) | 2142 |
| Unsaturated/Oxygenated (Extracts) | ||
| Extract rich in unsaturated & oxygenated ARs | PC-3 (Prostate Cancer) | 13.3 - 20.3 µg/mL |
| Extract rich in saturated ARs | PC-3 (Prostate Cancer) | > 22.6 µg/mL |
Antimicrobial Activity
Alkylresorcinols possess broad-spectrum antimicrobial activity, which is influenced by the structure of their alkyl chain. While direct comparative studies on saturated versus unsaturated alkylresorcinols are not abundant, research on structurally similar fatty acids provides valuable insights. Generally, unsaturated fatty acids tend to exhibit stronger antimicrobial and particularly antifungal properties compared to their saturated counterparts. This enhanced activity is often attributed to differences in how they interact with and disrupt the cell membranes of microorganisms.
The following table presents the Minimum Inhibitory Concentration (MIC) values for various saturated and unsaturated fatty acids against common bacterial strains, which can serve as a proxy for understanding the potential differences in the antimicrobial activity of alkylresorcinols.
| Fatty Acid | Saturation | Target Microorganism | MIC (µg/mL) |
| Lauric Acid | Saturated (C12:0) | S. aureus | >100 |
| Myristic Acid | Saturated (C14:0) | S. aureus | >100 |
| Palmitic Acid | Saturated (C16:0) | S. aureus | >100 |
| Stearic Acid | Saturated (C18:0) | S. aureus | >100 |
| Oleic Acid | Unsaturated (C18:1) | S. aureus | 25-100 |
| Linoleic Acid | Unsaturated (C18:2) | S. aureus | 25-50 |
| Lauric Acid | Saturated (C12:0) | E. coli | >100 |
| Oleic Acid | Unsaturated (C18:1) | E. coli | >100 |
| Linoleic Acid | Unsaturated (C18:2) | E. coli | >100 |
Enzyme Inhibiting Activity
Alkylresorcinols are known to inhibit various enzymes, an activity that is also structure-dependent. The presence of a double bond in the alkyl chain can be crucial for the inhibitory action against certain enzymes. For example, studies on cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway, have shown that an unsaturated carbon backbone is essential for the binding and inhibition of the enzyme. A saturated analogue of a known COX inhibitor was found to be inactive, highlighting the importance of unsaturation for this specific bioactivity.
Experimental Protocols
Antiproliferative Activity (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxicity of alkylresorcinol extracts against cancer cell lines.[1]
-
Cell Seeding: Plate cells (e.g., PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the saturated or unsaturated alkylresorcinol samples. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours.
-
Solubilization: Remove the MTT-containing medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This is a common method for assessing the radical scavenging capacity of compounds.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Prepare a series of dilutions of the saturated and unsaturated alkylresorcinol samples in methanol.
-
Reaction: In a 96-well plate, add a small volume of each sample dilution to the wells, followed by the DPPH solution. Include a control with methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100. The IC50 value is determined from the plot of scavenging activity against sample concentration.
Antimicrobial Activity (Broth Microdilution Method for MIC)
This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus or E. coli) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the saturated and unsaturated alkylresorcinol samples in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no sample) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the alkylresorcinol that completely inhibits visible growth of the microorganism.
Conclusion
The available evidence strongly suggests that the saturation of the alkyl chain is a critical determinant of the bioactivity of alkylresorcinols. Unsaturated and oxygenated alkylresorcinols appear to exhibit superior antiproliferative and potentially stronger enzyme-inhibiting and antimicrobial activities compared to their saturated counterparts. However, for antioxidant activity, the degree of saturation seems to play a less significant role.
Further research involving direct, head-to-head comparisons of purified saturated and unsaturated alkylresorcinol homologs across a wider range of biological assays is necessary to fully elucidate their structure-activity relationships. Such studies will be invaluable for the targeted development of alkylresorcinol-based therapeutics and functional food ingredients.
References
A Comparative Guide to the Cytotoxicity of 5-n-Alkylresorcinol Homologs on Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of various 5-n-alkylresorcinol (AR) homologs on different cell lines. 5-n-alkylresorcinols, a class of phenolic lipids found in the bran of cereals like wheat and rye, have garnered significant interest for their potential anticancer properties.[1][2] This document summarizes key experimental data on their cytotoxic activity, details the methodologies used for their evaluation, and visualizes the known signaling pathways involved in their mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic effects of 5-n-alkylresorcinol homologs are often quantified by their IC50 values, which represent the concentration of a substance required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 values for various AR homologs on different cell lines.
| AR Homolog | Cell Line | IC50 (µM) | Reference |
| 5-n-Heptadecylresorcinol (C17:0) | Mouse fibroblast L929 | 171 | [1][2] |
| 5-n-Nonadecylresorcinol (C19:0) | Mouse fibroblast L929 | ~200-300 | [1][2] |
| 5-n-Heneicosylresorcinol (C21:0) | Mouse fibroblast L929 | ~300-400 | [1][2] |
| 5-n-Tricosylresorcinol (C23:0) | Mouse fibroblast L929 | ~400-500 | [1][2] |
| 5-n-Pentacosylresorcinol (C25:0) | Mouse fibroblast L929 | >500 | [1][2] |
| Olivetol (5-n-Pentylresorcinol) | Mouse fibroblast L929 | ~400 | [1] |
| Orcinol (5-Methylresorcinol) | Mouse fibroblast L929 | >2000 | [1] |
| Resorcinol | Mouse fibroblast L929 | >2000 | [1] |
Table 1: Cytotoxicity of 5-n-Alkylresorcinol Homologs on Mouse Fibroblast L929 Cells. The data indicates a structure-activity relationship where cytotoxicity on this normal cell line generally decreases with increasing alkyl chain length beyond C17:0.[1]
| AR Extract/Homolog | Cell Line | IC50 (µg/mL) | Reference |
| Ultrasound-Assisted Extract (20 min) | Human prostate cancer (PC-3) | 13.3 | [3][4] |
| Ultrasound-Assisted Extract (15 min) | Human prostate cancer (PC-3) | 14.3 | [3] |
| Soxhlet with Acetone Only | Human prostate cancer (PC-3) | 18.3 | [3] |
| Overnight Solvent-Assisted Maceration | Human prostate cancer (PC-3) | 20.3 | [3] |
| Soxhlet-n-hexane | Human prostate cancer (PC-3) | 22.6 | [3] |
| Soxhlet-Methanol | Human prostate cancer (PC-3) | 55.6 | [3][4] |
Table 2: Antiproliferative Activity of Wheat Bran Extracts Enriched with 5-n-Alkylresorcinols on PC-3 Prostate Cancer Cells. Extracts rich in oxygenated ARs demonstrated higher antiproliferative effects.[3][5]
Experimental Protocols
The following section details the methodologies employed in the cited studies to evaluate the cytotoxicity of 5-n-alkylresorcinol homologs.
Cell Culture and Treatment
Human cancer cell lines such as HCT-116 and HT-29 (colon), and PC-3 (prostate), as well as the normal mouse fibroblast cell line L929, were used in these studies.[1][6] Cells were cultured in appropriate media, such as DMEM or MEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, they were treated with various concentrations of 5-n-alkylresorcinol homologs, typically dissolved in DMSO and then diluted in the culture medium.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Addition: Treat the cells with a serial dilution of the 5-n-alkylresorcinol homologs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve by plotting the percentage of cell viability against the concentration of the AR homolog.
Trypan Blue Exclusion Assay
The trypan blue exclusion assay is used to differentiate viable from non-viable cells.
-
Cell Preparation: After treatment with AR homologs, detach the cells from the culture plate using trypsin.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Signaling Pathways
The cytotoxic effects of 5-n-alkylresorcinols, particularly in cancer cells, are mediated through the induction of apoptosis. The p53 tumor suppressor pathway plays a crucial role in this process.
Caption: Experimental workflow for evaluating the cytotoxicity of 5-n-alkylresorcinol homologs.
Studies have shown that certain 5-n-alkylresorcinol homologs, such as AR C15 and AR C17, can activate the p53 pathway in colon cancer cells.[7] This activation leads to an accumulation of the p53 protein, which in turn upregulates the expression of pro-apoptotic proteins like PUMA (p53 upregulated modulator of apoptosis) and p21. The activation of the mitochondrial apoptotic pathway is a key downstream event.
Caption: p53-mediated apoptotic pathway induced by 5-n-alkylresorcinols in cancer cells.
Activated p53 can transcriptionally activate pro-apoptotic members of the Bcl-2 family, such as Bax and Bak, while inhibiting anti-apoptotic members like Bcl-2.[8][9] This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death or apoptosis.[8][9] Furthermore, p53-mediated upregulation of p21 contributes to cell cycle arrest, preventing the proliferation of cancer cells.[7]
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Evaluation of 5- n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of Apoptosis and Cell-Cycle Arrest in Human Colon-Cancer Cells by Whole-Grain Alkylresorcinols via Activation of the p53 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mitochondrial p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparing the efficiency of different extraction methods for alkylresorcinols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various methods for extracting alkylresorcinols (ARs), a class of bioactive phenolic lipids abundant in the bran layer of cereals like wheat and rye. The efficiency of different extraction techniques is a critical consideration for researchers in natural product chemistry and drug development, as the chosen method can significantly impact the yield, purity, and subsequent biological activity of the extracted compounds. This document summarizes quantitative data from experimental studies, offers detailed protocols for key methods, and visualizes the current understanding of the antiproliferative mechanism of alkylresorcinols.
Comparative Analysis of Extraction Efficiency
The selection of an appropriate extraction method for alkylresorcinols is a trade-off between extraction yield, time, solvent consumption, and the preservation of the bioactive compounds. Below is a summary of quantitative data from studies comparing conventional and modern extraction techniques.
| Extraction Method | Raw Material | Solvent(s) | Key Parameters | Total Alkylresorcinol Yield (µg/g DW) | Extraction Time | Reference |
| Ultrasound-Assisted Extraction (UAE) | Wheat Bran | Acetone (B3395972) | 80 kHz, 100% amplitude, 30°C | 1330.8 ± 16.4 (for 20 min) | 10-20 min | [1] |
| Overnight Solvent-Assisted Maceration (OSAM) | Wheat Bran | Acetone | Room temperature | Not explicitly quantified but noted for high yield | ~24 h | [1][2] |
| Soxhlet Extraction (Acetone only) | Wheat Bran | Acetone | Boiling point of solvent | 1157.1 ± 9.0 | Not specified, typically several hours | [1] |
| Sequential Soxhlet Extraction | Wheat Bran | n-hexane -> Acetone -> Methanol (B129727) | Boiling points of solvents | 733.8 (n-hexane), 230.6 (acetone), 205.6 (methanol) | Not specified, typically several hours | [3] |
| Supercritical Fluid Extraction (SFE) | Wheat Bran | Supercritical CO2 | 80°C, 2 hours | 2183 µg/g dry bran | 2 hours | |
| Accelerated Solvent Extraction (ASE) | Uncooked Wheat | Ethyl Acetate (B1210297) | Not specified | Comparable to manual methods | ~40 min | [4][5][6] |
| Conventional Solvent Extraction | Rye Grains | Cyclohexane/Ethyl Acetate (46/54, w/w) | Cold extraction, 24h | Not specified in yield, focused on purity | 24 h |
Key Findings:
-
Ultrasound-Assisted Extraction (UAE) with acetone has been shown to be a highly efficient and rapid method, yielding the highest total AR content in a comparative study.[1][3] The use of high-frequency ultrasound enhances solvent penetration and AR release through cavitation.[1]
-
Overnight Solvent-Assisted Maceration (OSAM) is a simple method that also provides high yields of bioactive ARs, though it requires a significantly longer extraction time.[1][2]
-
Soxhlet extraction , a conventional method, is effective, particularly when using only acetone.[1] However, sequential Soxhlet extraction with solvents of varying polarity results in lower yields in the subsequent fractions.[3]
-
Supercritical Fluid Extraction (SFE) with CO2 is presented as a "green" alternative, being non-toxic and leaving no solvent residue. While one study reported a lower yield for SFE compared to Soxhlet with acetone, the use of co-solvents like ethanol (B145695) or methanol can significantly increase the extraction efficiency.
-
Accelerated Solvent Extraction (ASE) , a form of pressurized liquid extraction, offers a much faster extraction time (approximately 40 minutes) compared to traditional methods (5 to 24 hours) with comparable extraction efficiency.[4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for the key extraction methods discussed, based on published literature.
Ultrasound-Assisted Extraction (UAE) of Alkylresorcinols from Wheat Bran
This protocol is based on a study that found UAE to be highly efficient.[1]
Materials and Equipment:
-
Ground wheat bran
-
Acetone (analytical grade)
-
Ultrasonic bath or probe sonicator (e.g., Elmasonic P sonicator)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 5.00 g of ground wheat bran into a suitable extraction vessel.
-
Add 50 mL of acetone to achieve a solvent-to-solid ratio of 10:1 (v/w).
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Sonicate the sample for 10, 15, or 20 minutes at a frequency of 80 kHz and 100% amplitude, maintaining a temperature of 30°C.
-
After sonication, centrifuge the mixture to separate the solid material from the supernatant.
-
Collect the supernatant containing the extracted alkylresorcinols.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
Dry the resulting extract and store it at -20°C until further analysis.
Soxhlet Extraction of Alkylresorcinols from Wheat Bran
This is a conventional and widely used method for solid-liquid extraction.
Materials and Equipment:
-
Ground wheat bran
-
Acetone (analytical grade)
-
Soxhlet apparatus (including thimble, extractor, condenser, and round-bottom flask)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place 5.00 g of ground wheat bran into a cellulose (B213188) extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add 150-200 mL of acetone to the round-bottom flask.
-
Assemble the Soxhlet apparatus and place the flask in a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip into the extractor, immersing the sample.
-
Continue the extraction for a set number of cycles or a specific duration (e.g., 4-6 hours).
-
Once the extraction is complete, cool the apparatus and collect the solvent containing the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator.
-
Dry the extract and store it at -20°C.
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) of Alkylresorcinols
This method utilizes elevated temperatures and pressures to increase extraction efficiency and reduce extraction time.[4][5]
Materials and Equipment:
-
Ground wheat bran or other cereal material
-
Ethyl acetate or other suitable solvent
-
Accelerated Solvent Extractor system (e.g., Dionex ASE)
-
Extraction cells
-
Collection vials
Procedure:
-
Mix the ground sample with a dispersing agent (e.g., diatomaceous earth) and pack it into an extraction cell.
-
Place the cell into the ASE system.
-
Set the extraction parameters. For phenolic compounds from cereals, typical conditions can be:
-
Solvent: Ethyl acetate for uncooked grains; 1-propanol:water (3:1 v/v) for processed products.[5]
-
Temperature: 50-100°C
-
Pressure: 1500 psi
-
Static time: 5-10 minutes per cycle
-
Number of cycles: 1-3
-
-
The system will automatically pump the solvent into the heated extraction cell under pressure.
-
After the static extraction period, the extract is purged from the cell with nitrogen gas into a collection vial.
-
The collected extract can then be concentrated and dried as needed.
Mechanism of Antiproliferative Activity of Alkylresorcinols
Alkylresorcinols have demonstrated significant antiproliferative effects in various cancer cell lines, particularly in human colon and prostate cancer cells.[7] The primary mechanism appears to involve the activation of the p53 tumor suppressor pathway, leading to apoptosis (programmed cell death) and cell cycle arrest.[1][8]
Figure 1. Proposed signaling pathway for the antiproliferative effects of alkylresorcinols.
Pathway Description:
Alkylresorcinols are believed to initiate their anticancer activity by inhibiting the proteasome and Mdm2, a key negative regulator of the p53 tumor suppressor protein.[8] This inhibition leads to the activation and accumulation of p53.[1][8] Activated p53 then acts as a transcription factor, upregulating the expression of target genes such as PUMA (p53 upregulated modulator of apoptosis) and p21 (cyclin-dependent kinase inhibitor 1A).[8]
-
PUMA promotes apoptosis by activating the mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioner enzymes of apoptosis.[8]
-
p21 induces cell cycle arrest, preventing the cancer cells from proliferating.[8]
This dual action of inducing apoptosis and halting cell proliferation underscores the potential of alkylresorcinols as valuable compounds in drug development for cancer therapy. Further research is ongoing to fully elucidate the intricate molecular interactions involved in these processes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accelerated solvent extraction of alkylresorcinols in food products containing uncooked and cooked wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis and Cell-Cycle Arrest in Human Colon-Cancer Cells by Whole-Grain Alkylresorcinols via Activation of the p53 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Long-Chain Alkylresorcinols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of long-chain alkylresorcinols, focusing on their structure-activity relationships (SAR). The information presented is supported by experimental data to aid in the research and development of novel therapeutic agents.
Long-chain alkylresorcinols are a class of phenolic lipids composed of a dihydroxybenzene ring (resorcinol) and a long aliphatic chain.[1] They are naturally occurring compounds found in various plants, fungi, and bacteria.[2] The length and saturation of the alkyl chain, along with the substitution pattern on the resorcinol (B1680541) ring, play a crucial role in determining their biological activities, which include cytotoxic, antimicrobial, and antioxidant effects.[2]
Comparative Analysis of Cytotoxicity
The cytotoxic effects of long-chain alkylresorcinols have been evaluated against various cell lines. A general trend observed is that the length of the alkyl chain significantly influences cytotoxicity.
A study on 5-n-alkylresorcinol homologs against the mouse fibroblast cell line L929 demonstrated a structure-activity relationship that can be described by a quadratic function.[3] Among the saturated homologs tested (C17:0, C19:0, C21:0, C23:0, and C25:0), 5-n-heptadecylresorcinol (C17:0) exhibited the highest cytotoxicity.[3]
Similarly, in human prostate cancer cells (PC-3), the antiproliferative activity of alkylresorcinol-rich extracts was found to be dependent on the composition of the homologs.[4] Another study focusing on human colon cancer cell lines (HCT-116 and HT-29) found that alkylresorcinols with chain lengths of C13:0 and C15:0 displayed the most potent inhibitory effects.[5]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for different long-chain alkylresorcinols against various cell lines.
| Compound | Alkyl Chain | Cell Line | IC50 (µM) | Reference |
| 5-n-Heptadecylresorcinol | C17:0 | L929 | 171 | [3] |
| 5-n-Nonadecylresorcinol | C19:0 | L929 | 197 | [3] |
| 5-n-Heneicosylresorcinol | C21:0 | L929 | 253 | [3] |
| 5-n-Tricosylresorcinol | C23:0 | L929 | 619 | [3] |
| 5-n-Pentacosylresorcinol | C25:0 | L929 | 2142 | [3] |
| Alkylresorcinol Extract | Mixed | PC-3 | 13.3 - 55.6 µg/mL | [4] |
| 5-n-Tridecylresorcinol | C13:0 | HCT-116 | Potent | [5] |
| 5-n-Pentadecylresorcinol | C15:0 | HCT-116 | Potent | [5] |
Antimicrobial Activity
The antimicrobial properties of long-chain alkylresorcinols are also closely linked to their chemical structure. Generally, a longer alkyl chain leads to increased antimicrobial activity.[2] This is attributed to their amphiphilic nature, which allows them to interact with and disrupt microbial cell membranes.[2][6]
Gram-positive bacteria are often more susceptible to alkylresorcinols than Gram-negative bacteria, which possess an additional outer membrane that can act as a barrier.[2] The following table provides a qualitative summary of the structure-activity relationship for antimicrobial activity.
| Alkyl Chain Length | General Antimicrobial Activity | Target Organisms | Reference |
| Shorter (e.g., C5:0) | Lower activity | Broad spectrum | [7] |
| Longer (e.g., C10:0) | Higher activity | Primarily Gram-positive bacteria | [2] |
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a standard colorimetric assay for assessing cell viability.[8][9]
Materials:
-
96-well microtiter plates
-
Target cells in culture medium
-
Alkylresorcinol stock solutions (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium.[9] Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the alkylresorcinol compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[10]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Alkylresorcinol stock solutions
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight in the appropriate broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the alkylresorcinol compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with a known effective antibiotic), a negative control (broth with the microbial inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm with a microplate reader.
Visualizations
Signaling Pathways
Long-chain alkylresorcinols have been shown to induce apoptosis and cell cycle arrest in cancer cells, in part through the activation of the p53 tumor suppressor pathway.[2] The following diagram illustrates a simplified overview of this proposed mechanism.
Caption: Proposed mechanism of p53-mediated apoptosis by alkylresorcinols.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of the biological activity of long-chain alkylresorcinols.
Caption: Workflow for evaluating the bioactivity of alkylresorcinols.
Logical Relationships in SAR
The structure-activity relationship of long-chain alkylresorcinols is a multifactorial phenomenon. The key structural features influencing their biological activity are summarized in the diagram below.
Caption: Key structural determinants of alkylresorcinol bioactivity.
References
- 1. Alkylresorcinol - Wikipedia [en.wikipedia.org]
- 2. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and inhibitory activities against colon cancer cell growth and proteasome of alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of 5-(n-alk(en)yl)resorcinols on membranes. II. Dependence of the aliphatic chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. texaschildrens.org [texaschildrens.org]
Benchmarking the Antioxidant Activity of 5-Pentacosylresorcinol Against the Gold Standard, Trolox: A Comparative Guide
For Immediate Release
In the pursuit of novel antioxidant agents, 5-Pentacosylresorcinol, a member of the alkylresorcinol class of phenolic lipids, has garnered interest for its potential therapeutic applications. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the antioxidant activity of this compound against Trolox, a water-soluble analog of vitamin E and the widely accepted standard for antioxidant capacity measurement. While direct comparative studies on this compound are limited, this document outlines the standard experimental protocols and data interpretation methods necessary to conduct a thorough comparative analysis.
Alkylresorcinols are naturally occurring compounds found in various whole grains, such as wheat and rye, and are known for their biological activities, including antioxidant properties. The antioxidant potency of these molecules is influenced by the length of their alkyl chain, which affects their solubility and interaction with cellular membranes.[1] Trolox is ubiquitously used as a reference standard in antioxidant assays, allowing for the normalization of results and comparison across different studies and compounds.[2]
Comparative Overview: Alkylresorcinols vs. Trolox
To provide a foundational understanding, the following table summarizes the general antioxidant characteristics of alkylresorcinols as a class, in comparison to Trolox. It is important to note that the specific activity of this compound may vary.
| Feature | Alkylresorcinols (General) | Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) |
| Mechanism of Action | Primarily act as radical scavengers by donating a hydrogen atom from the hydroxyl groups on the phenolic ring.[3] | Acts as a potent radical scavenger by donating a hydrogen atom from its hydroxyl group on the chromanol ring. |
| Solubility | Amphiphilic, with a hydrophilic head and a long hydrophobic alkyl chain. This allows for partitioning into lipid membranes. | Water-soluble, making it a convenient standard for a variety of antioxidant assays.[4] |
| Observed Activity | Have demonstrated antioxidant activity in various assays, including the inhibition of lipid peroxidation.[5][6] Some studies suggest that long-chain alkylresorcinols may be less active than Trolox in certain assays like the DPPH assay.[6] | Exhibits strong and consistent antioxidant activity across a wide range of assays, including DPPH, ABTS, and ORAC.[2] |
| Applications | Investigated for their potential health benefits, including anti-inflammatory and anticancer properties.[3] | Widely used as a standard to quantify the antioxidant capacity of various substances, expressed as Trolox Equivalents (TE).[2] |
Experimental Protocols for Antioxidant Activity Benchmarking
To quantitatively assess the antioxidant activity of this compound, standardized assays are employed with Trolox as the reference compound. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which indicates the concentration of Trolox that would produce the same level of antioxidant activity as the test compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine (B178648) is monitored spectrophotometrically.[7]
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695). The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample and Standard Preparation: Prepare a series of concentrations of this compound and Trolox in a suitable solvent.
-
Reaction: Add a specific volume of the sample or standard solution to the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.
-
TEAC Calculation: Plot the percentage of scavenging activity against the concentration for both this compound and Trolox. The TEAC value is calculated by dividing the slope of the calibration curve for this compound by the slope of the Trolox calibration curve.
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[8]
Protocol:
-
Generation of ABTS•+: Prepare the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Preparation: Prepare a series of concentrations of this compound and Trolox.
-
Reaction: Add a specific volume of the sample or standard solution to the diluted ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity and TEAC: The calculation is similar to the DPPH assay, based on the percentage of absorbance reduction.
ABTS Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the degree of fluorescence decay inhibition.[2]
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator (e.g., AAPH), and a series of concentrations of this compound and Trolox in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Reaction Setup: In a microplate, add the fluorescent probe, followed by the sample or standard solution.
-
Initiation of Reaction: Add the AAPH solution to initiate the radical generation and oxidative reaction.
-
Measurement: Immediately place the microplate in a fluorescence microplate reader and monitor the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for the blank, samples, and standards.
-
TEAC Calculation: The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A calibration curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of this compound is then expressed as Trolox Equivalents.
ORAC Assay Workflow
Signaling Pathways and Antioxidant Action
The primary mechanism by which phenolic antioxidants like this compound and Trolox exert their effect is through the donation of a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the damaging chain reactions of oxidation. This fundamental principle is depicted below.
Radical Scavenging by a Phenolic Antioxidant
By adhering to these standardized protocols, researchers can generate robust and comparable data on the antioxidant activity of this compound. This will enable a clear and objective comparison with Trolox, facilitating the assessment of its potential as a novel antioxidant agent for various applications in research and drug development.
References
- 1. Quantum mechanical and experimental oxidation studies of pentadecylresorcinol, olivetol, orcinol and resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05967G [pubs.rsc.org]
- 4. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Pentacosylresorcinol Efficacy: Bridging In Vitro Evidence with In Vivo Potential
5-Pentacosylresorcinol is a phenolic lipid belonging to the family of 5-n-alkylresorcinols, which are notably abundant in the bran fraction of whole grains like wheat and rye.[1][2] These compounds are recognized for their potential health benefits, with research pointing towards their antioxidant and antiproliferative properties.[3][4] The body of evidence for the bioactivity of alkylresorcinols is growing, with numerous in vitro studies demonstrating their potential as anticancer agents.[5] In parallel, in vivo research has largely focused on their utility as biomarkers for whole-grain intake and their correlation with reduced cancer risk in epidemiological studies.[3][6]
In Vitro Efficacy of Alkylresorcinols
In vitro studies have consistently demonstrated the cytotoxic effects of various alkylresorcinols against a range of cancer cell lines. Research indicates that these compounds can inhibit the proliferation of human colon, breast, lung, and prostate cancer cells, among others.[3][5] The proposed mechanism of action for this anticancer activity involves the induction of DNA damage and the prevention of its subsequent repair, leading to cell cycle arrest and apoptosis.[1][5] Specifically, studies on whole grain alkylresorcinols have pointed to the activation of the p53 pathway in human colon cancer cells.[1]
In Vivo Relevance of Alkylresorcinols
In vivo, 5-n-alkylresorcinols are absorbed by both animals and humans, with their metabolites being detectable in plasma and urine.[6] This absorption has led to their validation as reliable biomarkers for the consumption of whole-grain products.[2][3] Prospective observational studies have indicated a significant inverse relationship between plasma concentrations of alkylresorcinols and the risk of developing distal colon cancer.[3] However, it is important to note that a direct causal link and the specific in vivo efficacy of this compound as a therapeutic agent are yet to be established through controlled clinical trials.
Quantitative Data Summary
The following table summarizes the types of data typically collected in in vitro and in vivo studies of alkylresorcinols. Due to the lack of specific data for this compound, this table serves as a template for data presentation in future research.
| Parameter | In Vitro Data | In Vivo Data |
| Efficacy Metric | IC50 (µM) | Tumor Growth Inhibition (%) |
| Cell Lines/Model | e.g., PC-3, HT-29 | e.g., Xenograft mouse model |
| Compound | This compound | This compound |
| Observed Effect | e.g., 50% inhibition of cell proliferation | e.g., 40% reduction in tumor volume |
| Reference | [Hypothetical] | [Hypothetical] |
Experimental Protocols
Extraction of this compound from Wheat Bran
This protocol is based on methods described for the extraction of various 5-n-alkylresorcinol homologs.[1][7]
-
Sample Preparation: Commercially available wheat bran is ground to a fine powder.
-
Solvent Extraction: The ground bran is subjected to ultrasound-assisted extraction (UAE) using acetone (B3395972) as the solvent. A typical procedure involves a 20-minute sonication at 80 kHz.[1] This method has been shown to yield high concentrations of C19, C21, and C25 alkylresorcinols.[1]
-
Purification: The resulting extract is filtered and concentrated under reduced pressure. The crude extract can be further purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
In Vitro Antiproliferative Assay
-
Cell Culture: Human cancer cell lines (e.g., prostate cancer cell line PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing varying concentrations of purified this compound.
-
Cell Viability Assessment: After a predetermined incubation period (e.g., 48-72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The absorbance is measured using a microplate reader, and the concentration of this compound that inhibits cell growth by 50% (IC50) is calculated.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used. All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: Human cancer cells (e.g., PC-3) are injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. The treatment group receives daily administration of this compound (e.g., via oral gavage or intraperitoneal injection), while the control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume/weight in the treatment group to that of the control group.
Visualizing Pathways and Workflows
To facilitate a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams are provided.
Caption: Proposed anticancer signaling pathway of 5-Alkylresorcinols.
Caption: General experimental workflow for correlating in vitro and in vivo efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Dietary alkylresorcinols: absorption, bioactivities, and possible use as biomarkers of whole-grain wheat- and rye-rich foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [5-n-alkylresorcinols of whole grain cereals and whole grain cereal products as biomarkers of healthy food] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC and GC Methods for Alkylresorcinol Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of alkylresorcinols (ARs) is crucial for studies related to whole-grain intake and their potential health benefits. The two primary analytical techniques for this purpose, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each offer distinct advantages and disadvantages. This guide provides a comprehensive cross-validation and comparison of these methods, supported by experimental data from published studies, to aid in selecting the most suitable technique for your research needs.
Alkylresorcinols are phenolic lipids found in high concentrations in the bran layer of wheat and rye. Their analysis is essential for food science, nutrition, and clinical studies. The choice between HPLC and GC for AR analysis depends on factors such as the sample matrix, required sensitivity, and the specific alkylresorcinol homologues of interest.
Comparative Analysis of HPLC and GC Method Performance
The following table summarizes the key performance parameters for HPLC and GC methods based on data from various validation studies. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions and sample matrices.
| Performance Parameter | HPLC | GC-MS |
| Linearity (Concentration Range) | 0.001–5 μg/mL[1] | 0.001–5 μg/mL[1] |
| Accuracy (Recovery) | 98% to 107%[2], 89.05%–99.06%[1] | 92±12%[3], 112±10.8%[4], 94.17%–99.15%[1] |
| Precision (Repeatability, CV%) | Intra-run CV: 0.8%[2], Inter-run CV: 6.4%[2] | Within-day precision (CV): 7%[3] |
| Precision (Intermediate Precision, CV%) | Reproducibility (CV): <5%[5][6] | Between-day precision (CV): 10%[3] |
| Limit of Detection (LOD) | 1 ng injected[2], 2.0–8.4 μg/g[1] | 2.0–6.1 μg/g[1] |
| Limit of Quantification (LOQ) | 2.5 ng injected[2] | Not explicitly stated in all reviewed sources |
| Analysis Time | Rapid methods available (e.g., 14 min)[2] | Short run times achievable (10-12 min)[7] |
| Derivatization Required | No | Yes (typically silanization)[1] |
Experimental Workflows: HPLC vs. GC
The general workflows for HPLC and GC analysis of alkylresorcinols involve several key steps, from sample preparation to data analysis. The primary difference lies in the need for derivatization in GC to increase the volatility of the ARs.
References
- 1. Analysis of Alkylresorcinol Homologues in Wheat Flour by GC-MS and LC-MS/MS [spkx.net.cn]
- 2. Rapid and sensitive analysis of alkylresorcinols from cereal grains and products using HPLC-Coularray-based electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid gas chromatography-mass spectrometry method for quantification of alkylresorcinols in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatographic-mass spectrometric method for the determination of alkylresorcinols in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC method for the determination of alk(en)ylresorcinols using rapid ultrasound-assisted extraction of mango peels and rye grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 5-Pentacosylresorcinol
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of 5-Pentacosylresorcinol. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks associated with this compound are skin and eye irritation, and the potential for allergic skin reactions. A summary of its hazard classifications is provided below.
Table 1: GHS Hazard Classification for Similar Compounds
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | Causes skin irritation.[1] |
| Skin Sensitization | 1 | May cause an allergic skin reaction.[2] |
| Serious Eye Damage | 1 | Causes serious eye damage.[2] |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1] |
| Aquatic Toxicity (Acute) | 1 | Very toxic to aquatic life.[1] |
| Aquatic Toxicity (Chronic) | 3 | Harmful to aquatic life with long lasting effects. |
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Never wear latex, leather, or canvas gloves.[3][4][5] |
| Body | Laboratory coat or chemical-resistant coveralls | A lab coat should be worn at a minimum. For tasks with a higher risk of splashes or spills, chemical-resistant coveralls are required.[6] |
| Eyes/Face | Safety goggles or a face shield | Safety glasses with side shields offer minimal protection. Chemical splash goggles that seal to the face are required. A face shield should be used in conjunction with goggles when there is a significant splash risk.[5][7] |
| Respiratory | Respirator (if dusts are generated) | Use a NIOSH-approved respirator with an appropriate particulate filter if working in a manner that generates dust.[4] |
Step-by-Step Handling Protocol
Follow these procedures meticulously to ensure safe handling of this compound from receipt to disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
2.1. Preparation
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble PPE: Put on all required PPE as specified in Table 2. Ensure your gloves are free of tears and your eye protection fits snugly.
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially if there is a risk of generating dust or aerosols.
-
Prepare for Spills: Have a chemical spill kit readily accessible.
2.2. Handling and Use
-
Avoid Dust Generation: When handling the solid compound, use techniques that minimize the creation of dust.
-
Weighing and Transfer:
-
Perform all weighing and transfers within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid pouring the powder.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep containers closed when not in use.
-
-
General Practices:
2.3. Decontamination
-
Spill Cleanup:
-
In case of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material from the chemical spill kit.
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Equipment Cleaning: Clean all contaminated equipment thoroughly after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream. Wash reusable PPE according to the manufacturer's instructions.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: All unused this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour any solutions down the drain.
-
Contaminated Sharps: Any sharps (e.g., needles, razor blades) that come into contact with the chemical must be disposed of in a designated sharps container for hazardous waste.
3.2. Disposal Procedure
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal: All waste must be disposed of through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[9] Contact your institution's EHS department for specific procedures and collection schedules.
References
- 1. media.laballey.com [media.laballey.com]
- 2. 5-Pentadecylresorcinol | C21H36O2 | CID 76617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 4. PPE [growsafe.co.nz]
- 5. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. PPE Resources | Great Plains Center for Agricultural Health [gpcah.public-health.uiowa.edu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. 5-pentadecylresorcinol - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
